molecular formula C15H22O B192289 Rotundone CAS No. 18374-76-0

Rotundone

Cat. No.: B192289
CAS No.: 18374-76-0
M. Wt: 218.33 g/mol
InChI Key: NUWMTBMCSQWPDG-UHFFFAOYSA-N
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Description

Rotundone belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in root vegetables. This makes this compound a potential biomarker for the consumption of this food product.

Properties

IUPAC Name

3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h10-12H,1,5-8H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWMTBMCSQWPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=C1C(=O)CC2C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18374-76-0
Record name Rotundone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the (-)-Rotundone Biosynthesis Pathway in Vitis vinifera

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of (-)-rotundone, a potent aroma compound responsible for the characteristic peppery notes in certain varieties of Vitis vinifera (grapevine). The document details the key enzymatic steps, presents available quantitative data, outlines detailed experimental protocols for pathway analysis, and includes visualizations of the biochemical and experimental workflows.

Introduction

(-)-Rotundone is a sesquiterpenoid ketone that possesses an exceptionally low odor threshold, making it a significant contributor to the aroma profile of wines such as Syrah, Duras, and Graciano.[1][2] Its biosynthesis in grape berries is a two-step process involving the conversion of a common isoprenoid precursor into a specific sesquiterpene, followed by an oxidation step. The presence and concentration of rotundone are influenced by genetic factors, viticultural practices, and environmental conditions, particularly temperature.[3] Understanding this pathway is crucial for modulating its concentration in grapes and wine and offers insights into plant secondary metabolism for potential applications in flavor science and drug development.

The Core Biosynthesis Pathway

The synthesis of (-)-rotundone originates from the mevalonate (B85504) (MVA) pathway in the cytosol, which produces the universal C15 isoprenoid precursor, farnesyl diphosphate (B83284) (FPP).[4] From FPP, two key enzymes are responsible for the production of (-)-rotundone.

Step 1: Formation of α-Guaiene by VvGuaS (VvTPS24)

The first committed step is the cyclization of FPP to form the sesquiterpene α-guaiene. This reaction is catalyzed by the sesquiterpene synthase VvGuaS . This enzyme is a specific allele of the Vitis vinifera terpene synthase gene VvTPS24.[2] The presence of this specific allele is a primary determinant for a grapevine variety's ability to produce this compound, as other alleles of VvTPS24 may produce different sesquiterpenes.[2]

Step 2: Oxidation of α-Guaiene by VvSTO2 (CYP71BE5)

The final step is the oxidation of α-guaiene at the C-2 position to yield (-)-rotundone. This reaction is catalyzed by a cytochrome P450 monooxygenase named VvSTO2 , which is officially classified as CYP71BE5 .[5] The expression of the gene encoding this enzyme is a critical control point, with transcription levels being significantly higher in the berry skin (exocarp) of this compound-accumulating cultivars like Syrah compared to non-accumulating ones like Merlot.[4][5] This localization corresponds with the finding that this compound is almost exclusively found in the grape skin.[3]

Quantitative Data

The accumulation of (-)-rotundone and its precursor α-guaiene is highly variable, depending on grape variety, developmental stage, and environmental conditions.

Concentration of (-)-Rotundone and α-Guaiene in Vitis vinifera Berries

The concentration of α-guaiene, the direct precursor, is often found to be substantially higher than that of (-)-rotundone in grape berries.[5] This suggests that the availability of α-guaiene is a key factor, but the subsequent oxidation step is also a critical bottleneck in the biosynthesis.

CultivarTissueAnalyteConcentration RangeReference
Syrah (Shiraz)Exocarp (Skin)α-GuaieneHigh, often >200 ng/kg[4][5]
Syrah (Shiraz)Exocarp (Skin)(-)-Rotundone37 - 1,000 ng/kg[6]
VespolinaGrapes(-)-RotundoneUp to 6,130 ng/kg (6.13 µg/kg)[4]
DurasGrapes(-)-RotundoneCan exceed 100 ng/L in resulting wine[2]
MerlotExocarp (Skin)α-GuaieneNegligible / Very Low[4]
MerlotExocarp (Skin)(-)-RotundoneNegligible / Very Low[4]

Table 1: Representative concentrations of α-guaiene and (-)-rotundone in the berries of different Vitis vinifera cultivars.

Enzyme Kinetics

As of the latest available literature, detailed enzyme kinetic parameters (Km, Vmax, kcat) for VvGuaS (VvTPS24) and VvSTO2 (CYP71BE5) from Vitis vinifera have not been published. However, studies on homologous sesquiterpene synthases and plant cytochrome P450 enzymes can provide an expected range for these values. For example, other plant sesquiterpene synthases often exhibit Km values for FPP in the low micromolar range (e.g., 4.0 µM).[7] Cytochrome P450 enzymes can have highly variable kinetics depending on the substrate.[8] The lack of specific kinetic data for the this compound pathway represents a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the (-)-rotundone biosynthesis pathway.

Quantification of (-)-Rotundone and α-Guaiene in Grape Berries

This protocol is based on methods using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), often employing stable isotope dilution analysis (SIDA) for accurate quantification.

  • Sample Preparation:

    • Freeze grape berries immediately after harvest in liquid nitrogen and store at -80°C.

    • Separate skins (exocarp) from the frozen pulp.

    • Grind the frozen skins to a fine powder using a cryogenic mill.

  • Extraction:

    • Weigh approximately 1 g of powdered grape skin into a 20 mL headspace vial.

    • Add 5 mL of a suitable buffer or salt solution (e.g., saturated NaCl solution) to enhance volatile release.

    • Add a known amount of deuterated internal standard (d5-rotundone) for SIDA.

  • HS-SPME:

    • Equilibrate the vial at a controlled temperature (e.g., 60°C) for 10 minutes with agitation.

    • Expose a SPME fiber (e.g., 2 cm DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 40 minutes) at the same temperature.

  • GC-MS Analysis:

    • Thermally desorb the fiber in the GC injector port (e.g., at 250°C).

    • Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX).

    • Temperature Program Example: Hold at 60°C for 3 min, ramp to 160°C at 7°C/min, then ramp to 300°C at 50°C/min, and hold for 5 min.[1]

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound (e.g., m/z 218, 175, 161) and its internal standard.

  • Quantification:

    • Calculate the concentration based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with authentic standards.

Functional Characterization of VvGuaS (VvTPS24) via in planta Expression

This protocol describes the transient expression of VvGuaS in Nicotiana benthamiana to verify its function as an α-guaiene synthase.

  • Vector Construction:

    • Clone the full-length coding sequence of VvGuaS into a plant expression vector suitable for Agrobacterium-mediated transformation.

  • Agrobacterium Transformation:

    • Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression vector.

    • Grow a liquid culture of the transformed Agrobacterium overnight.

    • Pellet the cells by centrifugation, and resuspend in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone). Adjust the optical density at 600 nm (OD600) to ~0.5.

  • Infiltration:

    • Using a needleless syringe, infiltrate the Agrobacterium suspension into the abaxial side of the leaves of 4-6 week old N. benthamiana plants.[9]

    • Co-infiltrate with a strain carrying a viral silencing suppressor (e.g., p19) to enhance protein expression.

  • Volatile Collection and Analysis:

    • After 5-7 days of incubation, excise the infiltrated leaves.

    • Place the leaves in a headspace vial and perform HS-SPME-GC-MS analysis as described in section 4.1 to detect the production of α-guaiene.

Functional Characterization of VvSTO2 (CYP71BE5) in Yeast

This protocol outlines the heterologous expression of VvSTO2 in Saccharomyces cerevisiae to confirm its α-guaiene 2-oxidase activity.

  • Yeast Expression Vector:

    • Clone the full-length coding sequence of VvSTO2 into a yeast expression vector (e.g., pYES-DEST52), which often includes a tag for protein detection.

    • The vector should also allow for co-expression of a cytochrome P450 reductase (CPR), which is essential for P450 activity. Vitis vinifera CPR can be used.

  • Yeast Transformation and Culture:

    • Transform a suitable yeast strain (e.g., INVSc1) with the expression plasmids.

    • Select transformed colonies on appropriate selective media.

    • Grow a pre-culture in selective minimal medium, then induce protein expression by transferring to a galactose-containing medium.

  • Microsome Isolation:

    • Harvest yeast cells by centrifugation.

    • Lyse the cells mechanically (e.g., with glass beads) in an extraction buffer.

    • Perform differential centrifugation: first, a low-speed spin to remove cell debris, followed by a high-speed ultracentrifugation step (e.g., 100,000 x g) to pellet the microsomal fraction (containing the membrane-bound P450).

    • Resuspend the microsomal pellet in a storage buffer.

  • Enzyme Assay:

    • Combine the microsomal fraction with a reaction buffer containing NADPH (as a cofactor).

    • Add the substrate, α-guaiene, dissolved in a suitable solvent (e.g., pentane).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1 hour).

  • Product Analysis:

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Concentrate the extract and analyze by GC-MS to identify the formation of (-)-rotundone.

Gene Expression Analysis by qRT-PCR

This protocol allows for the quantification of VvGuaS (VvTPS24) and VvSTO2 (CYP71BE5) transcripts in grape tissues.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from powdered grape tissues (see section 4.1) using a CTAB-based method or a commercial kit.

    • Treat the RNA with DNase I to remove genomic DNA contamination.

    • Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design:

    • Design primers specific to the target genes. Example primers from literature include:

      • VvSTO2 (CYP71BE5): Fwd: 5'-GGTGGTTTGGAGGAAGAGAG-3', Rev: 5'-TGCTCAAGCCCTTTCTTCTT-3'

      • VvTPS24: Fwd: 5'-TGCATTTGAGGAGGAAGAAA-3', Rev: 5'-TGGGGTTTTGTTTTCTTTCT-3'

    • Select and validate a stable reference gene for normalization (e.g., Actin or GAPDH).

  • qRT-PCR Reaction:

    • Prepare a reaction mix containing SYBR® Green master mix, forward and reverse primers, and diluted cDNA template.

    • Thermal Cycling Conditions Example: 95°C for 30 s, followed by 40 cycles of 95°C for 10 s and 55°C for 30 s.[10]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Pathway and Workflow Visualizations

The following diagrams were created using the DOT language to illustrate the key pathways and experimental processes.

G (-)-Rotundone Biosynthesis Pathway FPP Farnesyl Diphosphate (FPP) Gua α-Guaiene FPP->Gua Sesquiterpene Synthase Rot (-)-Rotundone Gua->Rot Cytochrome P450 Monooxygenase Enz1 VvGuaS (VvTPS24) Enz1->FPP Enz2 VvSTO2 (CYP71BE5) Enz2->Gua

Caption: Core enzymatic steps in the biosynthesis of (-)-rotundone from FPP.

G Workflow for VvSTO2 Functional Assay in Yeast cluster_0 Molecular Cloning cluster_1 Yeast Expression cluster_2 Enzyme Preparation & Assay cluster_3 Analysis Clone Clone VvSTO2 & CPR into Yeast Vector Transform Transform S. cerevisiae Clone->Transform Induce Induce Protein Expression (Galactose Medium) Transform->Induce Harvest Harvest Cells Induce->Harvest Isolate Isolate Microsomes (Ultracentrifugation) Harvest->Isolate Assay Enzyme Assay (add α-guaiene, NADPH) Isolate->Assay Extract Extract Products Assay->Extract GCMS GC-MS Analysis Extract->GCMS Result Identify (-)-Rotundone GCMS->Result

Caption: Experimental workflow for heterologous expression of VvSTO2.

G Workflow for VvGuaS Functional Assay in Planta cluster_0 Vector Preparation cluster_1 Transient Expression cluster_2 Analysis Clone Clone VvGuaS into Plant Vector Agro Transform Agrobacterium Clone->Agro Culture Culture Agrobacterium Agro->Culture Infiltrate Infiltrate N. benthamiana Leaves Culture->Infiltrate Incubate Incubate Plants (5-7 days) Infiltrate->Incubate Excise Excise Leaves Incubate->Excise HS Headspace SPME Excise->HS GCMS GC-MS Analysis HS->GCMS Result Identify α-Guaiene GCMS->Result

Caption: Experimental workflow for transient expression of VvGuaS.

References

The Enigmatic Peppercorn: A Technical Guide to Rotundone in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundone, a potent sesquiterpene, is the principal chemical entity responsible for the characteristic peppery aroma in a variety of plants, spices, and wines. Despite its significance in flavor chemistry, its discovery and elucidation remained elusive for decades. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the analytical methodologies for its isolation and quantification, explores its biosynthetic pathway, and presents key quantitative data on its occurrence and sensory thresholds. This document is intended to serve as a core reference for professionals in flavor science, food chemistry, and related fields.

Introduction: The Rediscovery of a Potent Flavor Compound

The distinctive aroma of black pepper, a universally recognized and economically significant spice, was long attributed to a complex interplay of various volatile compounds.[1] For many years, the specific molecule responsible for the iconic peppery note remained unidentified.[1] The journey to pinpointing this elusive compound is a notable chapter in the history of flavor chemistry.

This compound was first isolated in the 1960s from the tubers of nutgrass (Cyperus rotundus), from which it derives its name.[1][2] However, its profound impact on the flavor profile of other well-known products was not recognized for another four decades. The breakthrough came in 2008 when researchers at the Australian Wine Research Institute (AWRI) formally identified this compound as the primary compound responsible for the peppery notes in Australian Shiraz wine.[1][2][3] This discovery was the culmination of eight years of research and marked a significant milestone, providing a molecular basis for a widely recognized sensory characteristic in certain wines.[3][4]

Chemically, this compound is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₂O.[1][5][6] Its formal chemical name is (3S, 5R, 8S)-5-isopropenyl-3,8-dimethyl-3,4,5,6,7,8-hexahydro-1(2H)-azulenone.[2][5] It is an extremely potent aroma compound, detectable by humans at nanogram-per-liter concentrations.[2][7]

Physicochemical and Sensory Properties

A defining characteristic of this compound is its exceptionally low sensory detection threshold, making it a powerful contributor to the overall flavor profile even at trace concentrations. Interestingly, a significant portion of the population, estimated to be around 20-25%, exhibits specific anosmia to this compound, meaning they are unable to detect it even at very high concentrations.[2][8][9]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₅H₂₂O[5][6]
Molar Mass 218.34 g/mol [5]
IUPAC Name (3S,5R,8S)-3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one[5]
CAS Number 18374-76-0[5][6]
Predicted LogP 4.98[1]
Aroma Profile Peppery, spicy, woody, incense-like[8][10][11]
Table 2: Sensory Detection Thresholds of this compound
MatrixThreshold Concentration (ng/L)Reference
Water 8[2][7][8][12]
Red Wine 16[2][7][8][12]
Orthonasal (Red Wine) 140[13]
Retronasal (Red Wine) 146[13]

Natural Occurrence of this compound

Following its identification in Shiraz wine, this compound has been detected in a wide array of natural sources, often contributing significantly to their characteristic aromas. It is particularly abundant in black and white peppercorns, where its concentration can be up to 10,000 times higher than in peppery wines.[4][8][12]

Table 3: Concentration of this compound in Various Natural Sources
SourceConcentration RangeReference
Shiraz Grapes (ripe) 10 - 620 ng/kg[8]
Vespolina Grapes Up to 6,130 ng/kg (6.13 µg/kg)[1]
Schioppettino Wines Up to 561 ng/L[1]
Mourvèdre Wines Up to 134 ng/L[8]
Durif Wines Up to 128 ng/L[8]
Duras Wines (vintage dependent) 7 - 179 ng/L[1]
Oak-aged Spirits (Bourbon, Rye, etc.) Increases with aging[11][14][15]
Black and White Peppercorns ~10,000 times the level in peppery wine[8][12]
Herbs (Rosemary, Thyme, Marjoram, Basil) Present[1][2]
Fruits (Grapefruit, Orange, Apple, Mango) Detected[1]

Biosynthesis of this compound

The biosynthesis of this compound in grapevines has been a subject of significant research. The proposed pathway begins with the formation of its precursor, α-guaiene, a sesquiterpene.[1][16][17] This precursor is then oxidized to form this compound.[1][16] The key enzyme in this final oxidation step has been identified as a cytochrome P450 enzyme, CYP71BE5, also known as α-guaiene 2-oxidase.[1][16][17][18] The expression of this enzyme, along with the availability of the α-guaiene precursor, are critical factors regulating the final concentration of this compound in grapes.[17] The biosynthesis is thought to occur through both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[1][19]

G cluster_pathway This compound Biosynthesis Pathway FPP Farnesyl Diphosphate (FPP) VviTPS24 VviTPS24 (Sesquiterpene Synthase) FPP->VviTPS24 alpha_guaiene α-Guaiene CYP71BE5 CYP71BE5 (α-guaiene 2-oxidase) alpha_guaiene->CYP71BE5 Oxidation This compound (-)-Rotundone VviTPS24->alpha_guaiene CYP71BE5->this compound

Caption: Proposed biosynthetic pathway of (-)-rotundone from farnesyl diphosphate.

Experimental Protocols: Isolation and Quantification

The accurate quantification of this compound at trace levels presents a significant analytical challenge. The most widely adopted and validated method is Stable Isotope Dilution Analysis (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS).[7][20][21] This approach utilizes a deuterated internal standard (d₅-rotundone) to ensure high precision and accuracy.[20][21] Sample preparation typically involves an extraction and concentration step to isolate this compound from the complex matrix.

General Experimental Workflow

The general workflow for the analysis of this compound in liquid samples (e.g., wine) or solid samples (e.g., grapes) involves several key stages: sample preparation, extraction, concentration, and instrumental analysis.

G cluster_workflow General this compound Analysis Workflow start Sample Preparation (e.g., Homogenization for Grapes) spike Spiking with Internal Standard (d₅-rotundone) start->spike extraction Extraction spike->extraction spe Solid-Phase Extraction (SPE) extraction->spe Method 1 spme Solid-Phase Microextraction (SPME) extraction->spme Method 2 sbse Stir Bar Sorptive Extraction (SBSE) extraction->sbse Method 3 analysis GC-MS Analysis spe->analysis spme->analysis sbse->analysis quantification Quantification (Stable Isotope Dilution Analysis) analysis->quantification

Caption: A generalized workflow for the extraction and quantification of this compound.

Detailed Methodology: SIDA with SPE-SPME-GC-MS

This protocol is a composite based on the methodologies described by Siebert et al. (2008).[7][20][21]

1. Sample Preparation and Spiking:

  • For wine samples, a known volume is taken directly.

  • For grape samples, a known weight of berries is homogenized, typically with a solvent like ethanol (B145695) or acetone.[1]

  • A precise amount of deuterated internal standard (d₅-rotundone) in a solvent carrier is added to the sample.

2. Solid-Phase Extraction (SPE):

  • The purpose of SPE is to clean up the sample and concentrate the analyte of interest.

  • A polymeric reversed-phase sorbent is commonly used.

  • The sample is passed through the SPE cartridge, and this compound is adsorbed onto the solid phase.

  • Interfering compounds are washed away with a polar solvent (e.g., water).

  • This compound is then eluted from the cartridge using a less polar solvent (e.g., dichloromethane).[1]

3. Solid-Phase Microextraction (SPME):

  • The eluate from the SPE step is further concentrated using SPME.

  • An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the sample or directly immersed in the sample.

  • This compound partitions from the sample matrix onto the fiber coating.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is thermally desorbed in the heated injection port of the gas chromatograph.

  • The volatile compounds are separated on a capillary column. Due to its high retention time, a longer GC run may be necessary.[1]

  • The separated compounds enter the mass spectrometer, which is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and its deuterated analog.

5. Quantification:

  • The concentration of this compound is determined by comparing the peak area of the characteristic ions of the analyte to the peak area of the corresponding ions of the deuterated internal standard.

Olfactory Perception: A Conceptual Model

The perception of an odorant like this compound begins with its interaction with olfactory receptors in the nasal cavity. While the specific human olfactory receptor for this compound has not been definitively identified, the general mechanism of olfaction is well-understood.

G cluster_perception Conceptual Olfactory Perception Pathway This compound This compound Molecule receptor Olfactory Receptor Neuron This compound->receptor Binding bulb Olfactory Bulb receptor->bulb Signal Transduction cortex Brain (Olfactory Cortex) bulb->cortex Signal Processing perception Perception of 'Pepper' Aroma cortex->perception

Caption: A simplified model of the olfactory perception of this compound.

Conclusion and Future Perspectives

The identification of this compound as a key flavor compound has been a significant advancement in flavor chemistry. It has provided a molecular understanding of the peppery aroma in various foods and beverages and has opened up new avenues for research in viticulture and oenology, allowing for targeted practices to modulate its concentration in wines.[1][3] The existence of a specific anosmia to this compound highlights the individual differences in sensory perception and has implications for consumer preference studies.[13]

Future research will likely focus on several key areas:

  • Genetic Basis of Anosmia: Identifying the specific olfactory receptor gene(s) responsible for the perception of this compound and the genetic variations that lead to anosmia.[13]

  • Modulation in Viticulture and Enology: Further refinement of agricultural and winemaking practices to control the expression of this compound to achieve desired flavor profiles.

  • Pharmacological Potential: Exploring the potential biological activities of this compound, given that many sesquiterpenes exhibit pharmacological properties.

  • Expanded Occurrence: Continued investigation into the presence of this compound in other natural products and its contribution to their flavor profiles.

This guide has synthesized the current knowledge on this compound, providing a foundation for researchers and professionals to build upon in their respective fields. The continued exploration of this potent flavor compound will undoubtedly reveal more about the intricate world of flavor chemistry and sensory science.

References

The Occurrence of Rotundone in Black and White Peppercorns: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the occurrence of the sesquiterpene rotundone in black and white peppercorns (Piper nigrum). This compound is the key aroma compound responsible for the characteristic peppery scent. This document outlines the quantitative differences in this compound levels between the two peppercorn varieties, details the analytical methodologies for its quantification, and illustrates the biosynthetic pathway and experimental workflows.

Quantitative Analysis of this compound

This compound is present in significantly high concentrations in both black and white peppercorns, far exceeding levels found in other spices or wine grapes known for their peppery notes.[1][2] Notably, the processing method of the peppercorns plays a crucial role in the final concentration of this compound. Black peppercorns are the dried, unripe fruit, while white peppercorns are derived from the ripe fruit after the outer pericarp has been removed.[3]

A comparative analysis reveals that white pepper generally contains a higher concentration of this compound than black pepper.[3] This difference is likely attributable to the concentration of this compound in the seed itself, which remains after the removal of the outer layer in white pepper production.

Peppercorn TypeThis compound Concentration (ng/kg or ppb)Reference
White Pepper~2,025,000[3]
Black Pepper~1,205,000[3]

Biosynthesis of this compound

The formation of this compound in plants involves a multi-step enzymatic process. The primary precursor to this compound is α-guaiene, a sesquiterpene. The biosynthesis is understood to proceed through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce isoprene (B109036) units that are the building blocks of terpenes. In grapevines, the oxidation of α-guaiene to this compound is catalyzed by the cytochrome P450 enzyme, CYP71BE5.[4]

This compound Biosynthesis Biosynthetic Pathway of this compound cluster_0 Terpenoid Precursor Pathways MVA Pathway MVA Pathway Isoprene Units Isoprene Units MVA Pathway->Isoprene Units MEP Pathway MEP Pathway MEP Pathway->Isoprene Units Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isoprene Units->Farnesyl Pyrophosphate (FPP) alpha-Guaiene alpha-Guaiene Farnesyl Pyrophosphate (FPP)->alpha-Guaiene This compound This compound alpha-Guaiene->this compound Oxidation CYP71BE5 CYP71BE5 CYP71BE5->this compound

Biosynthetic Pathway of this compound

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in complex matrices such as peppercorns requires sophisticated analytical techniques due to its low volatility and the potential for co-elution with other compounds.[4] The gold-standard methodology involves gas chromatography-mass spectrometry (GC-MS) coupled with stable isotope dilution analysis (SIDA).[5][6][7]

Sample Preparation and Extraction
  • Grinding: Whole peppercorns are cryogenically ground to a fine powder to ensure homogeneity and maximize extraction efficiency.

  • Internal Standard Spiking: A known amount of deuterated this compound (d5-rotundone) is added to the powdered sample as an internal standard. This is crucial for accurate quantification by correcting for losses during sample preparation and analysis.[5][6]

  • Extraction: An organic solvent such as ethanol (B145695) or acetone (B3395972) is used to extract this compound from the peppercorn matrix.[4] The mixture is typically agitated and then centrifuged to separate the solid material from the solvent extract.

Purification and Concentration
  • Solid-Phase Extraction (SPE): The solvent extract is passed through an SPE cartridge to remove interfering compounds. The cartridge contains a sorbent that retains this compound while allowing other matrix components to be washed away. This compound is then eluted with a small volume of a strong organic solvent.[4][5]

  • Solid-Phase Microextraction (SPME): For further concentration and cleanup, SPME can be employed. A coated fiber is exposed to the headspace of the eluate from the SPE step, or directly to the liquid, to adsorb volatile and semi-volatile compounds, including this compound.[4][5]

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): The SPME fiber is thermally desorbed in the heated injection port of a gas chromatograph. The analytes are separated based on their boiling points and polarity on a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.[5][8]

  • Two-Dimensional Gas Chromatography (GCxGC-MS): To enhance separation from co-eluting compounds, two-dimensional gas chromatography can be utilized.[4]

Experimental Workflow for this compound Analysis Workflow for this compound Quantification Sample Peppercorn Sample Grinding Cryogenic Grinding Sample->Grinding Spiking Spike with d5-Rotundone (Internal Standard) Grinding->Spiking Extraction Solvent Extraction (e.g., Ethanol, Acetone) Spiking->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Concentration Solid-Phase Microextraction (SPME) Purification->Concentration Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Concentration->Analysis Quantification Quantification using Stable Isotope Dilution Analysis Analysis->Quantification

References

Rotundone: A Technical Guide to the Peppery Aroma of Syrah Wines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of rotundone as the key aroma compound responsible for the characteristic black pepper notes in Syrah wines. This document provides a comprehensive overview of its chemical properties, biosynthesis, sensory perception, and the viticultural and oenological factors influencing its concentration. Detailed experimental protocols for its analysis are also presented, alongside quantitative data and visual representations of key pathways and workflows to facilitate a deeper understanding for research and development applications.

Chemical Properties and Sensory Perception

This compound is a potent, bicyclic oxygenated sesquiterpene.[1][2][3] First identified in the tubers of Cyperus rotundus, it was later discovered to be the primary compound responsible for the peppery aroma in Australian Shiraz wines in 2008.[1][3]

Chemical Structure: (3S, 5R, 8S)-5-isopropenyl-3,8-dimethyl-3,4,5,6,7,8-hexahydro-1(2H)-azulenone.[1][2]

Sensory Threshold: this compound is an incredibly potent aroma compound with a very low sensory detection threshold.[1][4][5][6][7] However, a significant portion of the population exhibits specific anosmia to this compound.[1][5]

Matrix Odor Threshold Anosmia Prevalence
Water8 ng/L[1][4][5][7]~20-25% of the population are unable to detect this compound, even at concentrations exceeding 4000 ng/L.[1][4][5]
Red Wine16 ng/L[1][4][5][7]

Aroma Profile: At concentrations typically found in wine, this compound imparts a distinct "black pepper" or "spicy" aroma.[5][6] At higher concentrations, the aroma can be described as "harsh," "burnt," or "balsamic".[6]

Biosynthesis of this compound in Grapevines

This compound is synthesized in the exocarp (skin) of grape berries.[2][4][8][9][10] Its formation is a multi-step process involving the conversion of a precursor sesquiterpene.

The proposed biosynthetic pathway begins with farnesyl pyrophosphate (FPP) and proceeds through the formation of α-guaiene, the direct precursor to this compound.[11] The oxidation of α-guaiene to this compound is catalyzed by a specific cytochrome P450 enzyme.[12][13][14]

G Biosynthetic Pathway of this compound FPP Farnesyl Pyrophosphate (FPP) alpha_guaiene α-Guaiene FPP->alpha_guaiene catalyzed by This compound This compound alpha_guaiene->this compound catalyzed by VvGuaS VvGuaS (VvTPS24) VvGuaS->FPP VvSTO2 VvSTO2 (CYP71BE5) (α-guaiene 2-oxidase) VvSTO2->alpha_guaiene

Biosynthetic pathway of this compound in grapevines.

Factors Influencing this compound Concentration

The concentration of this compound in Syrah wines is highly variable and is influenced by a combination of viticultural and oenological factors.

G Factors Influencing this compound Concentration cluster_viticulture Viticultural Factors cluster_oenology Oenological Factors Climate Climate (Cooler temperatures increase concentration) This compound This compound Concentration Climate->this compound Vintage Vintage Variation Vintage->this compound Clone Grapevine Clone (e.g., Syrah clone 2626 > 1127) Clone->this compound Ripeness Grape Ripeness (Accumulates late in ripening) Ripeness->this compound Water_Status Vine Water Status (Irrigation can increase concentration) Water_Status->this compound Leaf_Removal Leaf Removal (Strongly reduces concentration) Leaf_Removal->this compound Biotic_Stress Biotic Stress (Powdery mildew can increase concentration) Biotic_Stress->this compound Maceration Maceration Time (Longer contact can decrease concentration) Maceration->this compound Yeast Yeast Strain (e.g., S. uvarum can decrease concentration) Yeast->this compound Fermentation_Temp Fermentation Temperature Fermentation_Temp->this compound Skin_Contact Skin Contact (Pre-ferment removal drastically reduces concentration) Skin_Contact->this compound Filtration Filtration (Can significantly decrease concentration) Filtration->this compound

Key factors influencing this compound levels in wine.
Viticultural Factors

Viticultural practices have a significant impact on the final concentration of this compound in grapes at harvest.

Factor Effect on this compound Concentration Reference
Climate Cooler and wetter vintages are favorable for higher this compound levels.[1][2][15] There is a negative correlation with daily solar exposure and grape bunch zone temperature.[15]
Grapevine Clone Clonal variations have been reported, with some Syrah clones consistently producing higher levels of this compound. For instance, Syrah clone 2626 has been noted to have higher concentrations than clone 1127.[16]
Grape Ripeness This compound accumulates late during the maturation process, typically in the final weeks before harvest.[6][17]
Vine Water Status Irrigation has been shown to lead to higher concentrations of this compound.[17]
Leaf Removal This practice has been found to strongly reduce this compound concentrations.[17]
Biotic Stress Infection with powdery mildew (Erysiphe necator) can stimulate the accumulation of this compound.[1][2] Conversely, Botrytis cinerea has a depreciative effect.[1][2]
Vintage Variation Significant variations in this compound concentration are observed between different vintages from the same vineyard, largely driven by climatic differences.[18]
Oenological Factors

Winemaking techniques can influence the extraction of this compound from the grape skins and its retention in the finished wine.

Technique Effect on this compound Concentration Reference
Skin Contact As this compound is located in the grape skins, techniques that involve pre-ferment removal of skins, such as thermovinification and rosé production, result in significantly lower concentrations (as low as 13-20% of the control).[1][2][19]
Maceration Time Extended maceration after fermentation can lead to a decrease in this compound concentration by approximately 20%.[1][2]
Yeast Strain Fermentation with Saccharomyces uvarum has been observed to decrease this compound levels by about 20% compared to a control.[1][2]
Semi-carbonic Maceration This technique has been shown to result in a 20% decrease in this compound concentration.[1][2][19]
Cold Soak & Pectolytic Enzymes These techniques have not been found to enhance this compound concentration.[1][2]
Filtration Filtration can significantly reduce the concentration of this compound in the final wine.[8]

It is important to note that only about 10% of the this compound present in the grape skins is typically extracted into the wine during a standard fermentation process.[1][2][8]

Quantitative Analysis of this compound

The quantification of this compound in grapes and wine requires sensitive analytical methods due to its low concentration (ng/L levels). The most common approach is gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

Several methods have been developed for the analysis of this compound, generally involving a sample preparation step to extract and concentrate the analyte, followed by GC-MS analysis.[20][21][22][23]

Sample Preparation - Solid Phase Extraction (SPE):

  • Internal Standard Addition: A known amount of a deuterated internal standard (e.g., d5-rotundone) is added to the wine sample (typically 50 mL).[24][20]

  • Sample Dilution: The wine is diluted with ultrapure water.

  • SPE Cartridge Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol (B129727) followed by water.

  • Sample Loading: The diluted wine sample is passed through the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a water/ethanol solution to remove interfering compounds.

  • Elution: this compound is eluted from the cartridge with a suitable organic solvent (e.g., dichloromethane).

  • Concentration: The eluate is concentrated under a stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a small volume of a suitable solvent (e.g., ethanol) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: A small volume (e.g., 1-2 µL) of the concentrated extract is injected into the GC.

  • Separation: The compounds are separated on a capillary column (e.g., DB-5ms).

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity, monitoring characteristic ions for this compound and its deuterated internal standard.[23]

G General Workflow for this compound Analysis Start Wine Sample IS_Addition Addition of Internal Standard (d5-rotundone) Start->IS_Addition SPE Solid Phase Extraction (SPE) IS_Addition->SPE Concentration Concentration of Eluate SPE->Concentration GC_MS GC-MS Analysis (SIM or MRM mode) Concentration->GC_MS Quantification Quantification GC_MS->Quantification

A generalized experimental workflow for this compound quantification.
Quantitative Data

The concentration of this compound can vary significantly in Syrah grapes and wines.

Sample Type Variety/Region This compound Concentration Reference
Grapes Australian Shiraz10 - 620 ng/kg[6]
Grapes VespolinaUp to 6,130 ng/kg[24]
Wine Australian ShirazCan exceed 160 ng/L[15][16]
Wine SchioppettinoUp to 561 ng/L[24]
Wine Duras, Pineau d'Aunis, Gamay, Maturana tintaCan exceed 100 ng/L[25]
Wine GeneralTypically does not exceed 150 ng/L, but can reach up to 400 ng/L in wines from grapes affected by powdery mildew.[21][25]

Conclusion

This compound is a critical aroma compound that defines the characteristic peppery notes of Syrah and several other wine grape varieties. Its presence and concentration are the result of a complex interplay between grape genetics, environmental conditions in the vineyard, and winemaking practices. A thorough understanding of its biosynthesis and the factors influencing its levels allows for targeted viticultural and oenological strategies to modulate the peppery character of wines. The analytical methodologies outlined provide the necessary tools for researchers and industry professionals to accurately quantify this potent aroma compound, aiding in quality control and the development of wines with specific aromatic profiles.

References

The Peppery Enigma: A Technical Guide to the Sensory Perception Threshold of Rotundone in Wine and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the sensory perception threshold of rotundone, the potent aroma compound responsible for the characteristic peppery notes in certain wines and spices. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details established experimental protocols for sensory analysis, and visualizes the associated biological and procedural pathways.

Introduction: The Potent Peppery Sesquiterpene

This compound is a sesquiterpene that, despite being present in minute concentrations, significantly impacts the aromatic profile of wine, particularly in varieties such as Syrah (Shiraz), Grüner Veltliner, and Duras.[1] Its perception is characterized by a distinct black pepper aroma. A fascinating aspect of this compound is the phenomenon of specific anosmia, where a significant portion of the population is unable to detect it, even at high concentrations.[2][3][4] Understanding the sensory thresholds of this compound in different matrices, primarily wine and water, is crucial for oenological research, quality control, and the broader study of olfactory perception.

Quantitative Sensory Perception Thresholds

The sensory threshold of a compound is the minimum concentration at which it can be detected (detection threshold) or recognized (recognition threshold). These thresholds for this compound have been determined in both water and wine, with the complex matrix of wine generally leading to a higher threshold. The data from various studies are summarized below.

Table 1: Detection Threshold of this compound in Water
Detection Threshold (ng/L)Study Reference
8Wood et al. (2008)[4][5]
8Geffroy et al.[2][3]
55Denat et al.[6]
Table 2: Detection Threshold of this compound in Red Wine
Detection Threshold (ng/L)Study Reference
16Wood et al. (2008)[4][5][7]
16Geffroy et al.[2][3]
140 (orthonasal)Gaby et al. (2020)[8][9]
146 (retronasal)Gaby et al. (2020)[8][9]

Note on Specific Anosmia: It is consistently reported that approximately 20-40% of the population is anosmic to this compound, meaning they cannot detect it even at concentrations significantly above the cited thresholds.[2][4][7][8][10]

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds for this compound is conducted using standardized sensory analysis methodologies. The following protocols are based on established methods such as the American Society for Testing and Materials (ASTM) E679 and the 3-Alternative Forced Choice (3-AFC) test.[11][12][13]

Panelist Selection and Training

Objective: To assemble a panel of sensory assessors with the ability to reliably detect and discriminate aroma compounds in wine.

Procedure:

  • Recruitment: Recruit a sufficient number of candidates (at least double the required panel size) who are available, motivated, and have a neutral attitude towards wine.[6][14]

  • Initial Screening:

    • Basic Taste Recognition: Test candidates' ability to identify sweet, sour, salty, bitter, and umami solutions at standard concentrations.[6]

    • Odor Recognition: Present a series of common wine-related aroma standards to assess candidates' ability to recognize and describe them.[6]

    • Color Vision Test: Screen for color blindness using standard tests like the Ishihara plates.[6]

  • Threshold Training:

    • Familiarize selected candidates with the target compound (this compound) at a concentration well above the expected threshold.

    • Conduct threshold determination exercises with ascending concentrations of this compound to improve their sensitivity.[6]

  • Performance Monitoring: Regularly assess panelist performance for consistency and reliability using duplicate samples and reference standards.

Preparation of this compound Standards

Objective: To prepare accurate and stable concentrations of this compound in the desired matrix (wine or water) for sensory evaluation.

Materials:

  • Crystalline this compound (>95% purity)

  • Ethanol (B145695) (food grade, neutral aroma)

  • Base wine (neutral aroma profile, free of defects) or deionized, odor-free water

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of crystalline this compound.

    • Dissolve the this compound in a precise volume of ethanol to create a concentrated stock solution (e.g., 1 mg/mL). Due to the high potency of this compound, serial dilutions of this initial stock solution will be necessary.

  • Working Solutions:

    • Perform serial dilutions of the stock solution with ethanol to create a range of working solutions with decreasing concentrations.

  • Spiking of Matrix:

    • Carefully spike the base wine or water with a known volume of the appropriate working solution to achieve the target concentrations for the sensory test.[15] Prepare a series of samples with ascending this compound concentrations.

    • Always prepare a "blank" sample of the unspiked base wine or water to serve as a control.

3-Alternative Forced Choice (3-AFC) Test Protocol

Objective: To determine the sensory detection threshold of this compound using a forced-choice methodology.

Procedure:

  • Sample Presentation:

    • Present each panelist with a set of three samples (a triad), where two samples are identical (blanks) and one contains the this compound spike.[16]

    • The position of the spiked sample within the triad (B1167595) should be randomized for each presentation.

  • Evaluation:

    • Instruct panelists to sniff (for orthonasal evaluation) or taste (for retronasal evaluation) each sample from left to right.

    • Panelists must identify the "odd" sample that is different from the other two.[16]

  • Ascending Concentration Series:

    • Begin with a concentration of this compound that is expected to be below the detection threshold.

    • Present triads with progressively increasing concentrations of this compound.[12]

  • Data Collection and Analysis:

    • Record whether each panelist correctly identified the spiked sample at each concentration level.

    • The individual threshold is typically defined as the geometric mean of the last concentration at which the sample was not correctly identified and the first concentration at which it was correctly identified.

    • The group threshold is calculated from the individual thresholds, often as the geometric mean.

Visualizations: Pathways and Workflows

Biosynthesis of this compound

The characteristic peppery aroma of this compound originates from its precursor, α-guaiene. The biosynthesis involves an enzymatic oxidation step catalyzed by cytochrome P450 enzymes.[7][10]

G Farnesyl Diphosphate Farnesyl Diphosphate α-Guaiene α-Guaiene Farnesyl Diphosphate->α-Guaiene VviTPS24 (Sesquiterpene Synthase) This compound This compound α-Guaiene->this compound CYP71BE5 (Cytochrome P450) + Oxygen

Caption: Biosynthetic pathway of this compound from farnesyl diphosphate.

Olfactory Signal Transduction Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors in the nasal epithelium. This triggers a G-protein coupled receptor (GPCR) signaling cascade.[9][17][18]

cluster_membrane Cell Membrane This compound This compound OR Olfactory Receptor (GPCR) This compound->OR Binds G_protein G-protein (α, β, γ subunits) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP ATP to cAMP cAMP_channel cAMP-gated Ion Channel Depolarization Depolarization cAMP_channel->Depolarization Influx of Na+, Ca2+ cAMP->cAMP_channel Opens Signal_to_Brain Signal_to_Brain Depolarization->Signal_to_Brain Action Potential

Caption: Simplified olfactory signal transduction pathway.

Experimental Workflow for Threshold Determination

The process of determining the sensory threshold of this compound follows a structured experimental workflow, from panel selection to data analysis.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Panelist_Screening Panelist Screening & Training 3AFC_Test 3-AFC Test (Ascending Series) Panelist_Screening->3AFC_Test Standard_Prep This compound Standard Preparation Standard_Prep->3AFC_Test Data_Collection Data Collection 3AFC_Test->Data_Collection Threshold_Calc Individual & Group Threshold Calculation Data_Collection->Threshold_Calc

Caption: Workflow for sensory threshold determination.

Conclusion

The sensory perception of this compound is a complex phenomenon influenced by both the chemical matrix and individual genetic differences. The established sensory thresholds in water and wine provide valuable benchmarks for the food and beverage industry. The detailed experimental protocols outlined in this guide offer a standardized approach for researchers to conduct reliable sensory analysis of this potent aroma compound. Further research into the genetic basis of specific anosmia to this compound will continue to illuminate the intricate workings of human olfactory perception.

References

The Unperceived Pepper: A Technical Guide to the Genetic Basis of Specific Anosmia to Rotundone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the current scientific understanding of specific anosmia to rotundone, the potent aroma compound responsible for the characteristic peppery notes in certain wines, spices, and herbs. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the genetic underpinnings, sensory evaluation methodologies, and the biochemical pathways related to this compound perception. While a specific gene responsible for this compound anosmia has not yet been definitively identified, this paper outlines the prevailing hypotheses and the experimental frameworks used to investigate this sensory phenomenon.

Introduction to this compound and Specific Anosmia

This compound is a sesquiterpene that acts as a key aroma impact compound in a variety of products, most notably in Syrah wines and black pepper. Despite its potent character, a significant portion of the population, estimated to be between 20% and 40%, is unable to detect it, even at high concentrations.[1][2][3] This phenomenon is known as specific anosmia—an otherwise normal sense of smell with the inability to perceive a particular odorant. The bimodal distribution of detection thresholds within the population strongly suggests a genetic basis for this trait, where individuals fall into either a "perceiver" or "non-perceiver" category.[4][5][6] Understanding the genetic determinants of this anosmia is crucial for fields ranging from food science and oenology to pharmacology and sensory neuroscience.

The Genetic Hypothesis of this compound Anosmia

The inability to perceive this compound is believed to be rooted in genetic variation within the olfactory receptor (OR) gene family. Humans possess approximately 350-400 functional OR genes, and variations such as Single Nucleotide Polymorphisms (SNPs) within these genes can lead to significant differences in odor perception.[1][7] A non-functional variant of a specific olfactory receptor that binds to this compound would result in specific anosmia.

While a genome-wide association study (GWAS) specifically identifying the gene for this compound perception has not yet been published, the principle has been established for other odorants. For example, specific anosmia to androstenone is linked to SNPs in the OR7D4 gene, and the perception of beta-ionone (B89335) is associated with the OR5A1 gene.[8][9] It is highly probable that a similar monogenic or near-monogenic trait underlies the specific anosmia to this compound. Further research is required to pinpoint the exact OR gene and the causal variants.[1][2][10]

Quantitative Data on this compound Perception

Sensory studies have consistently demonstrated a bimodal distribution for this compound detection thresholds. The data clearly separates individuals into sensitive (responders) and insensitive (anosmic) groups.

ParameterMediumResponders (Sensitive Group)Non-Responders (Anosmic Group)Population Prevalence (Anosmia)Source
Orthonasal Detection Threshold Water8 ng/L>4000 ng/L~20-25%[1][3]
Orthonasal Detection Threshold Red Wine16 ng/L>4000 ng/L~20-25%[1][3]
Orthonasal Detection Threshold Red Wine~140 ng/L (Graphical Method)Unable to detect at 2000 ng/L~40% (North American Cohort)[1][2][10]
Retronasal Detection Threshold Red Wine~146 ng/L (Graphical Method)Unable to detect at 2000 ng/L~40% (North American Cohort)[1][2][10]
Group Detection Threshold Water55 ng/L (Combined Groups)-~46% (Hyposmic Group)[5]

Experimental Protocols

Sensory Analysis: Determination of Detection Thresholds

The standard method for determining olfactory detection thresholds for this compound is the three-alternative forced-choice (3-AFC) test, often following the ASTM E679 standard methodology.[1][4][5]

Objective: To determine the lowest concentration of this compound that can be reliably distinguished from a blank sample.

Materials:

  • Base medium (e.g., deionized water or a neutral red wine).

  • This compound stock solution of known concentration.

  • Series of dilutions of this compound in the base medium, typically in ascending order with a constant step factor (e.g., 2.5x or 3x). A typical range might be 0.2 ng/L to 2000 ng/L.[1]

  • Identical, odor-free tasting glasses.

Procedure:

  • Sample Preparation: For each concentration level, prepare a set of three samples. Two samples contain only the base medium (blanks), and one contains the specified concentration of this compound (spiked sample).

  • Presentation: Present the three samples (two blanks, one spiked) to the participant in a randomized order.

  • Task: The participant is instructed to sniff (orthonasal) or taste (retronasal) each sample and identify which of the three is different from the other two.

  • Progression: The test begins with the lowest concentration. If the participant correctly identifies the spiked sample, they are presented with the next lower concentration set in the next session to hone in on the threshold. If they are incorrect, they are presented with a higher concentration set.

  • Threshold Calculation: An individual's detection threshold is typically defined as the concentration at which they can correctly identify the spiked sample with a probability that is significantly above chance (e.g., 50% or 75% correct). Group thresholds can be calculated using methods such as the geometric mean of individual thresholds.

Genetic Analysis: A Hypothetical GWAS Workflow

A Genome-Wide Association Study (GWAS) is the standard, hypothesis-free method to identify genetic variants associated with a specific trait. The following protocol outlines a workflow for identifying the genetic basis of this compound anosmia.

Objective: To identify SNPs associated with the inability to perceive this compound.

Procedure:

  • Phenotyping: Recruit a large cohort of participants. Each participant undergoes rigorous sensory testing (as per Protocol 4.1) to be definitively classified as a "this compound perceiver" or a "this compound non-perceiver" (the case and control groups, respectively).

  • Sample Collection & Genotyping: Collect a biological sample (e.g., saliva or blood) from each participant. Extract DNA and genotype each sample using a high-density SNP array (e.g., an Illumina or Affymetrix array), which assays hundreds of thousands to millions of SNPs across the genome.

  • Quality Control (QC): Filter the genetic data to remove low-quality SNPs and samples. Standard QC steps include filtering based on call rate, minor allele frequency (MAF), and Hardy-Weinberg Equilibrium (HWE).

  • Association Analysis: For each SNP that passes QC, perform a statistical test (e.g., a logistic regression) to determine if its alleles are significantly different in frequency between the case (non-perceiver) and control (perceiver) groups. Covariates such as age, sex, and genetic ancestry (principal components) are included in the model to avoid confounding.

  • Replication: The most significant SNPs identified in the discovery cohort must be tested in a second, independent cohort to validate the association. A SNP is considered to have a genome-wide significant association if the p-value is below a stringent threshold, typically 5x10⁻⁸.

Visualizing the Mechanisms

Experimental Workflow for Gene Identification

G cluster_0 Phenotyping cluster_1 Genotyping & Analysis cluster_2 Discovery Recruit Participant Recruitment Sensory Sensory Analysis (3-AFC Test) Recruit->Sensory Classify Classification: Perceiver vs. Non-Perceiver Sensory->Classify DNA DNA Extraction Classify->DNA Geno SNP Genotyping DNA->Geno GWAS GWAS Association Test Geno->GWAS GeneID Candidate Gene Identification GWAS->GeneID

Caption: Workflow for identifying the genetic basis of this compound anosmia.

Canonical Olfactory Signaling Pathway

G Rot This compound OR Olfactory Receptor (GPCR) Rot->OR Binds G G-protein (Gαolf) OR->G Activates AC Adenylyl Cyclase III G->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Ion Channel cAMP->CNG Opens Ion Ca²⁺ / Na⁺ Influx CNG->Ion Depol Neuron Depolarization Ion->Depol Causes Signal Signal to Brain Depol->Signal

Caption: G-protein coupled receptor (GPCR) cascade in olfaction.

Genotype-Phenotype Relationship

G cluster_allele1 Hypothetical 'Perceiver' Allele cluster_allele2 Hypothetical 'Anosmic' Allele SNP_A SNP Genotype (e.g., 'C/C' or 'C/T') Receptor_Func Functional Olfactory Receptor Protein SNP_A->Receptor_Func Codes for Perception This compound Perception (Peppery Smell) Receptor_Func->Perception Leads to SNP_B SNP Genotype (e.g., 'T/T') Receptor_NonFunc Non-Functional or Absent Receptor Protein SNP_B->Receptor_NonFunc Codes for Anosmia Specific Anosmia (No Smell Detected) Receptor_NonFunc->Anosmia Leads to

Caption: Postulated relationship between genotype and sensory outcome.

Conclusion and Future Directions

The specific anosmia to this compound presents a classic case of genetically mediated variation in sensory perception. While quantitative sensory data robustly supports a genetic cause, the specific gene and associated polymorphisms remain to be discovered. The methodologies outlined in this guide provide a clear path forward for this discovery. Future research, centered on a well-powered GWAS, will be instrumental in identifying the olfactory receptor responsible for this compound detection. The subsequent functional validation of this receptor will not only solve a lingering question in sensory science but will also provide a valuable tool for the food, beverage, and fragrance industries, enabling them to better understand consumer segmentation based on a fundamental biological trait.

References

The Peppery Enigma: A Technical Guide to the Identification of Rotundone in Rosemary and Thyme

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Long recognized for their characteristic aromas, the culinary herbs rosemary (Rosmarinus officinalis) and thyme (Thymus vulgaris) harbor a potent sesquiterpene, rotundone, which is responsible for the distinct peppery scent also found in black pepper and certain wines. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the methodologies for identifying and quantifying this compound in these common herbs, addressing the growing interest in this compound for its sensory and potential bioactive properties.

This compound, a tricyclic sesquiterpene, was first identified in the tubers of Cyperus rotundus and has since been detected in a variety of plants, including those from the Lamiaceae family like rosemary and thyme.[1] Its extremely low odor threshold makes it a significant contributor to the aromatic profile of these herbs, even at trace concentrations.[2] The accurate identification and quantification of this compound are crucial for understanding its contribution to the sensory properties of essential oils and extracts, as well as for exploring its potential pharmacological activities.

Quantitative Analysis of this compound

The quantification of this compound in plant matrices is typically achieved through advanced chromatographic techniques. While specific quantitative data for this compound in rosemary and thyme is not extensively published, the established methodologies for other botanicals can be readily adapted. The following table summarizes reported this compound concentrations in various plant-derived materials to provide a comparative context.

Plant Material/ProductThis compound ConcentrationReference
White Grapefruit Peel2180 ng/kg[3]
Pink Grapefruit Peel1920 ng/kg[3]
White Grapefruit Juice29.6 ng/kg[3]
Pink Grapefruit Juice49.8 ng/kg[3]
Black Peppercorns~10,000 times the level in 'peppery' wine[4][5]
White Peppercorns~10,000 times the level in 'peppery' wine[4][5]

Experimental Protocols for this compound Identification and Quantification

The successful analysis of this compound in rosemary and thyme hinges on efficient extraction and sensitive detection methods. A multi-step approach combining extraction, extract purification, and chromatographic analysis is typically employed.

Sample Preparation and Extraction

The initial step involves the extraction of volatile and semi-volatile compounds, including this compound, from the dried plant material. Several methods can be utilized, with the choice depending on the desired efficiency and selectivity.

a) Hydrodistillation: A classic method for extracting essential oils.

  • Protocol:

    • Weigh 100 g of dried and powdered rosemary or thyme into a 2 L flask.

    • Add 800 mL of distilled water to the flask.[6]

    • Connect the flask to a Clevenger-type apparatus.

    • Heat the mixture to boiling and continue distillation for 3 hours.[6]

    • Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at 4°C in a sealed, dark vial until analysis.[6]

b) Solvent Extraction: A versatile method for extracting a broader range of compounds.

  • Protocol:

    • Weigh 100 mg of dried, powdered plant material into a 2 mL glass vial.[7]

    • Add 1.5 mL of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of methanol/dichloromethane).[7][8][9]

    • For enhanced extraction, add a known concentration of a deuterated internal standard, such as d5-rotundone, if available.[10]

    • Vortex the mixture vigorously for 1 minute.[7]

    • Sonicate the sample for 15 minutes in an ultrasonic bath.[7]

    • Centrifuge the vial at 5000 x g for 10 minutes to pellet the plant material.[7]

    • Carefully transfer the supernatant to a clean glass vial.

    • Dry the extract by passing it through anhydrous sodium sulfate.[7]

    • The extract is now ready for direct analysis or further purification.

Extract Purification and Concentration: Solid-Phase Extraction (SPE)

For trace-level analysis, a concentration and clean-up step using Solid-Phase Extraction (SPE) is often necessary to remove interfering matrix components.

  • Protocol:

    • Condition a suitable SPE cartridge (e.g., C18) with the appropriate solvent.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove polar impurities.

    • Elute the fraction containing this compound with a stronger, less polar solvent.

    • Concentrate the eluate under a gentle stream of nitrogen before GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the identification and quantification of this compound due to its high sensitivity and specificity.

  • Protocol:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating sesquiterpenes.

      • Oven Temperature Program: A programmed temperature ramp is crucial for good separation. A typical program might be: initial temperature of 85°C held for 5 min, ramp at 3°C/min to 185°C and hold for 10 min, then ramp at 5°C/min to 250°C and hold for 5 min.[11]

      • Injector: Splitless injection is preferred for trace analysis.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: For identification, a full scan mode is used. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode is employed for higher sensitivity and selectivity, monitoring characteristic ions of this compound (e.g., m/z 218).[10]

    • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

    • Quantification: Quantification is performed using a calibration curve prepared with a certified this compound standard. The use of a stable isotope-labeled internal standard, such as d5-rotundone, is highly recommended for the most accurate results through Stable Isotope Dilution Analysis (SIDA).[10]

Visualizing the Workflow and Key Relationships

To further clarify the experimental process and the context of this compound identification, the following diagrams are provided.

Experimental_Workflow A Sample Preparation (Drying and Grinding of Rosemary/Thyme) B Extraction A->B C Hydrodistillation B->C Method 1 D Solvent Extraction B->D Method 2 E Extract Purification & Concentration (Solid-Phase Extraction - SPE) C->E D->E F Instrumental Analysis (GC-MS) E->F G Data Analysis (Identification & Quantification) F->G

Figure 1: General experimental workflow for the identification and quantification of this compound.

Rotundone_Identification_Logic A GC Separation (Retention Time) D Confirmed Identification of this compound A->D B MS Detection (Mass Spectrum) B->D C Authentic Standard (Reference) C->A Comparison C->B Comparison E Quantification (Calibration Curve) D->E

References

The Defensive Role of Rotundone: A Sesquiterpene Shield in Plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rotundone, a bicyclic sesquiterpene, is a significant secondary metabolite in the plant kingdom, renowned for its characteristic spicy, peppery aroma. Beyond its sensory attributes, this compound plays a crucial role in plant defense mechanisms against a range of biotic and abiotic stresses. This technical guide provides a comprehensive overview of the current understanding of this compound's function as a defensive compound, with a focus on its biosynthesis, the signaling pathways that regulate its production, and its effects on herbivores and pathogens. Detailed experimental protocols for the extraction, quantification, and bioassay of this compound are provided, alongside quantitative data on its defensive efficacy. This document aims to serve as a valuable resource for researchers in phytochemistry, plant science, and drug development, facilitating further exploration of this compound's potential applications.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a multitude of threats, including herbivorous insects and pathogenic microorganisms. Among the vast array of defensive compounds, terpenes, particularly sesquiterpenes, represent one of the largest and most diverse classes of secondary metabolites. These C15 isoprenoid compounds are not only integral to plant signaling and communication but also act as direct deterrents and toxins to aggressors.[1][2]

This compound, first identified in the tubers of Cyperus rotundus, is a sesquiterpene that has garnered significant attention for its potent aroma.[3] It is a key flavor compound in various spices like black pepper and herbs such as rosemary and thyme, as well as in certain wine grape varieties like Syrah.[3][4] While its organoleptic properties are well-documented, the ecological significance of this compound as a defensive agent is an emerging area of research. Evidence suggests that this compound, like many other sesquiterpenes, is involved in the plant's response to both biotic and abiotic stresses, functioning as a phytoalexin.[2][5] This guide will delve into the multifaceted role of this compound in plant defense, providing the technical details necessary for its study and potential exploitation.

Biosynthesis of this compound

The biosynthesis of this compound originates from the general terpenoid pathway. The C15 precursor, farnesyl diphosphate (B83284) (FPP), is the common starting point for all sesquiterpenes. The formation of this compound from FPP is a two-step enzymatic process primarily elucidated in grapevine (Vitis vinifera).[6][7]

  • Formation of α-guaiene: The first committed step is the cyclization of FPP to form the bicyclic sesquiterpene, α-guaiene. This reaction is catalyzed by the enzyme α-guaiene synthase, encoded by the gene Vitis vinifera terpene synthase 24 (VvTPS24).[7]

  • Oxidation to this compound: Subsequently, α-guaiene is oxidized at the C2 position to yield this compound. This oxidation is carried out by a cytochrome P450 enzyme, specifically CYP71BE5, also known as VvSTO2 (Vitis vinifera sesquiterpene oxidase 2).[6]

The expression of the genes encoding these enzymes, VvTPS24 and VvSTO2, is often induced by stress signals, highlighting the role of this pathway in plant defense.[8]

G FPP Farnesyl Diphosphate (FPP) a_guaiene α-Guaiene FPP->a_guaiene VvTPS24 (α-guaiene synthase) This compound This compound a_guaiene->this compound CYP71BE5 (VvSTO2) (Cytochrome P450)

Figure 1: Biosynthetic pathway of this compound from farnesyl diphosphate (FPP).

Signaling Pathways Regulating this compound Biosynthesis

The production of this compound as a defense response is tightly regulated by complex signaling networks within the plant. The jasmonic acid (JA) signaling pathway, a central hub for plant defense against herbivores and necrotrophic pathogens, plays a pivotal role in inducing sesquiterpene biosynthesis.[1][9]

Upon perception of a threat, such as insect feeding or pathogen attack, a signaling cascade is initiated, leading to the accumulation of the active form of jasmonic acid, jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to its receptor, the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of an SCF E3 ubiquitin ligase complex. This binding event targets JASMONATE ZIM-domain (JAZ) repressor proteins for degradation by the 26S proteasome.[10]

The degradation of JAZ proteins releases transcription factors that they normally sequester. A key transcription factor in this pathway is MYC2, a basic helix-loop-helix (bHLH) protein.[1][6][11] Freed from JAZ repression, MYC2 can then bind to G-box motifs in the promoters of target genes, including sesquiterpene synthase genes, thereby activating their transcription and leading to the production of defensive sesquiterpenes.[1][6][11] While not yet definitively shown for VvTPS24 and VvSTO2 in grapevine, it is highly probable that a similar MYC2-dependent mechanism regulates their expression in response to biotic stress.

G cluster_perception Threat Perception cluster_signaling JA Signaling Cascade cluster_biosynthesis This compound Biosynthesis Herbivore Attack / Pathogen Infection Herbivore Attack / Pathogen Infection JA_Ile JA-Ile Accumulation Herbivore Attack / Pathogen Infection->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation of MYC2_inactive MYC2 (inactive) JAZ->MYC2_inactive represses MYC2_active MYC2 (active) MYC2_inactive->MYC2_active activation VvTPS24 VvTPS24 Gene MYC2_active->VvTPS24 activates transcription VvSTO2 VvSTO2 Gene MYC2_active->VvSTO2 activates transcription Rotundone_prod This compound Production VvTPS24->Rotundone_prod VvSTO2->Rotundone_prod

Figure 2: Jasmonic acid signaling pathway leading to this compound biosynthesis.

Quantitative Data on this compound in Plant Defense

While direct quantitative data on the defensive efficacy of this compound against specific herbivores and pathogens are still emerging, studies on grapevines provide compelling evidence for its role in defense. A significant positive correlation has been observed between the concentration of this compound in grapes and the severity of powdery mildew (Erysiphe necator) infection.[9][11][12] This suggests that this compound biosynthesis is induced as a defense response to fungal attack.

Biotic StressorPlant SpeciesTissueThis compound ConcentrationObservationReference(s)
Powdery Mildew (Erysiphe necator)Vitis vinifera cv. Duras NWinePositive logarithmic correlation (r² = 0.58) with disease severity.Increased this compound levels with higher infection rates.[9][11][12]
Powdery Mildew (Erysiphe necator)Vitis viniferaWineCan reach up to 400 ng/L in infected grapes.Fungal infection significantly boosts this compound levels.[11]

Table 1: Quantitative data on this compound concentration in response to biotic stress.

In the absence of extensive direct data for this compound, the bioactivity of other sesquiterpenes can provide a valuable proxy for its potential defensive capabilities.

SesquiterpeneTarget OrganismBioassayResult (e.g., LD50, IC50, MIC)Reference(s)
PicrotoxinRed Palm Weevil (Rhynchophorus ferrugineus)Dose-mortality responseLD50 = 317 ppm[13]
FarnesolRed Palm Weevil (Rhynchophorus ferrugineus)Dose-mortality responseLD50 = 6559 ppm[13]
Farnesyl acetateRed Palm Weevil (Rhynchophorus ferrugineus)Dose-mortality responseLD50 = 7867 ppm[13]
Eudesmane-type sesquiterpenePhytophthora nicotianaeMycelial growth inhibitionEC50 = 12.56 µg/mL
Eudesmane-type sesquiterpeneFusarium oxysporumMycelial growth inhibitionEC50 = 51.29 µg/mL
Divirensol HPenicillium italicumAntifungal activityMIC = 6.25 - 25 µg/mL[14]

Table 2: Quantitative data on the defensive activity of various sesquiterpenes.

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

This protocol is based on solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) analysis, a common method for this compound quantification.[10][15][16][17][18]

Materials:

  • Plant tissue (e.g., grape berries, leaves)

  • Liquid nitrogen

  • Methanol (B129727)

  • Dichloromethane

  • d5-rotundone (internal standard)

  • SPE cartridges (e.g., C18)

  • GC-MS system with a suitable capillary column (e.g., HP-INNOWax)

Procedure:

  • Sample Preparation:

    • Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Weigh a precise amount of the powdered tissue (e.g., 1-5 g) into a centrifuge tube.

    • Add a known concentration of the internal standard, d5-rotundone.

    • Add extraction solvent (e.g., methanol) and vortex thoroughly.

    • Sonicate the sample for 15-30 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by deionized water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low-polarity solvent to remove interferences.

    • Elute the this compound and internal standard with a suitable solvent (e.g., dichloromethane).

    • Concentrate the eluate under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane).

    • Inject an aliquot into the GC-MS system.

    • Use a temperature program that allows for the separation of this compound from other matrix components.

    • Monitor for the characteristic ions of this compound and d5-rotundone.

    • Quantify the this compound concentration by comparing the peak area of the analyte to that of the internal standard.

G start Plant Tissue Sample grind Cryogenic Grinding start->grind extract Solvent Extraction with Internal Standard (d5-rotundone) grind->extract centrifuge Centrifugation extract->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe Supernatant concentrate Concentration under Nitrogen spe->concentrate Eluate gcms GC-MS Analysis concentrate->gcms quantify Quantification gcms->quantify

Figure 3: Workflow for this compound extraction and quantification.

Insect Antifeedant Bioassay (Choice Test)

This protocol is a generalized method for assessing the antifeedant properties of this compound against a chewing insect herbivore.

Materials:

  • Test insect (e.g., Spodoptera litura larvae)

  • Leaf discs from a suitable host plant

  • This compound standard

  • Solvent (e.g., acetone (B3395972) or ethanol)

  • Petri dishes

  • Filter paper

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions to test a range of concentrations.

    • Prepare a control solution with the solvent only.

  • Bioassay Setup:

    • Cut uniform leaf discs from the host plant.

    • For each replicate, place two leaf discs in a Petri dish lined with moist filter paper.

    • Treat one leaf disc with the this compound solution and the other with the control solvent.

    • Allow the solvent to evaporate completely.

    • Introduce a single, pre-weighed insect larva into the center of the Petri dish.

  • Data Collection and Analysis:

    • After a set period (e.g., 24 hours), remove the larva and reweigh it.

    • Measure the area of each leaf disc consumed using an image analysis software.

    • Calculate the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [ (C - T) / (C + T) ] * 100 where C is the area of the control disc consumed and T is the area of the treated disc consumed.

    • Analyze the data for statistical significance.

Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol outlines a method to evaluate the antifungal activity of this compound.

Materials:

  • Test fungus (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • This compound standard

  • Solvent (e.g., DMSO)

  • Petri dishes

  • Fungal plugs

Procedure:

  • Preparation of Media:

    • Prepare PDA according to the manufacturer's instructions.

    • Autoclave the media and allow it to cool to approximately 50°C.

    • Add this compound (dissolved in a small amount of solvent) to the molten PDA to achieve the desired final concentrations. Prepare a control plate with the solvent only.

    • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Take a mycelial plug from the edge of an actively growing culture of the test fungus using a sterile cork borer.

    • Place the plug in the center of each PDA plate (both treated and control).

  • Incubation and Measurement:

    • Incubate the plates at the optimal growth temperature for the fungus.

    • Measure the radial growth of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [ (dc - dt) / dc ] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

    • Determine the EC50 (the concentration that inhibits 50% of mycelial growth).

G cluster_antifeedant Insect Antifeedant Bioassay cluster_antifungal Antifungal Bioassay prep_solutions_af Prepare this compound Solutions prep_discs Prepare Treated and Control Leaf Discs prep_solutions_af->prep_discs introduce_insect Introduce Insect Larva prep_discs->introduce_insect measure_consumption Measure Leaf Area Consumed introduce_insect->measure_consumption calc_fdi Calculate Feeding Deterrence Index measure_consumption->calc_fdi prep_media Prepare PDA with this compound inoculate Inoculate with Fungal Plug prep_media->inoculate incubate Incubate Plates inoculate->incubate measure_growth Measure Mycelial Growth incubate->measure_growth calc_inhibition Calculate Percent Inhibition measure_growth->calc_inhibition

Figure 4: Experimental workflows for bioassays.

Conclusion and Future Perspectives

This compound is emerging as a significant player in the chemical defense strategies of plants. Its biosynthesis is intricately linked to the jasmonic acid signaling pathway, a cornerstone of plant immunity. The induction of this compound production in response to fungal pathogens, as evidenced by quantitative data, underscores its role as a phytoalexin. While direct evidence of its efficacy against a broad spectrum of herbivores and pathogens is still being compiled, the known activities of other sesquiterpenes suggest a promising potential for this compound in plant protection.

For researchers and professionals in drug development, this compound and its biosynthetic pathway present several avenues for exploration. Understanding the regulation of this compound production could lead to the development of novel strategies for enhancing crop resistance. Furthermore, the bioactive properties of this compound may warrant investigation for potential pharmaceutical applications. The detailed protocols and data presented in this guide provide a solid foundation for future research into this fascinating and important sesquiterpene. Future work should focus on elucidating the specific molecular targets of this compound in herbivores and pathogens, as well as exploring the full extent of its bioactivity.

References

The Enigmatic Aroma of Pepper: A Deep Dive into the Chemical Synthesis of Rotundone and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Rotundone, a sesquiterpenoid ketone, is the principal aromatic compound responsible for the characteristic peppery aroma of black pepper, as well as a defining note in many wines, herbs, and spices. Its potent olfactory profile, detectable by humans at exceptionally low concentrations, has made it a molecule of significant interest in the flavor and fragrance industry. Beyond its sensory properties, the unique tricyclic structure of this compound and its stereoisomers presents a compelling challenge for synthetic chemists and a potential scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical synthesis of this compound and its stereoisomers, detailing experimental protocols and quantitative data from key synthetic routes.

Total Synthesis of (-)-Rotundone and (-)-epi-Rotundone from Monoterpene Precursors

The first total synthesis of the naturally occurring (-)-rotundone, along with its stereoisomer (-)-epi-rotundone, was achieved from the readily available monoterpene (+)-(R)-limonene. This 11-step synthesis confirmed the absolute configuration of (-)-rotundone and provided a scalable route to this sought-after molecule.[1] A key transformation in this synthetic sequence is a Nazarov cyclization to construct the core hydroazulenone skeleton.

Synthetic Pathway from (+)-(R)-Limonene

The synthesis commences with the transformation of (+)-(R)-limonene through a series of oxidative cleavages and functional group manipulations to yield a key divinyl ketone precursor. This precursor is then subjected to a Lewis acid-promoted Nazarov cyclization to form the bicyclic core of this compound. The final steps of the synthesis involve the introduction of the isopropyl group and stereochemical adjustments to yield (-)-rotundone and (-)-epi-rotundone, which can be separated by chromatography.[1]

Below is a workflow diagram illustrating the key stages of the synthesis:

G Workflow for the Total Synthesis of (-)-Rotundone from (+)-(R)-Limonene Limonene (+)-(R)-Limonene Intermediates Multi-step Conversion (Oxidative Cleavage, etc.) Limonene->Intermediates DivinylKetone Divinyl Ketone Precursor Intermediates->DivinylKetone Nazarov Nazarov Cyclization DivinylKetone->Nazarov Core Hydroazulenone Core Nazarov->Core FinalSteps Final Modifications & Isopropyl Group Introduction Core->FinalSteps Separation Chromatographic Separation FinalSteps->Separation This compound (-)-Rotundone Separation->this compound Epithis compound (-)-epi-Rotundone Separation->Epithis compound

Caption: Key stages in the total synthesis of (-)-rotundone.

Quantitative Data for the Synthesis from (+)-(R)-Limonene
StepDescriptionOverall YieldReference
11-Step SynthesisTotal synthesis of (-)-rotundone from (+)-(R)-limonene~1%[1]

Note: Detailed step-by-step yields were not available in the reviewed literature. The overall yield highlights the complexity of this multi-step synthesis.

Alternative Synthetic Approaches

Synthesis from α-Guaiene

This compound can also be synthesized from α-guaiene, a structurally related sesquiterpene that is its natural precursor. This transformation involves the oxidation of the allylic position of α-guaiene to introduce the ketone functionality.[2] This method is conceptually simpler than a total synthesis from an unrelated precursor but relies on the availability of α-guaiene.

Synthesis from Guaiol (B78186)

Another approach utilizes guaiol, a sesquiterpenoid alcohol, as the starting material. The synthesis involves the oxidation of guaiol to the corresponding ketone, followed by further transformations to yield this compound.[1]

Biosynthesis of this compound

In nature, this compound is biosynthesized from farnesyl diphosphate (B83284) (FPP). The key enzyme in this pathway is a cytochrome P450, specifically CYP71BE5, which catalyzes the oxidation of α-guaiene to form this compound.[3]

The biosynthetic pathway can be summarized as follows:

G Biosynthetic Pathway of (-)-Rotundone FPP Farnesyl Diphosphate (FPP) GuaieneSynthase α-Guaiene Synthase FPP->GuaieneSynthase AlphaGuaiene α-Guaiene GuaieneSynthase->AlphaGuaiene CYP71BE5 CYP71BE5 (Cytochrome P450) AlphaGuaiene->CYP71BE5 This compound (-)-Rotundone CYP71BE5->this compound G Olfactory Signal Transduction Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (GPCR) Golf Gαolf (G-protein) OR->Golf Activates AC Adenylyl Cyclase Golf->AC Stimulates cAMP cAMP AC->cAMP Converts CNG Cyclic Nucleotide-Gated Ion Channel Depolarization Neuronal Depolarization (Signal to Brain) CNG->Depolarization Influx leads to This compound This compound (Odorant) This compound->OR Binds ATP ATP ATP->AC cAMP->CNG Opens Ions Na+, Ca2+

References

The Formation of Rotundone Precursor α-Guaiene in Grapevines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of α-guaiene, the direct precursor to the potent aroma compound rotundone, in grapevines (Vitis vinifera). This document details the biochemical pathways, key enzymes, influencing viticultural and environmental factors, and comprehensive experimental protocols for the study of this important sesquiterpene.

Introduction to α-Guaiene and this compound

This compound is a sesquiterpenoid responsible for the characteristic peppery aroma in certain wines, notably Shiraz, as well as in various spices.[1][2] Its precursor, α-guaiene, is a non-aromatic sesquiterpene that is synthesized in the skins of grape berries.[1][3][4] The presence and concentration of α-guaiene are critical determinants of the this compound potential in grapes and the resulting wine. Understanding the mechanisms of α-guaiene formation is therefore of significant interest for viticulture, enology, and potentially for the development of novel flavor and fragrance compounds.

The Biosynthesis of α-Guaiene in Grapevines

The formation of α-guaiene in grapevines originates from the terpene biosynthesis pathway. The key steps are outlined below.

The Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

Like other sesquiterpenes, the initial precursors for α-guaiene synthesis, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are produced through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.[5] These five-carbon units are the fundamental building blocks for all terpenes.

Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP are sequentially condensed to form the ten-carbon geranyl diphosphate (GPP) and subsequently the fifteen-carbon farnesyl pyrophosphate (FPP).[1] FPP is the direct acyclic precursor for the synthesis of a wide array of sesquiterpenes, including α-guaiene.[1][3] The enzyme responsible for this condensation is farnesyl diphosphate synthase (FPPS).[6][7]

The Role of α-Guaiene Synthase (VvGuaS)

The crucial step in α-guaiene formation is the cyclization of FPP, catalyzed by the enzyme α-guaiene synthase. In grapevines, this enzyme has been identified as a specific variant of the sesquiterpene synthase VvTPS24, and is denoted as VvGuaS.[1][3][8] This enzyme is a novel allele of the VvTPS24 gene.[1][8] Research has shown that two key polymorphisms in the VvGuaS enzyme are responsible for its primary product being α-guaiene, distinguishing it from other VvTPS24 variants that produce different sesquiterpenes.[1] The reaction requires Mg²⁺ as a cofactor.[9][10]

Conversion to this compound

Following its synthesis, α-guaiene can be converted to this compound through an oxidation reaction.[2][11] This conversion can occur non-enzymatically through exposure to air (autoxidation) or be facilitated by enzymes such as fungal laccases or cytochrome P450 enzymes within the grape berry.[1][11] Specifically, a cytochrome P450 enzyme from the CYP71BE family, VviSTO2, has been identified as an α-guaiene 2-oxidase that can catalyze this transformation.[3][11]

Signaling Pathway for α-Guaiene Biosynthesis

alpha_Guaiene_Biosynthesis_Pathway cluster_MEP_Pathway MEP Pathway (Plastid) cluster_MVA_Pathway MVA Pathway (Cytosol) cluster_Sesquiterpene_Pathway Sesquiterpene Biosynthesis Glyceraldehyde_3_Phosphate Glyceraldehyde 3-Phosphate Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR IPP_DMAPP_MEP IPP / DMAPP MEP->IPP_DMAPP_MEP IPP Isopentenyl Diphosphate (IPP) IPP_DMAPP_MEP->IPP Acetyl_CoA Acetyl_CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP_DMAPP_MVA IPP / DMAPP Mevalonate->IPP_DMAPP_MVA IPP_DMAPP_MVA->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP GPPS DMAPP->GPP FPP Farnesyl Diphosphate (FPP) GPP->FPP FPPS alpha_Guaiene α-Guaiene FPP->alpha_Guaiene VvGuaS (VvTPS24 variant) This compound This compound alpha_Guaiene->this compound Oxidation (enzymatic/non-enzymatic)

Figure 1: Biosynthetic pathway of α-guaiene and this compound in grapevines.

Quantitative Data on α-Guaiene and this compound

The following tables summarize key quantitative data related to α-guaiene and this compound in grapevines.

CompoundOdor Detection Threshold (in water)Reference
This compound8 ng/L[1]
α-Guaiene120 ng/L[12]
Table 1: Odor detection thresholds of this compound and α-guaiene.
Grape VarietyConditionThis compound ConcentrationReference
DurasControl (no leaf removal)Higher concentration
DurasLeaf removal at veraisonReduced by 52-69%
ShirazCool climateHigher concentration
VespolinaRipe GrapesUp to 6.13 µg/kg[5]
SchioppettinoWineUp to 561 ng/L[5]
Table 2: this compound concentrations in different grape varieties and under various conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of α-guaiene and this compound in grapevines.

Analysis of α-Guaiene and this compound by HS-SPME-GC-MS

This method is commonly used for the sensitive detection and quantification of volatile and semi-volatile compounds in grapes and wine.

Objective: To extract, identify, and quantify α-guaiene and this compound from grape berry homogenates.

Materials:

  • Grape berries, frozen in liquid nitrogen and stored at -80°C.

  • Sodium chloride (NaCl).

  • Deuterated this compound (d5-rotundone) as an internal standard.

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Solid-Phase Microextraction (SPME) device with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Homogenize a known weight of frozen grape berries. Transfer an aliquot of the homogenate (e.g., 5 g) to a 20 mL headspace vial.

  • Internal Standard and Salt Addition: Add a known amount of d5-rotundone internal standard to each sample. Add NaCl (e.g., 2 g) to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.

  • Incubation and Extraction: Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration of the analytes between the sample and the headspace.

  • SPME: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.

  • Chromatographic Separation: Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the compounds. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

  • Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity, or in full scan mode for identification of unknown compounds.

  • Quantification: Identify α-guaiene and this compound based on their retention times and mass spectra compared to authentic standards. Quantify the compounds by constructing a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

Functional Characterization of VvGuaS by Transient Expression in Nicotiana benthamiana

This in planta expression system is used to rapidly assess the function of candidate genes, such as terpene synthases.

Objective: To confirm that the VvGuaS gene encodes a functional α-guaiene synthase.

Materials:

  • VvGuaS cDNA cloned into a plant expression vector (e.g., pEAQ-HT).

  • Agrobacterium tumefaciens (e.g., strain GV3101).

  • Nicotiana benthamiana plants (4-6 weeks old).

  • Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).

  • SPME-GC-MS for volatile analysis.

Procedure:

  • Transformation of Agrobacterium: Introduce the plant expression vector containing VvGuaS into A. tumefaciens by electroporation.

  • Preparation of Agrobacterium Culture: Grow a culture of the transformed A. tumefaciens in LB medium with appropriate antibiotics. Pellet the cells by centrifugation and resuspend them in infiltration buffer to a final OD₆₀₀ of ~0.5.

  • Agroinfiltration: Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with the Agrobacterium suspension using a needleless syringe.

  • Incubation: Incubate the infiltrated plants for 5-7 days under controlled growth conditions to allow for transient expression of the VvGuaS protein.

  • Volatile Collection and Analysis: Excise the infiltrated leaf tissue and place it in a headspace vial. Collect the emitted volatiles using SPME and analyze by GC-MS as described in Protocol 5.1.

  • Product Identification: Compare the mass spectra of the produced terpenes with spectral libraries and authentic standards to confirm the production of α-guaiene.

Visualizations of Workflows and Relationships

Experimental Workflow for α-Guaiene Analysis

Experimental_Workflow_Alpha_Guaiene_Analysis Sample_Collection Grape Berry Collection (Frozen in Liquid N2) Homogenization Homogenization Sample_Collection->Homogenization HS_Vial_Prep Headspace Vial Preparation (Sample, Salt, Internal Standard) Homogenization->HS_Vial_Prep Incubation_Extraction Incubation and HS-SPME HS_Vial_Prep->Incubation_Extraction GC_MS_Analysis GC-MS Analysis Incubation_Extraction->GC_MS_Analysis Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

Figure 2: Workflow for the analysis of α-guaiene in grape berries.
Influence of Viticultural Practices on this compound Precursor Formation

Viticultural_Influences cluster_Practices Viticultural Practices & Environmental Factors Leaf_Removal Leaf Removal alpha_Guaiene_this compound α-Guaiene & this compound Concentration Leaf_Removal->alpha_Guaiene_this compound Decreases Cool_Climate Cool Climate / Low Temperature Cool_Climate->alpha_Guaiene_this compound Increases High_Sunlight High Sunlight Exposure / Heat High_Sunlight->alpha_Guaiene_this compound Decreases Irrigation Irrigation Irrigation->alpha_Guaiene_this compound Increases

Figure 3: Influence of viticultural practices on α-guaiene and this compound.

Conclusion

The formation of α-guaiene in grapevines is a complex process governed by specific genetic factors, namely the presence of the VvGuaS allele of VvTPS24, and is significantly influenced by environmental conditions and viticultural management. This guide provides a foundational understanding of the biochemical and molecular basis of α-guaiene synthesis, along with practical experimental protocols for its investigation. Further research in this area will continue to elucidate the regulatory networks controlling sesquiterpene biosynthesis in grapes, offering new opportunities for modulating wine aroma profiles and for the biotechnological production of valuable natural products.

References

Key genes influencing rotundone biosynthesis (VvTPS24, VvSTO2)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on Key Genes Influencing Rotundone Biosynthesis: VvTPS24 and VvSTO2

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, volatile sesquiterpene ketone responsible for the characteristic spicy, black pepper aroma in certain wines, most notably Shiraz.[1][2] Its presence is also significant in various herbs and spices, including black and white peppercorns.[2][3] The biosynthesis of this aroma compound in grapevines (Vitis vinifera) is a complex process, but research has identified two pivotal genes that govern its production: Vitis vinifera Terpene Synthase 24 (VvTPS24) and Vitis vinifera Sesquiterpene Oxidase 2 (VvSTO2) .[4] Understanding the function, regulation, and enzymatic properties of the proteins encoded by these genes is critical for modulating this compound levels in grapes and wine, with implications for viticulture, oenology, and potentially for the synthesis of flavor and fragrance compounds. This guide provides a detailed technical overview of these core genetic determinants.

The this compound Biosynthetic Pathway

The formation of this compound in grapevines begins with the common precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) (MVA) and/or methylerythritol phosphate (B84403) (MEP) pathways.[5] The biosynthesis proceeds in two primary enzymatic steps orchestrated by VvTPS24 and VvSTO2.

  • Step 1: α-guaiene Synthesis: The terpene synthase VvTPS24 catalyzes the conversion of FPP into the direct precursor of this compound, a sesquiterpene called α-guaiene.[1][3]

  • Step 2: Oxidation to this compound: The cytochrome P450 enzyme VvSTO2 (also designated as CYP71BE5) then oxidizes α-guaiene at the C-2 position to form (-)-rotundone.[6] This oxidation may occur in a single step or via a two-step process involving rotundol as an intermediate.[6]

This compound Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) alpha_guaiene α-guaiene FPP->alpha_guaiene This compound (-)-Rotundone alpha_guaiene->this compound Oxidation VvTPS24 VvTPS24 VvTPS24->FPP Catalyzes VvSTO2 VvSTO2 (CYP71BE5) VvSTO2->alpha_guaiene Catalyzes

Caption: The two-step enzymatic pathway for this compound biosynthesis.

Gene and Enzyme Profiles

VvTPS24: The α-guaiene Synthase

VvTPS24 is a sesquiterpene synthase gene critical for producing the this compound precursor, α-guaiene.[1] A significant breakthrough was the identification of a novel, highly active allele of this gene, named VvGuaS. This allele is responsible for the efficient production of α-guaiene as its primary product.[7][8]

In contrast, another previously characterized allele of VvTPS24 encodes an enzyme known as VvPNSeInt, which produces a variety of selinene-type sesquiterpenes and only a minor amount (3.5%) of α-guaiene.[1] The functional divergence between these alleles is attributed to specific polymorphisms. Molecular modeling and site-directed mutagenesis have revealed that two key amino acid substitutions, T414 and V530 , located within the enzyme's active site, are responsible for the functional switch from a selinene synthase to an α-guaiene synthase.[1][8] The VvGuaS allele, encoding an enzyme 99.5% identical to VvPNSeInt, differs by only 6 out of 561 amino acids.[3]

Table 1: Product Profile of VvTPS24 Alleles and Mutants

Enzyme/Allele Key Residues Major Product(s) α-guaiene (%) Reference
VvGuaS T414, V530 α-guaiene >90% (in planta) [1]
VvPNSeInt A414, M530 Selinene-type sesquiterpenes ~3.5% [1]
VvGuaS (T414A) A414, V530 Intermediate Profile Intermediate [1]
VvGuaS (V530M) T414, M530 Intermediate Profile Intermediate [1]

| VvGuaS (T414A/V530M) | A414, M530 | Selinene-type sesquiterpenes | ~3.5% |[1] |

VvSTO2: The α-guaiene 2-oxidase

VvSTO2 is a cytochrome P450 gene, assigned as CYP71BE5 , that catalyzes the final and committing step in this compound biosynthesis.[6] The VvSTO2 enzyme performs the crucial oxidation of α-guaiene to produce the spicy aroma compound.[6] Research indicates this enzyme demonstrates substrate specificity. While it can oxidize other sesquiterpenes like (+)-valencene to nootkatone, its primary role in this context is the formation of this compound.[9]

Table 2: Enzymatic Characterization of Recombinant VvSTO2

Parameter Value Conditions Reference
Optimum Temperature 30-40°C Assayed with α-guaiene [9]

| Optimum pH | 7.0-8.0 | Assayed with α-guaiene in Tris-HCl buffer |[9] |

Regulation by Abiotic Factors

The expression of both VvTPS24 and VvSTO2 is significantly influenced by environmental conditions, which in turn dictates the final concentration of this compound in grape berries.[4] this compound accumulation is known to be higher in cooler, wetter seasons.[10]

Table 3: Influence of Abiotic Factors on Gene Expression

Factor Effect on VvTPS24 Expression Effect on VvSTO2 Expression Impact on this compound Reference
High Temperature (>25°C) Initial reduction, followed by enhancement after 72h Initial reduction, followed by enhancement after 72h Generally reduces concentration [4]
Increased Water Supply Sequential activation Sequential activation Stimulates accumulation [4]
Reduced Light (50%) Opposed effects (not conclusive) Opposed effects (not conclusive) Proposed to stimulate production [4][10]

| Nitrogen Spraying | Opposed effects (not conclusive) | Opposed effects (not conclusive) | Not conclusive |[4] |

Experimental Protocols

Gene Expression Analysis via RT-qPCR

This protocol is used to quantify the transcript levels of VvTPS24 and VvSTO2 in grapevine tissues.

Methodology:

  • Tissue Sampling: Collect grapevine tissues (e.g., berry skins, leaves) at specific developmental stages and immediately freeze in liquid nitrogen.[4]

  • RNA Extraction: Isolate total RNA from the ground tissue using a suitable commercial kit or a standard protocol (e.g., CTAB method).

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for VvTPS24, VvSTO2, and one or more reference (housekeeping) genes for normalization. The relative expression is calculated using methods like the 2-ΔΔCT method.

RT_qPCR_Workflow cluster_lab Laboratory Phase cluster_data Data Analysis A 1. Tissue Sampling (e.g., Berry Skins) B 2. Total RNA Extraction A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. Quantitative PCR (qPCR) C->D E 5. Amplification Data (Ct values) D->E F 6. Relative Gene Expression Calculation E->F

Caption: Workflow for gene expression analysis by RT-qPCR.
Enzyme Functional Characterization

This protocol determines the specific products generated by the VvTPS24 and VvSTO2 enzymes.

Methodology:

  • Gene Cloning: Amplify the coding sequences of VvTPS24 and VvSTO2 from grapevine cDNA and clone them into an appropriate expression vector (e.g., for E. coli or yeast).

  • Heterologous Expression: Transform the expression vector into the host organism (E. coli is commonly used) and induce protein expression.[1]

  • Protein Extraction: Lyse the host cells and collect the crude protein extract containing the recombinant enzyme.

  • In Vitro Enzyme Assay:

    • For VvTPS24 : Incubate the protein extract with the substrate farnesyl pyrophosphate (FPP).[1]

    • For VvSTO2 : Incubate the protein extract with the substrate α-guaiene.[6]

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., pentane (B18724) or hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the enzymatic products.[1][6]

Enzyme_Characterization_Workflow cluster_molecular Molecular Biology cluster_biochemical Biochemical Assay A 1. Gene Cloning into Expression Vector B 2. Heterologous Expression (e.g., in E. coli) A->B C 3. Recombinant Protein Extraction B->C D 4. In Vitro Reaction (Enzyme + Substrate) C->D E 5. Product Extraction D->E F 6. GC-MS Analysis E->F G Product Profile Identification F->G

Caption: Workflow for enzyme functional characterization.
This compound Quantification in Grape Samples

This protocol is used for the precise measurement of this compound concentration in grape berries.

Methodology:

  • Sample Preparation: Homogenize grape berry samples (typically skins, where this compound is exclusively found).[5]

  • Stable Isotope Dilution Analysis (SIDA): Spike the homogenate with a known amount of a deuterated internal standard (d5-rotundone).[5][11] This standard corrects for losses during extraction and analysis.

  • Extraction: Perform an extraction using methods designed to isolate volatile compounds. Common techniques include Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).[5][11]

  • GC-MS Analysis: Analyze the extracted compounds using a sensitive Gas Chromatography-Mass Spectrometry (GC-MS) system, often in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.

  • Quantification: Calculate the concentration of this compound based on the response ratio of the native compound to the labeled internal standard.

Metabolite_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Grape Sample Homogenization B 2. Spiking with Internal Standard (d5-rotundone) A->B C 3. Extraction (e.g., SBSE / SPME) B->C D 4. GC-MS Analysis C->D E 5. Data Processing D->E F 6. This compound Concentration (ng/L) E->F

References

Abiotic Factors Affecting Rotundone Accumulation in Grapes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundone, a sesquiterpenoid ketone, is a potent aroma compound responsible for the characteristic peppery notes in various plants, herbs, and notably, in certain grape varieties and their resulting wines.[1] First identified as the key pepper aroma compound in Australian Shiraz, its presence is a defining characteristic of several red and white grape cultivars, including Syrah, Duras, Vespolina, Schioppettino, and Grüner Veltliner.[1][2] The concentration of this compound in grapes is highly variable and is significantly influenced by a range of environmental, or abiotic, factors in the vineyard. Understanding and managing these factors is critical for viticulturists aiming to modulate the peppery character of their grapes and for researchers investigating the biosynthesis and regulation of this important secondary metabolite. This technical guide provides a comprehensive overview of the core abiotic factors affecting this compound accumulation in grapes, detailed experimental protocols for its quantification, and a summary of the current understanding of its biosynthetic pathway.

This compound Biosynthesis: A Brief Overview

The biosynthesis of this compound in grapes is a complex process that is not yet fully elucidated. The direct precursor to this compound is α-guaiene, a sesqu terpene. The conversion of α-guaiene to this compound is believed to occur through oxidation. This transformation can proceed via both enzymatic and non-enzymatic pathways. The key enzyme identified in the enzymatic conversion is a cytochrome P450 enzyme, CYP71BE5. This enzyme catalyzes the oxidation of α-guaiene to produce this compound. It is also hypothesized that auto-oxidation of α-guaiene can contribute to the accumulation of this compound, particularly in the later stages of grape ripening.

G cluster_pathway This compound Biosynthesis Pathway cluster_enzymatic Enzymatic Pathway cluster_non_enzymatic Non-Enzymatic Pathway FPP Farnesyl Diphosphate (FPP) alpha_guaiene α-Guaiene FPP->alpha_guaiene Sesquiterpene Synthase This compound This compound alpha_guaiene->this compound Oxidation CYP71BE5 CYP71BE5 auto_oxidation Auto-oxidation

A simplified diagram of the this compound biosynthesis pathway.

Key Abiotic Factors Influencing this compound Accumulation

The accumulation of this compound in grape berries is a dynamic process that is highly sensitive to the vineyard's microclimate and viticultural practices. The primary abiotic factors that have been identified to significantly impact this compound concentrations are temperature, water status, and light exposure.

Temperature

Temperature is arguably the most critical abiotic factor governing this compound accumulation. A consistent finding across numerous studies is that cooler growing seasons and vineyard sites are conducive to higher this compound concentrations in grapes.[3][4] Conversely, elevated temperatures, particularly during the ripening period, have a detrimental effect on the final this compound content.

Temperature ConditionEffect on this compound ConcentrationQuantitative Data/ObservationsGrape VarietyReference
Cool Climate PositiveHigher concentrations observed in cooler vintages.Noiret, Shiraz[4]
High Temperatures (>30°C) NegativeNegative correlation with this compound accumulation.Noiret[4]
Low Temperatures (<15°C) NegativeNegative correlation with this compound accumulation.Noiret[4]
Bunch Zone Temperature NegativeNegative correlation between bunch zone temperature and this compound concentration.Shiraz[3][5]
Growing Degree Days (GDD) Positive (in cool climates)Positive correlation (r=0.70) with GDD during fruit ripening.Noiret[4]
Water Status

The water status of the grapevine plays a significant role in modulating this compound biosynthesis and accumulation. Generally, a more favorable vineyard water balance is associated with higher this compound levels.

Water Status ConditionEffect on this compound ConcentrationQuantitative Data/ObservationsGrape VarietyReference
Vineyard Water Balance PositivePositively correlated with this compound concentration.Shiraz[3][5]
Increased Irrigation PositiveIncreased this compound concentration with increased irrigation over the veraison-harvest period.N/A[6]
Light and Solar Radiation

The influence of light and solar radiation on this compound accumulation is more complex and appears to be dependent on the specific conditions and viticultural practices. While excessive sun exposure can lead to increased berry temperatures, which negatively impacts this compound, some level of light exposure may be beneficial.

Light/Radiation ConditionEffect on this compound ConcentrationQuantitative Data/ObservationsGrape VarietyReference
Daily Solar Exposure NegativeNegatively correlated with this compound concentration.Shiraz[3][5]
Cumulative Solar Exposure Positive (in cool climates)Positive correlation (r=0.74) with cumulative solar exposure during ripening.Noiret[4]
Shading PositiveGrapes grown in shade had higher this compound concentrations.N/A
UV Radiation Potentially PositiveProposed to stimulate this compound production, though further research is needed.Tardif

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in grapes is essential for research and quality control. Due to its low concentrations (ng/kg), sensitive and robust analytical methods are required. The gold standard for this compound analysis is Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_workflow This compound Quantification Workflow sample_prep Sample Preparation (Grape Homogenization) extraction Extraction (SPE or SPME/SBSE) sample_prep->extraction analysis GC-MS Analysis extraction->analysis quantification Quantification (SIDA) analysis->quantification

A general workflow for the quantification of this compound in grapes.
Detailed Methodology: SIDA with HS-SPME-GC-MS

This protocol is a composite based on methodologies reported in the literature and represents a common approach for this compound quantification in grapes.

1. Sample Preparation:

  • Grape Sampling: Collect representative grape berry samples from the vineyard.

  • Homogenization: Freeze a known weight of whole berries (e.g., 50 g) and then homogenize them into a slurry. This can be done using a blender.

  • Internal Standard Spiking: Add a known amount of deuterated this compound (d5-rotundone) internal standard to the grape homogenate. This is a critical step for accurate quantification using SIDA.[7]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Vial Preparation: Place a specific amount of the grape homogenate (e.g., 5 g) into a 20 mL amber SPME vial. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

  • Incubation and Extraction:

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

    • Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.[8]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Thermally desorb the analytes from the SPME fiber in the hot GC injector (e.g., 260°C) for a few minutes (e.g., 3 minutes) in splitless mode.[8]

  • Chromatographic Separation:

    • Column: Use a suitable capillary column, such as a CP-Wax 52 CB (60 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

    • Oven Temperature Program: A typical program might be: start at 45°C for 5 min, ramp to 80°C at 10°C/min, then ramp to 240°C at 2°C/min.[8]

    • Carrier Gas: Use helium at a constant pressure.[8]

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.

    • Monitor characteristic ions for both native this compound and the d5-rotundone internal standard.

4. Quantification:

  • Construct a calibration curve using standards of known this compound concentrations.

  • Calculate the concentration of this compound in the grape sample based on the ratio of the peak area of the native this compound to the peak area of the d5-rotundone internal standard and the calibration curve.

G cluster_protocol HS-SPME-GC-MS Protocol grape_homogenate Grape Homogenate + d5-Rotundone hs_spme HS-SPME (e.g., 60°C, 15 min) grape_homogenate->hs_spme gc_ms GC-MS Analysis (SIM/MRM) hs_spme->gc_ms data_analysis Data Analysis (Peak Area Ratio, Calibration Curve) gc_ms->data_analysis

A schematic of the HS-SPME-GC-MS protocol for this compound analysis.

Conclusion and Future Perspectives

The accumulation of this compound in grapes is a multifaceted process significantly governed by abiotic factors, with temperature, water status, and light exposure being the most influential. Cooler climates and adequate water supply generally favor higher this compound concentrations, while excessive heat and sun exposure are detrimental. The interplay between these factors highlights the complexity of managing vineyards for a specific aromatic profile.

For researchers and professionals in drug development, the sensitivity of this compound biosynthesis to environmental cues presents an interesting case study in the regulation of secondary metabolism. Further research is needed to fully elucidate the signaling pathways that connect these abiotic factors to the expression of genes involved in the this compound biosynthetic pathway, such as those encoding for sesquiterpene synthases and cytochrome P450 enzymes. A deeper understanding of these mechanisms could open up new avenues for the targeted manipulation of this and other valuable plant-derived compounds. The continued development and refinement of analytical techniques will also be crucial for unraveling the subtle nuances of this compound accumulation and its impact on grape and wine quality.

References

Methodological & Application

Application Note: Quantification of Rotundone in Complex Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Rotundone is a potent sesquiterpene responsible for the characteristic peppery aroma in various matrices, including wine, spices, and oak-aged spirits.[1][2][3][4][5] Its extremely low odor threshold, estimated at 16 ng/L in red wine and 8 ng/L in water, necessitates a highly sensitive and selective analytical method for accurate quantification.[1][3] This application note details a robust and validated method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol described herein is applicable to researchers, scientists, and professionals in the food and beverage, flavor and fragrance, and drug development industries.

Introduction

This compound, a sesquiterpenoid, is a key aroma compound that imparts a distinct black pepper character.[1][2] It has been identified as a major contributor to the spicy notes in Shiraz wines and is found in a variety of other grape varieties as well as herbs and spices.[2][3] The concentration of this compound can vary significantly, and its presence, even at trace levels, can have a substantial sensory impact.[2] Therefore, accurate quantification is crucial for quality control, product development, and sensory analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[6] The coupling of gas chromatography with mass spectrometry provides the high selectivity and sensitivity required to measure this compound at the ng/L (ppt) level.[1][4] This note describes a method based on solid-phase extraction (SPE) for sample preparation followed by GC-MS analysis, a strategy that has been proven effective for this compound quantification in wine.[1][2]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument setup, and analysis for the quantification of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique to concentrate and purify analytes from complex matrices.[2][6]

Materials:

  • Wine sample or other liquid matrix

  • Internal Standard (IS) solution (e.g., d5-rotundone or benzyl (B1604629) benzoate (B1203000) in ethanol)

  • SPE cartridges (e.g., 200 mg Bond ELUT PPL)

  • Methanol (B129727) (for conditioning)

  • Ultrapure water (for equilibration)

  • Elution solvent (e.g., ethyl acetate)

  • Nitrogen evaporator

  • GC vials

Procedure:

  • Sample Spiking: To a 50 mL aliquot of the wine sample, add a known concentration of the internal standard. For example, add 30 µL of a 100 µg/L benzyl benzoate solution in ethanol.[2]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the this compound and internal standard from the cartridge using an appropriate volume of ethyl acetate (B1210297) (e.g., 2 x 1 mL).

  • Concentration: Concentrate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the sample in a suitable solvent for GC analysis if necessary.

  • Transfer: Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Gas Chromatograph (GC) Parameters:

  • Injection Mode: Splitless[7]

  • Injector Temperature: 260 °C[7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[8]

  • Oven Temperature Program:

    • Initial temperature: 45 °C, hold for 5 min

    • Ramp 1: 10 °C/min to 80 °C

    • Ramp 2: 2 °C/min to 240 °C[7]

  • Column: CP-Wax 52 CB, 60 m x 0.25 mm i.d., 0.25 µm film thickness[7]

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Transfer Line Temperature: 250 °C[7]

  • Ions to Monitor (SIM mode for this compound): m/z 218 (quantifier), 175, 203 (qualifiers)

  • Ions to Monitor (SIM mode for Benzyl Benzoate IS): m/z 105 (quantifier), 212, 77 (qualifiers)

Method Validation

A thorough method validation should be performed to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Quantitative Data Summary

The following table summarizes typical validation parameters for the GC-MS quantification of this compound.

ParameterTypical ValueReference
Limit of Detection (LOD) 0.6 ng/L[1][2]
Limit of Quantification (LOQ) 2.0 ng/L[9]
Linearity (R²) > 0.99[10]
Precision (RSD) < 15%[1][8]
Accuracy (Recovery) 80-120%[8][11]

Visualizations

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Wine Sample (50 mL) Spiking Spike with Internal Standard Sample->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration GC_Vial Transfer to GC Vial Concentration->GC_Vial GCMS GC-MS Analysis GC_Vial->GCMS Data Data Acquisition (SIM/MRM) GCMS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Method Validation Parameters

The relationship between key method validation parameters is illustrated below.

Method Validation Parameters Method Analytical Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ LOD->LOQ

Caption: Key parameters for analytical method validation.

Conclusion

The described SPE-GC-MS method provides a reliable and sensitive approach for the quantification of this compound in complex matrices such as wine. The protocol, including detailed sample preparation and instrumental parameters, along with the validation data, demonstrates the method's suitability for routine analysis. This application note serves as a comprehensive guide for researchers and industry professionals requiring accurate measurement of this important aroma compound.

References

Application Notes and Protocols for Rotundone Measurement using Stable Isotope Dilution Analysis (SIDA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of rotundone, a key aroma compound responsible for the peppery notes in various matrices such as grapes, wine, and spirits. The protocols herein detail the use of Stable Isotope Dilution Analysis (SIDA), a highly accurate and robust analytical technique that employs a stable isotope-labeled internal standard to compensate for matrix effects and variations in sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the concentrations of this compound found in various grape varieties and wines, as determined by Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: this compound Concentration in Different Grape Varieties

Grape VarietyCountry/RegionThis compound Concentration (µg/kg)Reference
VespolinaItalyup to 5.44[1]
Grüner VeltlinerItalyup to 1.91[1]
ShirazAustralia74 - 1081 (ng/kg)
SchioppettinoItalyNot specified
DurasFranceNot specified[2]
GamayFranceNot specified[2]
MourvèdreAustraliaNot specified
DurifAustraliaNot specified

Note: Concentrations can vary significantly based on viticultural practices, climate, and harvest time.

Table 2: this compound Concentration in Various Wines

Wine VarietalCountry/RegionThis compound Concentration (ng/L)Reference
SchioppettinoItalyup to 561[3]
VespolinaItalyHigh concentrations[4]
Grüner VeltlinerItalyHigh concentrations[4]
ShirazAustraliaup to 161[5]
DurasFrance25 - 239[6]
GamayFranceNot specified[7]
GracianoSpainNot specified[7]
Maturana TintaSpainNot specified[7]
PelavergaItaly~40[5]
MourvèdreAustraliaup to 145[4]
DurifAustraliaup to 145[4]

Note: The odor threshold for this compound in red wine is approximately 16 ng/L.[8][9][10]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments involved in the SIDA of this compound.

Synthesis of d5-Rotundone (Internal Standard)

The use of a deuterated internal standard is crucial for accurate quantification in SIDA. As commercial standards are often unavailable, laboratory synthesis is necessary. The following is a summarized protocol based on published methods.[3][4]

Objective: To synthesize d5-rotundone for use as an internal standard in the SIDA of this compound.

Materials:

  • Guaiazulene (B129963)

  • Deuterated reagents (e.g., D2O, deuterated solvents)

  • Oxidizing agents

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Deuteration of Guaiazulene: Start with the deuteration of the precursor, guaiazulene, using appropriate deuterated reagents to introduce five deuterium (B1214612) atoms onto the molecule. This typically involves acid- or base-catalyzed exchange reactions.

  • Oxidation: The deuterated guaiazulene is then oxidized to form d5-rotundone. This step is critical and requires careful control of reaction conditions to achieve the desired product.

  • Purification: The synthesized d5-rotundone is purified using chromatographic techniques, such as column chromatography, to remove impurities and unreacted starting materials.

  • Characterization: The purity and isotopic enrichment of the final product should be confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Sample Preparation

This protocol is adapted from a straightforward methodology for quantifying this compound in wine at the ng/L level.[7]

Objective: To extract and concentrate this compound from wine samples prior to GC-MS analysis.

Materials:

  • Wine sample (50 mL)

  • d5-rotundone internal standard solution

  • Bond ELUT PPL cartridges (200 mg)

  • Dichloromethane

  • Methanol

  • Hydroalcoholic solution (12% v/v ethanol)

  • Nitrogen gas for evaporation

Procedure:

  • Spiking: Add a known amount of the d5-rotundone internal standard solution to 50 mL of the wine sample.

  • Cartridge Conditioning: Condition the Bond ELUT PPL cartridge by passing through 4 mL of dichloromethane, followed by 4 mL of methanol, and finally 4 mL of the 12% hydroalcoholic solution.

  • Sample Loading: Load the spiked wine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge to remove interfering compounds.

  • Elution: Elute the this compound and d5-rotundone from the cartridge with an appropriate organic solvent (e.g., dichloromethane).

  • Concentration: Evaporate the eluate to a small volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC-MS analysis.

This protocol is based on methods described for the analysis of this compound in grapes.[1][3]

Objective: To extract this compound from grape berries for quantification.

Materials:

  • Grape berries

  • d5-rotundone internal standard solution

  • Extraction solvent (e.g., ethanol, acetone, or n-pentane)[3]

  • Homogenizer or blender

  • Centrifuge and filtration apparatus

Procedure:

  • Homogenization: Homogenize a known weight of grape berries.

  • Spiking: Add a known amount of the d5-rotundone internal standard solution to the grape homogenate.

  • Extraction: Add the extraction solvent to the homogenate and mix thoroughly to extract this compound. The choice of solvent can influence extraction efficiency.

  • Centrifugation/Filtration: Centrifuge the mixture to separate the solid and liquid phases. Filter the supernatant to remove any remaining particulate matter.

  • Further Purification (if necessary): The extract may require further cleanup using SPE, similar to the protocol for wine samples.

  • Concentration and Reconstitution: Concentrate the final extract and reconstitute it in a suitable solvent for GC-MS analysis.

GC-MS Analysis

The following are general parameters for the analysis of this compound by GC-MS. Specific conditions should be optimized for the instrument in use.

Objective: To separate and quantify this compound and d5-rotundone in the prepared extracts.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless injection is typically used for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds of interest from other matrix components. A typical program might start at a low temperature (e.g., 40-60°C), ramp up to a high temperature (e.g., 250-280°C), and hold for a period.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

  • Ions to Monitor (SIM mode):

    • This compound: m/z 218 (molecular ion), and other characteristic fragment ions.

    • d5-Rotundone: m/z 223 (molecular ion), and corresponding fragment ions.[11]

Quantification: The concentration of this compound in the original sample is calculated by comparing the peak area ratio of the native this compound to the d5-rotundone internal standard against a calibration curve prepared with known concentrations of both compounds.

Visualizations

Workflow for SIDA of this compound

The following diagram illustrates the general workflow for the Stable Isotope Dilution Analysis of this compound in wine or grape samples.

SIDA_Workflow Sample Wine or Grape Homogenate Spike Add Known Amount of d5-Rotundone (Internal Standard) Sample->Spike Extraction Solid-Phase Extraction (SPE) or Solvent Extraction Spike->Extraction Concentration Concentrate Extract Extraction->Concentration GCMS GC-MS Analysis (SIM or MRM mode) Concentration->GCMS Data Measure Peak Area Ratio (this compound / d5-Rotundone) GCMS->Data Calculation Calculate this compound Concentration Data->Calculation Calibration Prepare Calibration Curve Calibration->Calculation

Caption: Workflow for this compound Analysis using SIDA.

Principle of Stable Isotope Dilution Analysis (SIDA)

This diagram illustrates the fundamental principle of the Stable Isotope Dilution Analysis technique.

SIDA_Principle cluster_sample Sample cluster_standard Internal Standard cluster_mixture Mixture for Analysis cluster_measurement Measurement cluster_result Result Analyte Analyte (Unknown Amount) Mixture Sample + Internal Standard Analyte->Mixture Standard Isotope-Labeled Standard (Known Amount) Standard->Mixture MS Mass Spectrometry (Measures Isotope Ratio) Mixture->MS Result Accurate Quantification of Analyte MS->Result

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Rotundone in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundone is a potent sesquiterpene responsible for the characteristic peppery aroma in certain wines, most notably Shiraz, as well as in spices like black pepper.[1][2][3][4][5] Its concentration in wine is typically at the nanogram-per-liter (ng/L) level, necessitating a sensitive and robust analytical method for accurate quantification.[1][3][6][7] Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a widely adopted, solvent-free, and effective technique for the extraction and analysis of this compound in wine.[1][2][8][9] This document provides detailed application notes and protocols for the analysis of this compound in wine using SPME-GC-MS.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound analysis in wine using SPME-GC-MS, as reported in various studies.

Table 1: Method Performance for this compound Analysis by SPME-GC-MS

ParameterWhite WineRed WineReference
Limit of Detection (LOD)1.5 ng/L2.0 ng/L[1][3]
Limit of Quantitation (LOQ)--
Intraday Repeatability (CV%) at 50 ng/L6%-[1][3]
Intraday Repeatability (CV%) at 500 ng/L5%-[1][3]
Interday Repeatability (CV%) at 50 ng/L13%-[1][3]
Interday Repeatability (CV%) at 500 ng/L6%-[1][3]

CV: Coefficient of Variation

Table 2: Reported this compound Concentrations in Various Wines

Wine VarietalConcentration Range (ng/L)Reference
Schioppettinoup to 561 ng/L[2]
VespolinaHigh concentrations noted[1][3]
Grüner VeltlinerHigh concentrations noted[1][3]
Duras25 - 239 ng/L[6]
GamayConcentrations above threshold noted[6]
Maturana TintaConcentrations above 100 ng/L noted[6]
ShirazConcentrations above 100 ng/L noted[6]
Pelavergaapprox. 40 ng/L[6]

Experimental Protocols

Several analytical methods have been developed for the quantitative determination of this compound in grapes and wine, often employing SPME in conjunction with GC-MS.[2] Stable isotope dilution analysis (SIDA) using d5-rotundone as an internal standard is a common approach to ensure accuracy.[2][9]

Method 1: Headspace SPME (HS-SPME) Coupled with GC-MS

This method is suitable for the analysis of volatile and semi-volatile compounds in wine.

Materials and Reagents:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber.[8]

  • Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Internal Standard: d5-rotundone solution.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatile compounds.

  • Wine Sample

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., CP-Wax 52 CB, 60 m, 0.25 mm i.d., 0.25 µm film thickness).[10]

  • SPME autosampler or manual holder.

  • Heating and agitation unit for the vials.

Protocol:

  • Sample Preparation:

    • Pipette 10 mL of the wine sample into a 20 mL glass vial.

    • Add a known amount of the internal standard (d5-rotundone).

    • Add 3 g of NaCl to the vial.

    • Immediately seal the vial with the screw cap.

  • SPME Extraction:

    • Place the vial in the heating and agitation unit.

    • Equilibrate the sample at 40°C for 5 minutes with agitation.

    • Expose the SPME fiber to the headspace of the sample at 40°C for 50 minutes with continuous agitation.

  • GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the GC injector port.

    • Desorb the analytes from the fiber in the injector at 250°C for 5 minutes in splitless mode.

    • GC Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 3°C/minute.

      • Ramp 2: Increase to 240°C at a rate of 5°C/minute, hold for 10 minutes.[10]

    • Mass Spectrometry:

      • Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1]

      • Monitor the appropriate transitions for this compound and d5-rotundone.

Method 2: Combined Solid-Phase Extraction (SPE) and SPME

For complex matrices or when lower detection limits are required, a preliminary SPE step can be used to clean up the sample and concentrate the analyte before SPME analysis.[2][6]

Additional Materials:

  • SPE Cartridges: C18 or other suitable sorbent.

  • Solvents: for conditioning, washing, and elution (e.g., methanol, dichloromethane).

Protocol:

  • SPE Cleanup:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the wine sample (spiked with internal standard) onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound fraction with a suitable solvent.

    • Evaporate the eluate to a smaller volume.

  • SPME Analysis:

    • Transfer the concentrated eluate to a 20 mL vial.

    • Proceed with the HS-SPME and GC-MS analysis as described in Method 1.

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis A Wine Sample (10 mL) B Add Internal Standard (d5-rotundone) A->B C Add NaCl (3g) B->C D Seal Vial C->D E Equilibrate at 40°C (5 min) D->E F Expose SPME Fiber (HS, 40°C, 50 min) E->F G Thermal Desorption in GC Inlet (250°C) F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM Mode) H->I J Data Analysis & Quantification I->J

Caption: Workflow for HS-SPME-GC-MS analysis of this compound in wine.

SPE_SPME_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_spme SPME & GC-MS SPE1 Condition SPE Cartridge SPE2 Load Wine Sample SPE1->SPE2 SPE3 Wash Cartridge SPE2->SPE3 SPE4 Elute this compound SPE3->SPE4 SPE5 Concentrate Eluate SPE4->SPE5 SPME_Analysis Proceed with HS-SPME-GC-MS (as per standard workflow) SPE5->SPME_Analysis

References

Application Notes and Protocols for Rotundone Extraction from Grape Skins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundone is a sesquiterpenoid of significant interest due to its distinct peppery aroma, which is a key characteristic in certain grape varieties and the wines produced from them.[1][2][3][4] As a potent aroma compound, its accurate extraction and quantification from grape skins are crucial for research in viticulture, enology, and flavor chemistry.[1][2][4][5] this compound is found almost exclusively in the skin of grape berries.[1][6][7] This document provides detailed protocols for the extraction and analysis of this compound from grape skins using established methodologies, including Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Stir Bar Sorptive Extraction (SBSE), coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][8]

Data Presentation

The concentration of this compound in grape skins can vary significantly depending on the grape variety, viticultural practices, and environmental conditions.[3][9] Below is a summary of reported this compound concentrations in the skins of various grape varieties.

Grape VarietyThis compound Concentration (ng/g or µg/kg)Reference
Vespolinaup to 5.44 µg/kg[10]
Vespolinaup to 6.13 µg/kg[1]
Grüner Veltlinerup to 1.91 µg/kg[10]
Shiraz (Syrah)24.7 ng/kg (clone 1127)[6]
Shiraz (Syrah)49.5 ng/kg (clone 2626)[6]
Shiraz (Syrah)10 to 620 ng/kg[3]
MourvèdreElevated levels reported[3]
DurifElevated levels reported[3]

Experimental Protocols

Accurate quantification of this compound is typically achieved using Stable Isotope Dilution Analysis (SIDA) with a deuterated internal standard, d5-rotundone.[1][2]

Protocol 1: Solid-Phase Extraction (SPE) coupled with GC-MS

This protocol is suitable for the purification and concentration of this compound from a grape skin extract.

1. Sample Preparation:

  • Collect grape berries and freeze them immediately at -20°C or lower.

  • Manually separate the skins from the frozen berries.

  • Homogenize a known weight of grape skins (e.g., 50 g) in a blender.

  • Extract the homogenized skins with a suitable solvent. Several solvents have been used, including ethanol (B145695), acetone, or n-pentane.[1] A common method involves maceration with an ethanol/water solution (1:1 v/v) for 24 hours with agitation.

  • Centrifuge the mixture and collect the supernatant.

2. Solid-Phase Extraction (SPE):

  • Cartridge: C18 SPE cartridge (e.g., 5g).

  • Conditioning: Condition the cartridge by passing 25 mL of methanol (B129727) followed by 50 mL of deionized water.

  • Sample Loading: Load the grape skin extract supernatant onto the conditioned cartridge.

  • Washing: Wash the cartridge with deionized water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge using a non-polar solvent such as dichloromethane.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of ethanol (e.g., 0.5 mL) for GC-MS analysis.[11]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 GC or similar.

  • Column: DB-WAX capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injection: 1 µL in splitless mode.

  • Oven Program: 40°C for 2 min, ramp to 60°C at 30°C/min, then to 190°C at 2°C/min, then to 230°C at 5°C/min, and hold for 15 min.

  • Mass Spectrometer: Agilent 5973N MS or similar.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Acquisition: Selected Ion Monitoring (SIM) mode. Target ions for this compound: m/z 218 (quantifier) and 203 (qualifier). Target ions for d5-rotundone: m/z 223 (quantifier) and 208 (qualifier).[12]

Protocol 2: Solid-Phase Microextraction (SPME) coupled with GC-MS

This protocol offers a solvent-free extraction method and is suitable for headspace analysis.

1. Sample Preparation:

  • Prepare the grape skin extract as described in Protocol 1 (Sample Preparation steps 1-5).

  • Place a precise volume of the supernatant (e.g., 10 mL) into a 20 mL headspace vial.

  • Add a saturated solution of NaCl to enhance the release of volatile compounds.

  • Add the internal standard (d5-rotundone).

  • Seal the vial with a PTFE-lined septum.

2. SPME Procedure:

  • Fiber: Polydimethylsiloxane (B3030410)/Divinylbenzene (PDMS/DVB) or similar.

  • Conditioning: Condition the fiber according to the manufacturer's instructions.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) with constant agitation.

  • Desorption: Retract the fiber and immediately insert it into the GC injection port for thermal desorption (e.g., 250°C for 5 minutes).

3. GC-MS Analysis:

  • Follow the GC-MS parameters as outlined in Protocol 1.

Protocol 3: Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS

SBSE is a highly sensitive technique for the extraction of trace volatile and semi-volatile compounds.

1. Sample Preparation:

  • Prepare the grape skin extract as described in Protocol 1 (Sample Preparation steps 1-5).

  • Place a precise volume of the supernatant (e.g., 10 mL) into a vial.

  • Add the internal standard (d5-rotundone) and a magnetic stir bar coated with polydimethylsiloxane (PDMS).

2. SBSE Procedure:

  • Stir Bar: Twister® PDMS-coated stir bar.

  • Conditioning: Condition the stir bar according to the manufacturer's instructions.

  • Extraction: Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature.

  • Desorption: After extraction, remove the stir bar, rinse it with deionized water, and dry it with a lint-free tissue. Place the stir bar in a thermal desorption tube for analysis.

3. Thermal Desorption and GC-MS Analysis:

  • Thermal Desorption Unit (TDU): Program the TDU to rapidly heat the stir bar to desorb the analytes onto the GC column.

  • GC-MS System: Use a cryofocusing inlet system to trap and focus the analytes before they enter the GC column.

  • Follow the GC-MS parameters as outlined in Protocol 1.

Mandatory Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis GrapeSkins Grape Skins Homogenization Homogenization GrapeSkins->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Conditioning Cartridge Conditioning (Methanol, Water) Conditioning->Loading Washing Washing (Water) Loading->Washing Elution Elution (Dichloromethane) Washing->Elution Eluate Eluate Elution->Eluate Concentration Concentration Eluate->Concentration Reconstitution Reconstitution (Ethanol) Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS

Caption: Workflow for this compound Extraction using SPE-GC-MS.

SPME_Workflow cluster_prep Sample Preparation cluster_spme Solid-Phase Microextraction (SPME) cluster_analysis Analysis GrapeSkins Grape Skins Homogenization Homogenization GrapeSkins->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Vial Headspace Vial (Supernatant, NaCl, IS) Supernatant->Vial Headspace Headspace Extraction (PDMS/DVB Fiber) Vial->Headspace Desorption Thermal Desorption Headspace->Desorption GCMS GC-MS Analysis Desorption->GCMS

Caption: Workflow for this compound Extraction using SPME-GC-MS.

SBSE_Workflow cluster_prep Sample Preparation cluster_sbse Stir Bar Sorptive Extraction (SBSE) cluster_analysis Analysis GrapeSkins Grape Skins Homogenization Homogenization GrapeSkins->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Vial Vial (Supernatant, IS, Stir Bar) Supernatant->Vial Stirring Sorptive Extraction (Stirring) Vial->Stirring Desorption Thermal Desorption Stirring->Desorption GCMS GC-MS Analysis Desorption->GCMS

Caption: Workflow for this compound Extraction using SBSE-GC-MS.

References

Application Notes & Protocols: The Use of d5-Rotundone as an Internal Standard for the Quantitative Analysis of Rotundone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of deuterated rotundone (d5-rotundone) as an internal standard for the accurate quantification of this compound in various matrices. The protocols detailed below are based on established analytical methodologies, primarily utilizing gas chromatography-mass spectrometry (GC-MS).

Introduction to this compound and the Need for an Internal Standard

This compound is a potent sesquiterpene responsible for the characteristic peppery aroma in various plants, spices, and beverages, including black pepper, grapes (notably Shiraz), and wine.[1][2][3][4] Its concentration in these matrices is often at trace levels (ng/L), making its accurate quantification challenging.[1]

The use of a stable isotope-labeled internal standard, such as d5-rotundone, is the gold standard for the accurate and precise quantification of this compound.[1][2][5] In stable isotope dilution analysis (SIDA), a known amount of the deuterated analog is added to the sample at the beginning of the workflow.[1][2] Since d5-rotundone has nearly identical physicochemical properties to the native this compound, it experiences similar losses during sample preparation and variations during instrumental analysis.[1][5] By measuring the ratio of the analyte to the internal standard, these variations can be effectively compensated for, leading to highly reliable quantitative results.[5]

Principle of Stable Isotope Dilution Analysis (SIDA)

The core of this application lies in the principle of SIDA. The following diagram illustrates the fundamental concept.

SIDA_Principle cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Workflow cluster_result Quantification Analyte This compound (Analyte) Spiking Spiking Analyte->Spiking IS d5-Rotundone (IS) IS->Spiking Extraction Extraction & Cleanup (e.g., SPE, SPME) Spiking->Extraction Analysis GC-MS Analysis Extraction->Analysis Ratio Measure Analyte/IS Ratio Analysis->Ratio Calculation Calculate Analyte Concentration Ratio->Calculation

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

Applications

The use of d5-rotundone as an internal standard is well-established in the food and beverage industry, particularly for the analysis of:

  • Wines: Quantifying this compound in red and white wines to understand and control the "peppery" aroma profile.[6][7]

  • Grapes: Measuring this compound concentrations in grape skins to predict the potential aroma profile of the resulting wine.[1][3]

  • Fruit Juices: Detecting and quantifying this compound in fruit juices such as grapefruit, orange, apple, and mango.[1][8][9]

  • Spirits: Analyzing the contribution of this compound to the flavor of oak-aged spirits.[10]

  • Herbs and Spices: Quantifying this compound in various herbs and spices where it is a key aroma compound.

Quantitative Data Summary

The following table summarizes the reported performance characteristics of analytical methods using d5-rotundone as an internal standard.

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Intraday Repeatability (CV%)Interday Repeatability (CV%)Reference
White WineGC-MS/MS (MRM)1.5 ng/L-6% (at 50 ng/L)13% (at 50 ng/L)[6][7]
Red WineGC-MS/MS (MRM)2.0 ng/L-5% (at 500 ng/L)6% (at 500 ng/L)[6][7]
Grapes & WineGC-MSSub-part per trillion---[2][3][4]

CV: Coefficient of Variation

Experimental Protocols

The following are generalized protocols for the quantification of this compound in wine and grapes using d5-rotundone as an internal standard. These should be adapted and validated for specific laboratory conditions and matrices.

The diagram below outlines the typical workflow for this compound analysis.

Experimental_Workflow Sample Sample Collection (e.g., Wine, Grapes) Spike Spike with d5-Rotundone Internal Standard Sample->Spike Prep Sample Preparation Spike->Prep SPE Solid Phase Extraction (SPE) SPME Solid Phase Microextraction (SPME) SBSE Stir Bar Sorptive Extraction (SBSE) Analysis GC-MS or GC-MS/MS Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for this compound quantification.

This protocol is based on a combination of Solid Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

  • Wine sample

  • d5-rotundone internal standard solution (e.g., in ethanol)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Ultrapure water

  • SPE cartridges (e.g., C18 or divinylbenzene (B73037) polymer)

  • Nitrogen gas for evaporation

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Take a defined volume of wine (e.g., 50 mL).

    • Add a known amount of d5-rotundone internal standard solution. The amount should be chosen to be within the calibration range.

    • Dilute the sample with an equal volume of ultrapure water.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by ultrapure water.

    • Load the diluted wine sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., water/methanol) to remove interferences.

    • Elute the this compound and d5-rotundone with a suitable organic solvent (e.g., dichloromethane).

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • GC-MS Analysis:

    • Inject an aliquot of the reconstituted sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.

      • For this compound (analyte): Monitor characteristic ions (e.g., m/z 218, 175, 161).

      • For d5-rotundone (IS): Monitor corresponding shifted ions (e.g., m/z 223, 180, 166).

  • Quantification:

    • Generate a calibration curve using standards containing known concentrations of this compound and a fixed concentration of d5-rotundone.

    • Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

This protocol involves an initial extraction from the grape matrix.

Materials and Reagents:

  • Grape sample (berries)

  • d5-rotundone internal standard solution

  • Extraction solvent (e.g., acetone, ethanol, or a mixture)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • Centrifuge and tubes

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of grape berries.

    • Add a known amount of d5-rotundone internal standard solution to the homogenate.

  • Extraction:

    • Add the extraction solvent to the homogenate and mix thoroughly.

    • Add sodium chloride to facilitate phase separation.

    • Centrifuge the mixture to separate the solid and liquid phases.

    • Collect the organic supernatant.

    • Repeat the extraction process on the solid residue to ensure complete recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration and Cleanup:

    • Concentrate the extract using a rotary evaporator or nitrogen stream.

    • The concentrated extract may be further cleaned up using SPE as described in Protocol 1.

  • GC-MS Analysis and Quantification:

    • Proceed with GC-MS analysis and quantification as detailed in steps 4 and 5 of Protocol 1.

Conclusion

The use of d5-rotundone as an internal standard in stable isotope dilution analysis provides a robust, accurate, and precise method for the quantification of this compound in complex matrices.[2][3] This approach is essential for research and quality control in the food and beverage industries, enabling a better understanding and control of the peppery aroma in various products. The protocols provided herein offer a solid foundation for the implementation of this analytical technique.

References

Application Notes & Protocols: Quantification of Rotundone in Spirits and Oak-Aged Beverages

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundone is a potent sesquiterpene responsible for the characteristic spicy, peppery, and woody aroma in a variety of food and beverage products, including spirits and oak-aged beverages.[1][2][3] Its presence and concentration can significantly impact the flavor profile and consumer perception of these products. Accurate quantification of this compound is crucial for quality control, product development, and understanding the effects of aging and processing. This document provides detailed application notes and protocols for the quantification of this compound in spirits and oak-aged beverages.

This compound has an extremely low odor detection threshold, at 8 parts-per-trillion (ppt) in water and 22 ppt (B1677978) in wine, making it a powerful odorant even at trace levels.[1] In oak-aged spirits, this compound is transferred from the oak wood into the beverage, and its concentration can increase with the duration of aging.[1][2][4]

Quantitative Data Summary

The concentration of this compound can vary significantly among different types of spirits and is influenced by factors such as the type of oak barrel used and the aging duration.[1] Below are tables summarizing reported this compound concentrations in various commercial spirits.

Table 1: this compound Concentration in Various Oak-Aged Spirits

Spirit TypeBrandAging (Years)This compound Concentration (µg/L)
BourbonJim Beam40.342
BourbonJim Beam80.403
BourbonJim Beam120.453
BourbonBulleit60.694
BourbonBulleit101.35
Scotch WhiskeyJohnnie Walker Black Label-0.150
RumAppleton Estates Extra-0.152
TequilaUnaged Silver-Present

Data sourced from Genthner et al. (2021).[1]

Table 2: Impact of Aging on this compound Concentration in Bourbon

BrandAging (Years)This compound Concentration (µg/L)
Jim Beam40.342
80.403
120.453
Bulleit60.694
101.35

Data sourced from Genthner et al. (2021).[1]

Experimental Protocols

The quantification of this compound at trace levels requires sensitive and selective analytical methods. The most common approaches involve gas chromatography-mass spectrometry (GC-MS) coupled with an effective extraction and concentration technique.[5][6][7]

Protocol 1: Stable Isotope Dilution Analysis (SIDA) with Multidimensional Gas Chromatography-Mass Spectrometry-Olfactometry (MD-GC-MS-O)

This is a highly accurate method for quantifying trace-level compounds.[1][2][3][4]

1. Sample Preparation:

  • Spike a known volume of the spirit sample (e.g., 50 mL) with a known amount of a deuterated this compound internal standard (e.g., d5-rotundone).[8][9][10]
  • Equilibrate the sample for a set period (e.g., 30 minutes) to ensure homogeneity.

2. Extraction:

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the spiked sample onto the cartridge. Wash the cartridge with water to remove polar interferences. Elute the analytes with an organic solvent like dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and hexane.[6][7]
  • Stir Bar Sorptive Extraction (SBSE): Place a polydimethylsiloxane (B3030410) (PDMS) coated stir bar into the sample and stir for a defined period (e.g., 2-4 hours) to allow for the absorption of this compound.
  • Solid-Phase Microextraction (SPME): Expose a coated fiber (e.g., PDMS/DVB) to the headspace of the sample or directly immerse it in the liquid for a specific time to adsorb the volatile compounds.[8]

3. Instrumental Analysis (MD-GC-MS-O):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer and an olfactometry port. The use of two columns with different polarities (multidimensional GC) enhances separation.[1][4][5]
  • Injection: Introduce the extracted sample into the GC inlet. For SBSE, the stir bar is thermally desorbed in the inlet. For SPME, the fiber is desorbed in the inlet.
  • GC Conditions (Example):
  • First Dimension Column: e.g., DB-5ms (30 m x 0.25 mm x 0.25 µm)
  • Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.
  • Second Dimension Column: e.g., DB-FFAP (30 m x 0.25 mm x 0.25 µm)
  • Heart-cut: Transfer the portion of the chromatogram containing this compound from the first to the second column for further separation.
  • Mass Spectrometry (MS):
  • Ionization: Electron Impact (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both native this compound and the deuterated internal standard.
  • Olfactometry (O): A trained panelist sniffs the effluent from the GC column to confirm the identity of the "peppery" aroma at the retention time of this compound.

4. Quantification:

  • Calculate the concentration of this compound based on the ratio of the peak areas of the native this compound to the deuterated internal standard.

Experimental Workflow

Rotundone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification Sample Spirit or Oak-Aged Beverage Sample Spike Spike with Deuterated Internal Standard (d5-Rotundone) Sample->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE SBSE Stir Bar Sorptive Extraction (SBSE) SPME Solid-Phase Microextraction (SPME) GCMS Multidimensional Gas Chromatography- Mass Spectrometry (MD-GC-MS) SPE->GCMS SBSE->GCMS SPME->GCMS Olfactometry Olfactometry (GC-O) GCMS->Olfactometry Confirmation Quant Data Analysis and Quantification GCMS->Quant Olfactometry->Quant

Caption: General workflow for the quantification of this compound in spirits.

Signaling Pathways and Logical Relationships

In the context of this analytical protocol, we are not examining biological signaling pathways. However, we can represent the logical relationship of the analytical process.

Analytical_Logic Analyte This compound in Complex Matrix (Spirit/Beverage) Extraction Extraction & Concentration (SPE, SBSE, or SPME) Analyte->Extraction IS Internal Standard (d5-Rotundone) IS->Extraction Separation Chromatographic Separation (MD-GC) Extraction->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Confirmation Sensory Confirmation (Olfactometry) Separation->Confirmation Identification Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area Ratio) Identification->Quantification Confirmation->Quantification

Caption: Logical flow of the analytical method for this compound quantification.

References

Application Note: Quantitative Analysis of Rotundone using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

AN-ROT-001

Abstract

This application note details a robust and sensitive method for the determination of rotundone, a key aroma compound responsible for the characteristic peppery notes in various matrices such as wine, grapes, and spices.[1][2][3][4][5] The methodology utilizes Headspace Solid-Phase Microextraction (HS-SPME) for the extraction and concentration of this compound, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This solvent-free technique offers high sensitivity, requires minimal sample volume, and is well-suited for the analysis of volatile and semi-volatile compounds in complex samples.[6] The protocol described herein provides the necessary parameters for achieving low limits of detection and quantification, making it ideal for quality control and research applications in the food and beverage industries.

Introduction

This compound is a sesquiterpene that has been identified as a potent aroma compound with a very low odor threshold, estimated at 16 ng/L in red wine.[1][4][7] Its presence is critical to the sensory profile of certain wines, including Shiraz, Schioppettino, and Vespolina, as well as in spices like black pepper.[1][2] Accurate quantification of this compound is therefore essential for understanding and controlling the aromatic characteristics of these products.

Headspace Solid-Phase Microextraction (HS-SPME) is a fast, sensitive, and solvent-less extraction technique that is easily interfaced with GC-MS.[8][9] It has been widely applied to the analysis of volatile organic compounds in food and beverage matrices.[6][10] This application note provides a detailed protocol for the HS-SPME-GC-MS analysis of this compound, including optimized extraction conditions and instrument parameters. For enhanced accuracy, the use of a deuterated internal standard, such as d5-rotundone, is recommended for stable isotope dilution analysis (SIDA).[1][3][5]

Experimental

Sample Preparation

For wine samples, no extensive preparation is required. A known volume of wine is transferred to a headspace vial. For solid samples like grapes, homogenization and extraction with a suitable solvent such as acetone (B3395972) or ethanol (B145695) may be necessary prior to analysis.[3]

HS-SPME Procedure

The HS-SPME conditions should be optimized to achieve maximum extraction efficiency for this compound. Key parameters to consider include the choice of SPME fiber, extraction temperature, and extraction time.[11][12][13]

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its high efficiency in extracting a wide range of volatile and semi-volatile compounds.[9][10][11]

  • Extraction Temperature and Time: The sample is incubated at an elevated temperature to promote the partitioning of this compound into the headspace. Typical conditions involve heating the sample at a controlled temperature (e.g., 50-70°C) for a specific duration (e.g., 30-60 minutes) with continuous agitation.[11]

  • Desorption: After extraction, the SPME fiber is introduced into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column.

GC-MS Analysis

The GC-MS system is configured to provide optimal separation and detection of this compound.

  • Gas Chromatograph (GC): A capillary column with a non-polar or mid-polar stationary phase is suitable for the separation of sesquiterpenes. A temperature program is employed to ensure good chromatographic resolution.

  • Mass Spectrometer (MS): The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity for this compound and its internal standard.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative performance of the HS-SPME-GC-MS method for this compound analysis as reported in the literature.

Table 1: Method Detection and Quantification Limits

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
White Wine1.5 ng/L-[1][2]
Red Wine2.0 ng/L-[1][2]
Wine0.6 ng/L2.0 ng/L[4][7]
Wine-0.15 µg L⁻¹ (average for sesquiterpenes)[9]

Table 2: Method Precision

MatrixConcentrationIntraday Repeatability (CV%)Interday Repeatability (CV%)Reference
Wine50 ng/L6%13%[1][2]
Wine500 ng/L5%6%[1][2]
Wine--4% (RSD)[7]

Detailed Protocols

Protocol 1: HS-SPME-GC-MS Analysis of this compound in Wine

1. Materials and Reagents

  • This compound analytical standard

  • d5-rotundone (internal standard)

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • DVB/CAR/PDMS SPME fiber assembly

  • Sodium Chloride (NaCl)

2. Sample Preparation

  • Pipette 10 mL of the wine sample into a 20 mL headspace vial.

  • Add a known amount of d5-rotundone internal standard solution.

  • Add 2 g of NaCl to enhance the release of volatile compounds.

  • Immediately seal the vial with a magnetic screw cap.

3. HS-SPME Extraction

  • Place the vial in the autosampler tray of the HS-SPME-GC-MS system.

  • Incubate the sample at 60°C for 15 minutes with agitation.

  • Expose the DVB/CAR/PDMS fiber to the headspace of the sample for 50 minutes at 60°C.

4. GC-MS Analysis

  • GC Inlet: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 4°C/min.

    • Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Operate in Electron Ionization (EI) mode at 70 eV.

    • Use SIM mode for quantification, monitoring characteristic ions for this compound (e.g., m/z 218, 203, 189) and d5-rotundone.

5. Quantification

  • Construct a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

  • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Workflow and Pathway Diagrams

HS_SPME_GC_MS_Workflow HS-SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample Add_IS Add Internal Standard (d5-rotundone) Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Vial Seal in Headspace Vial Add_Salt->Vial Incubation Incubation & Equilibration Vial->Incubation Extraction Headspace Extraction (SPME Fiber) Incubation->Extraction Desorption Thermal Desorption (GC Inlet) Extraction->Desorption Separation Chromatographic Separation (GC Column) Desorption->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Result Reporting Quantification->Report

Caption: HS-SPME-GC-MS Experimental Workflow.

References

Detecting the "Peppercorn" Note: Analytical Methods for Trace-Level Rotundone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the precise detection and quantification of trace-level compounds are paramount. Rotundone, a sesquiterpene responsible for the characteristic peppery aroma in various plants, spices, and wine, presents a significant analytical challenge due to its presence at nanogram-per-liter concentrations. This document provides detailed application notes and experimental protocols for the analysis of this compound, enabling accurate and reproducible measurements in complex matrices.

Introduction

This compound is a highly potent aroma compound with a very low odor detection threshold, making it a key contributor to the sensory profile of numerous products.[1][2] Its analysis is crucial for quality control in the food and beverage industry, as well as for understanding its potential physiological effects in drug development. The methods outlined below describe robust and sensitive analytical techniques for the determination of this compound at trace levels.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical methods described in this document. These values are compiled from various studies and represent typical performance characteristics.

Table 1: Method Detection and Quantification Limits

Analytical MethodMatrixLimit of Detection (LOD) (ng/L)Limit of Quantification (LOQ) (ng/L)Reference(s)
SPE-GC-MSRed Wine0.6-[3][4]
SPME-GC-MS/MSWhite Wine1.5-[1][5]
SPME-GC-MS/MSRed Wine2.0-[1][5]
HS-SPME-GC-MSRed Wine-0.15 µg/L (150 ng/L)[6]

Table 2: this compound Concentration Ranges in Various Matrices

MatrixConcentration RangeReference(s)
Red Wines (various)Up to >100 ng/L[3][4]
Oak-Aged Spirits0.342 - 1.35 µg/L (342 - 1350 ng/L)[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Wine

This protocol details a straightforward and robust method for the quantification of this compound in wine.[3][4]

1. Materials and Reagents:

  • Wine sample

  • Internal Standard (IS) solution (e.g., benzyl (B1604629) benzoate (B1203000), 100 µg/L in ethanol)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Dichloromethane (B109758) (HPLC grade)

  • Nitrogen gas, high purity

  • Solid-Phase Extraction (SPE) cartridges (e.g., Bond Elut PPL, 200 mg)

  • Glass vials and syringes

2. Sample Preparation and SPE:

  • To a 50 mL wine sample, add a known amount of the internal standard solution (e.g., 30 µL of 100 µg/L benzyl benzoate).[3]

  • Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of ultrapure water.

  • Load the wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Wash the cartridge with 10 mL of ultrapure water to remove interfering substances.

  • Dry the cartridge under a stream of nitrogen for 10 minutes.

  • Elute the retained this compound and internal standard with 5 mL of dichloromethane into a clean collection vial.

  • Concentrate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250 °C

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Oven Program: 40 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • This compound: m/z 218 (quantifier), 175, 203 (qualifiers)

      • Benzyl benzoate (IS): m/z 105 (quantifier), 77, 212 (qualifiers)

4. Quantification:

  • Create a calibration curve using a series of standard solutions of this compound and the internal standard in a model wine solution (e.g., 12% ethanol (B145695) in water with tartaric acid).

  • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Grapes

This protocol is suitable for the analysis of this compound in grape homogenates.

1. Materials and Reagents:

  • Grape sample

  • Internal Standard (IS) solution (e.g., d5-rotundone)

  • Sodium chloride (NaCl)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps

2. Sample Preparation and HS-SPME:

  • Homogenize a known weight of grapes.

  • Place a specific amount of the grape homogenate (e.g., 5 g) into a 20 mL headspace vial.

  • Add a known amount of the internal standard solution.

  • Add sodium chloride (e.g., 1 g) to enhance the release of volatile compounds.

  • Seal the vial and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 min) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 260 °C

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

    • Oven Program: 50 °C for 2 min, ramp at 5 °C/min to 250 °C, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: As in Protocol 1.

4. Quantification:

  • Quantification is performed using a calibration curve prepared in a matrix-matched standard (e.g., a grape homogenate known to be free of this compound).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample (Wine/Grapes) add_is Add Internal Standard sample->add_is extraction Extraction (SPE or SPME) add_is->extraction gc_ms GC-MS Analysis extraction->gc_ms Inject Extract data_processing Data Processing gc_ms->data_processing quantification Quantification data_processing->quantification result result quantification->result Final Concentration

Caption: Experimental workflow for this compound analysis.

olfactory_pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Brain This compound This compound (Odorant) receptor Olfactory Receptor (GPCR) (Specific receptor for this compound not yet identified) This compound->receptor Binds to g_protein G-protein (Golf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp ion_channel Ion Channel Opening camp->ion_channel depolarization Neuron Depolarization ion_channel->depolarization olfactory_bulb Olfactory Bulb depolarization->olfactory_bulb Signal Transmitted olfactory_cortex Olfactory Cortex olfactory_bulb->olfactory_cortex perception Perception of 'Peppery' Aroma olfactory_cortex->perception

Caption: Generalized olfactory signaling pathway for aroma perception.

References

Application Notes and Protocols for the Separation of Rotundone using Two-Dimensional Gas Chromatography (GCxGC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rotundone is a potent sesquiterpene responsible for the characteristic peppery aroma in various wines (e.g., Shiraz, Syrah), spices (e.g., black pepper), and herbs.[1][2] Its sensory impact is significant due to an extremely low odor detection threshold, which is approximately 16 ng/L in red wine and 8 ng/L in water. The accurate quantification of this compound is crucial for quality control in the food and beverage industry and for research into viticulture and enology.

The analysis of this compound presents a significant challenge due to its presence at trace levels within complex matrices.[2] One-dimensional gas chromatography (GC) often suffers from co-elution issues, where other compounds in the sample matrix interfere with the this compound peak, leading to inaccurate quantification. Comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution by providing significantly enhanced peak capacity and selectivity.[3][4] This technique employs two columns with different stationary phases, allowing for a more effective separation of analytes from the matrix.[3][4] This application note provides a detailed protocol for the separation and quantification of this compound using GCxGC coupled with mass spectrometry (MS).

Quantitative Data Summary

The following tables summarize the detection limits and reported concentrations of this compound in wine, as determined by various GC-MS based methods. These values highlight the low concentrations at which this compound is typically found and the sensitivity required for its analysis.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for this compound

MatrixMethodLOD (ng/L)LOQ (ng/L)Reference
White WineSPME-GC-MS/MS1.5-[2]
Red WineSPME-GC-MS/MS2.0-[2]
WineSPE-GC-MS0.6Sub-part per trillion[1][5]

Table 2: Reported Concentrations of this compound in Red Wines

Wine VarietalConcentration Range (ng/L)Reference
SchioppettinoUp to 561[6]
VespolinaHigh concentrations reported[6]
ShirazUp to 100+[5]
DurasUp to 100+[5]
GamayUp to 100+[5]
GracianoUp to 100+[5]
Maturana TintaUp to 100+[5]

Experimental Protocols

This section details the methodologies for sample preparation and GCxGC-MS analysis of this compound in wine.

Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in liquid samples.

Materials:

  • Wine sample

  • 20 mL headspace vials with PTFE-lined septa

  • d5-rotundone internal standard solution (1 mg/L in ethanol)

  • Sodium chloride (NaCl)

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

Protocol:

  • Pipette 10 mL of the wine sample into a 20 mL headspace vial.

  • Add a known amount of d5-rotundone internal standard to the vial for accurate quantification using the stable isotope dilution assay (SIDA) method.

  • Add 2.5 g of NaCl to the vial. This increases the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Immediately seal the vial with a PTFE-lined septum and cap.

  • Place the vial in a heater-stirrer or water bath set to 40°C.

  • Equilibrate the sample for 15 minutes with gentle agitation.

  • Expose the SPME fiber to the headspace of the vial for 40 minutes at 40°C to allow for the adsorption of volatile compounds.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC inlet for thermal desorption.

GCxGC-MS Analysis

Instrumentation:

  • Gas chromatograph equipped with a GCxGC modulator (e.g., thermal or flow-based)

  • Mass spectrometer (e.g., Time-of-Flight (TOF-MS) or Quadrupole MS)

GCxGC Conditions:

Parameter1st Dimension Column2nd Dimension Column
Column Type Non-polar (e.g., DB-5ms, Rxi-5Sil MS)Polar (e.g., SolGel-Wax, Rtx-200)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness1-2 m x 0.1-0.25 mm ID, 0.1-0.25 µm film thickness
Oven Program 40°C (hold 2 min), ramp to 250°C at 4°C/min+10°C offset from the main oven temperature
Carrier Gas Helium-
Flow Rate 1.0 mL/min (constant flow)-
Inlet Temperature 250°C-
Injection Mode Splitless (for SPME)-
Desorption Time 5 min (for SPME)-

Modulator Conditions:

  • Modulation Period: 6-8 seconds

  • Hot Pulse Duration: 300-500 milliseconds

  • Cool Time Between Stages: 1-2 seconds

Mass Spectrometer Conditions (TOF-MS):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Acquisition Rate: 100-200 spectra/second

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

Data Analysis:

  • Process the raw GCxGC-MS data using specialized software (e.g., ChromaTOF).

  • Identify the this compound peak based on its retention times in both dimensions and its mass spectrum (characteristic ions: m/z 218, 175, 161, 133).

  • Quantify this compound by comparing the peak area of its primary quantifier ion to that of the corresponding ion for the d5-rotundone internal standard.

Visualizations

Experimental Workflow for this compound Analysis

Rotundone_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GCxGC-MS Analysis cluster_data Data Processing sample Wine Sample (10 mL) is Add d5-Rotundone Internal Standard sample->is salt Add NaCl (2.5 g) is->salt equil Equilibrate at 40°C (15 min) salt->equil spme SPME Headspace Extraction (40 min at 40°C) equil->spme gc_inlet GC Inlet Desorption (250°C) spme->gc_inlet gcxgc GCxGC Separation (1D: Non-polar, 2D: Polar) gc_inlet->gcxgc ms MS Detection (TOF-MS) gcxgc->ms processing Data Processing Software ms->processing identification Peak Identification (Retention Times & Mass Spectra) processing->identification quantification Quantification (Internal Standard Method) identification->quantification result Final Concentration (ng/L) quantification->result

Caption: Workflow for this compound analysis using SPME and GCxGC-MS.

Logical Relationship in GCxGC Separation

GCxGC_Separation_Principle cluster_gc1 First Dimension (Non-Polar Column) cluster_gc2 Second Dimension (Polar Column) gc1 Separation by Boiling Point modulator Modulator (Cryo-focusing & Re-injection) gc1->modulator Eluent Transfer gc2 Orthogonal Separation by Polarity modulator->gc2 Pulsed Injection detector Detector (e.g., TOF-MS) gc2->detector Separated Analytes

Caption: Principle of two-dimensional gas chromatography (GCxGC) separation.

References

Application Notes and Protocols for Rotundone Analysis using Stir Bar Sorptive Extraction (SBSE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the analysis of rotundone, a key aroma compound, using Stir Bar Sorptive Extraction (SBSE) coupled with gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is a sesquiterpene responsible for the characteristic peppery aroma in various plants, herbs, and spices, as well as in certain wines, notably Syrah.[1][2] Due to its extremely low sensory threshold (8 ng/L in water and 16 ng/L in red wine), accurate and sensitive analytical methods are crucial for its quantification in complex matrices like grapes and wine.[3] Stir Bar Sorptive Extraction (SBSE) has emerged as a highly effective, solventless sample preparation technique for the trace analysis of volatile and semi-volatile organic compounds, including this compound.[1][2][4]

The principle of SBSE is based on the partitioning of analytes from an aqueous sample into a polydimethylsiloxane (B3030410) (PDMS) layer coated onto a magnetic stir bar. The large volume of the sorptive phase in SBSE allows for high analyte recovery and enrichment, making it particularly suitable for the analysis of trace-level compounds like this compound.[2] This document outlines the protocols for SBSE-GC-MS analysis of this compound, presents quantitative data from relevant studies, and provides visualizations of the analytical workflow and the biosynthetic pathway of this compound.

Experimental Protocols

This section details the methodology for the analysis of this compound in grape and wine samples using SBSE followed by thermal desorption and GC-MS analysis. The primary protocol is adapted from the validated method described by Takase et al. (2015).

Materials and Reagents
  • Stir Bars: Polydimethylsiloxane (PDMS) coated stir bars (e.g., Gerstel Twister®), 10 mm length, 0.5 mm film thickness.

  • Vials: 10 mL or 20 mL headspace vials with screw caps (B75204) and septa.

  • Solvents: Methanol (B129727), Chloroform (B151607) (for stir bar conditioning, optional).

  • Water: Milli-Q or equivalent high-purity water.

  • Internal Standard (optional but recommended): d5-rotundone for stable isotope dilution analysis (SIDA).[1][4]

Protocol 1: SBSE of this compound from Wine and Grape Samples

This protocol is based on the method of Takase et al., 2015.

1. Stir Bar Conditioning:

  • Before first use, condition the PDMS stir bars by heating them at 300°C for 60 minutes in a stream of nitrogen using a thermal desorption unit.

  • Alternatively, stir bars can be conditioned by immersion in a 50:50 (v/v) solution of methanol and chloroform in an ultrasonic bath for 30 minutes, followed by drying with a lint-free tissue. Recondition thermally as described above before each use to prevent carryover.

2. Sample Preparation:

  • Wine Samples: Transfer 5 mL of the wine sample into a 10 mL headspace vial.

  • Grape Samples: Homogenize the grape sample. The original protocol by Takase et al. (2015) does not specify a solvent for extraction from grape homogenate prior to SBSE, suggesting direct analysis of the aqueous phase of the homogenate. For improved extraction, other methods suggest using solvents like ethanol, acetone, or n-pentane.[1] If using a solvent, an aliquot of the filtered extract's aqueous phase should be used for SBSE.

3. Stir Bar Sorptive Extraction (SBSE):

  • Add a conditioned PDMS stir bar to the vial containing the sample.

  • If using an internal standard, spike the sample with d5-rotundone at this stage.

  • Seal the vial with a screw cap.

  • Place the vial on a magnetic stirrer and stir at 1,500 rpm for 60 minutes at room temperature.

4. Post-Extraction Handling:

  • After extraction, remove the stir bar from the vial using clean forceps.

  • Rinse the stir bar with a small amount of Milli-Q water to remove any matrix components.

  • Gently dry the stir bar with a lint-free paper towel.

5. Thermal Desorption and GC-MS Analysis:

  • Place the dried stir bar into a glass thermal desorption liner.

  • Insert the liner into a thermal desorption unit (TDU).

  • Thermal Desorption Parameters:

    • Initial Temperature: 40°C

    • Ramp: 60°C/min to 250°C

    • Hold Time: 5 minutes

  • The desorbed analytes are cryofocused in a cooled injection system (CIS) at -100°C.

  • After desorption, the CIS is rapidly heated to 250°C (at 12°C/s) to inject the analytes into the GC column.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5ms). For enhanced separation, heart-cutting two-dimensional GC (MDGC) can be employed.[1]

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 150°C.

      • Ramp 2: 5°C/min to 250°C, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for qualitative analysis.

      • Characteristic Ions for this compound: m/z 218, 203, 175.

      • Characteristic Ions for d5-rotundone: m/z 223, 208.

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing SBSE for this compound analysis.

Table 1: Method Validation Parameters for this compound Analysis by SBSE-GC-MS

ParameterMatrixValueReference
Limit of Detection (LOD) Grape2.1 ng/kgTakase et al., 2015
Wine2.4 ng/LTakase et al., 2015
Limit of Quantitation (LOQ) Grape6.5 ng/kgTakase et al., 2015
Wine7.2 ng/LTakase et al., 2015
Recovery Grape (spiked at 120 ng/kg)106%Takase et al., 2015
Wine (spiked at 120 ng/L)96%Takase et al., 2015

Table 2: this compound Concentrations in Grapes and Wines Determined by SBSE-GC-MS

SampleVarietyOriginConcentrationReference
Grapes SyrahJapanUp to 2342 ng/kgTakase et al., 2015
Wine SyrahJapanUp to 232 ng/LTakase et al., 2015
Grapes VespolinaItalyUp to 6130 ng/kgGeffroy et al., 2020
Wine SchioppettinoItalyUp to 561 ng/LGeffroy et al., 2020

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound in grapevines originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the precursor farnesyl pyrophosphate (FPP). Key enzymes such as Vitis vinifera terpene synthase 24 (VvTPS24) and a cytochrome P450 enzyme (CYP71BE5) are involved in the conversion of FPP to this compound.

G This compound Biosynthesis Pathway cluster_0 MEP & MVA Pathways cluster_1 Sesquiterpene Synthesis Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Glyceraldehyde-3-phosphate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) FPPS Pyruvate Pyruvate Pyruvate->Isopentenyl Pyrophosphate (IPP) Acetyl-CoA Acetyl-CoA Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Acetyl-CoA->Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP)->Farnesyl Pyrophosphate (FPP) FPPS alpha-Guaiene alpha-Guaiene Farnesyl Pyrophosphate (FPP)->alpha-Guaiene VvTPS24 This compound This compound alpha-Guaiene->this compound CYP71BE5 (Oxidation)

Caption: Proposed biosynthetic pathway of this compound in grapevines.

Experimental Workflow: SBSE-GC-MS Analysis of this compound

The following diagram illustrates the logical flow of the experimental procedure for this compound analysis, from sample preparation to data acquisition.

G SBSE-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_sbse Stir Bar Sorptive Extraction cluster_analysis Analysis Sample Wine or Grape Homogenate Vial Transfer 5 mL to Vial Sample->Vial Spike Add Internal Standard (optional) Vial->Spike AddStirBar Add Conditioned PDMS Stir Bar Spike->AddStirBar Stir Stir at 1500 rpm for 60 min AddStirBar->Stir RemoveStirBar Remove and Dry Stir Bar Stir->RemoveStirBar ThermalDesorption Thermal Desorption (TDU) RemoveStirBar->ThermalDesorption CryoFocus Cryofocusing (CIS) ThermalDesorption->CryoFocus GCMS GC-MS Analysis CryoFocus->GCMS Data Data Acquisition & Processing GCMS->Data Result This compound Quantification Data->Result

Caption: Experimental workflow for this compound analysis using SBSE-GC-MS.

References

Application Notes and Protocols for Studying Rotundone in Wine Using Microvinification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rotundone is a potent sesquiterpene responsible for the characteristic black pepper aroma in certain wines, most notably Syrah, Duras, and Grüner Veltliner.[1][2][3] Its concentration in grapes and subsequent wine is influenced by a multitude of viticultural and oenological factors. Microvinification, or small-scale winemaking, serves as a critical research tool to investigate these factors under controlled conditions, allowing for the systematic study of their impact on this compound levels. These application notes provide detailed protocols for conducting microvinification trials aimed at studying this compound, from grape harvest to final wine analysis.

This compound is an oxygenated sesquiterpene, and its precursor is α-guaiene.[2] The conversion is an enzymatic oxidation process.[2] This compound is primarily located in the skin of the grape berries.[4][5] The extraction of this compound into the wine during fermentation is a critical step, with studies showing that only about 10% of the this compound present in the grapes is typically extracted.[2][4]

Data Presentation: Impact of Viticultural and Oenological Practices on this compound Concentration

The following tables summarize quantitative data from various microvinification studies, illustrating the impact of different practices on this compound concentration in wine.

Table 1: Effect of Viticultural Practices on this compound Concentration in Duras Wine

Viticultural PracticeThis compound Concentration (ng/L)Percentage Change from ControlReference
Control37 - 48N/A[6]
Leaf Removal12-68% to -75%[1][6]
Grape Thinning (40%)29 - 36-22% to -25%[6]
Irrigation (pre-véraison)43 - 480% to +16%[1][6]
Delayed HarvestIncrease+120% to +121%[7][8]

Table 2: Effect of Oenological Practices on this compound Concentration in Duras Wine (Microvinification)

Oenological PracticeThis compound Concentration (ng/L)Percentage Change from ControlReference
Control (25°C, 8 days maceration)~100 (estimated from relative data)N/A[2][9]
Semi-carbonic MacerationDecrease-20%[2][9]
Fermentation with Saccharomyces uvarumDecrease-20%[2][9]
Extended Maceration (6 days post-ferm.)Decrease-20%[2][9]
ThermovinificationDecrease-80%[2][9]
Rosé VinificationDecrease-87%[2][9]
Pectolytic Enzyme AdditionNo significant changeN/A[2][9]
Cold SoakNo significant changeN/A[2][9]
Fortification (Ethanol addition)IncreaseSignificant increase[10]

Experimental Protocols

Grape Harvesting and Processing Protocol

This protocol outlines the steps for harvesting and preparing grapes for microvinification studies on this compound.

1.1. Materials:

  • Grape shears

  • Collection bins

  • Cooler with ice packs

  • Grape crusher/destemmer (optional, manual crushing can be performed)

  • Press (small-scale basket press)

  • SO₂ solution (potassium metabisulfite)

  • Scale

1.2. Procedure:

  • Harvesting: Harvest grapes from designated experimental plots at the desired ripeness level. For studies on ripening, harvest at multiple time points.[1] Transport the grapes to the laboratory in a cooler to prevent premature fermentation.

  • Grape Sampling: Collect a representative sample of berries (e.g., 200 berries) for initial analysis of parameters such as sugar content (°Brix), titratable acidity, and pH.[11]

  • Crushing and Destemming: De-stem the grapes and gently crush them. For small-scale experiments, this can be done manually. Ensure consistent crushing across all batches.

  • Sulfur Dioxide Addition: Add a solution of potassium metabisulfite (B1197395) to the must to achieve a concentration of 50-100 mg/L SO₂. This inhibits the growth of wild yeasts and bacteria.

  • Aliquoting for Microvinification: Weigh equal amounts of the must (e.g., 1 kg) into the microvinification vessels (e.g., 1 L Erlenmeyer flasks).[1][12]

Microvinification Protocol

This protocol details the fermentation process at a laboratory scale.

2.1. Materials:

  • 1 L Erlenmeyer flasks or similar glass vessels[1][12]

  • Airlocks

  • Temperature-controlled incubator or water bath

  • Selected yeast strain (e.g., Saccharomyces cerevisiae)

  • Yeast nutrient

  • Glass rod for punch-downs

2.2. Procedure:

  • Yeast Inoculation: Rehydrate the selected yeast strain according to the manufacturer's instructions and inoculate the must.

  • Fermentation: Place the flasks in a temperature-controlled environment (e.g., 25°C).[2] Fit each flask with an airlock to allow CO₂ to escape while preventing oxygen ingress.

  • Cap Management: Twice daily, perform "punch-downs" by gently pushing the cap of grape skins back into the fermenting must using a sterile glass rod. This enhances the extraction of skin-bound compounds like this compound.

  • Monitoring Fermentation: Monitor the fermentation progress daily by measuring the sugar concentration (e.g., with a refractometer or hydrometer). Fermentation is typically complete when the sugar level is below 2 g/L.

  • Pressing: Once fermentation is complete (typically 8-10 days), press the wine to separate it from the grape solids.

  • Malolactic Fermentation (Optional): If desired, inoculate the wine with a selected strain of Oenococcus oeni to induce malolactic fermentation.

  • Racking: After a settling period (e.g., 24-48 hours), carefully rack the wine into a clean vessel, leaving the sediment (lees) behind.

  • Storage: Store the finished wine in sealed containers at a cool, constant temperature until analysis.

This compound Quantification Protocol

This protocol provides a general outline for the analysis of this compound in wine samples, commonly employing Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[13]

3.1. Materials:

  • Solid Phase Extraction (SPE) cartridges (e.g., styrene-divinylbenzene)[14]

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard (e.g., deuterated this compound for Stable Isotope Dilution Analysis - SIDA)[13]

  • Solvents (e.g., dichloromethane, methanol)

3.2. Procedure:

  • Internal Standard Addition: Spike a known volume of the wine sample with a precise amount of the internal standard.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the wine sample onto the cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the this compound and internal standard with an appropriate solvent (e.g., dichloromethane).

  • Concentration: Concentrate the eluate to a small volume under a gentle stream of nitrogen.

  • GC-MS Analysis: Inject the concentrated sample into the GC-MS system. The compounds are separated based on their boiling points and retention times in the gas chromatograph and then identified and quantified by the mass spectrometer.

  • Quantification: Calculate the concentration of this compound in the original wine sample by comparing its peak area to that of the internal standard.

Visualizations

experimental_workflow cluster_grape_processing Grape Processing cluster_microvinification Microvinification cluster_analysis Analysis Harvest Grape Harvesting Crush Crushing & Destemming Harvest->Crush SO2_add SO2 Addition Crush->SO2_add Inoculation Yeast Inoculation SO2_add->Inoculation Fermentation Fermentation (Controlled Temp) Inoculation->Fermentation Punchdown Cap Management (Punch-downs) Fermentation->Punchdown Pressing Pressing Fermentation->Pressing SPE Solid Phase Extraction (SPE) Pressing->SPE GCMS GC-MS Analysis SPE->GCMS Quantification This compound Quantification GCMS->Quantification

Caption: Experimental workflow for microvinification and this compound analysis.

rotundone_biosynthesis cluster_pathway This compound Biosynthesis Pathway MEP MEP Pathway GPP Geranyl Pyrophosphate (GPP) MEP->GPP MVA MVA Pathway MVA->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP alpha_Guaiene α-Guaiene FPP->alpha_Guaiene Sesquiterpene Synthase This compound This compound alpha_Guaiene->this compound Enzymatic Oxidation

Caption: Simplified biosynthetic pathway of this compound in grapevines.

References

Application Notes and Protocols for Rotundone Analysis using Synthetic Wine Calibration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rotundone is a potent sesquiterpene responsible for the characteristic black pepper aroma in certain wines, most notably Shiraz.[1][2][3] Its extremely low odor threshold, reported to be 16 ng/L in red wine and 8 ng/L in water, necessitates a highly sensitive and accurate analytical method for its quantification.[2][4][5][6] The use of a synthetic wine matrix for calibration is a crucial aspect of a robust analytical methodology, as it effectively mimics the wine matrix without introducing endogenous this compound, thereby eliminating potential matrix effects and ensuring accurate quantification.[7][8][9]

These application notes provide detailed protocols for the preparation of a synthetic wine matrix, the creation of this compound calibration standards, and the subsequent analysis of this compound in wine samples using solid-phase extraction (SPE) coupled with gas chromatography-mass spectrometry (GC-MS).

Data Presentation

A summary of quantitative data relevant to this compound analysis is presented in the tables below.

Table 1: Analytical Method Performance for this compound Quantification

ParameterValueWine TypeReference
Limit of Detection (LOD)0.6 ng/LRed Wine[7][8][9]
Limit of Detection (LOD)1.5 ng/LWhite Wine[10]
Limit of Detection (LOD)2.0 ng/LRed Wine[10]
Limit of Quantification (LOQ)Sub-part per trillionNot Specified[1]
Reproducibility (RSD)4%Red Wine[7][8][9]
Intraday Repeatability (CV)6% (at 50 ng/L), 5% (at 500 ng/L)Not Specified[10]
Interday Repeatability (CV)13% (at 50 ng/L), 6% (at 500 ng/L)Not Specified[10]

Table 2: this compound Concentrations in Various Wine Grape Varieties

Grape VarietyTypical Concentration Range (ng/L)Reference
Shiraz (Syrah)Levels can exceed 100 ng/L[2][7][8]
DurasDetected[2][11]
GamayDetected[7][11]
GracianoDetected[7]
Maturana TintaDetected[7]
Schioppettino~40 ng/L, can be higher[7]
VespolinaHigh concentrations detected[11]
Grüner VeltlinerHigh concentrations detected[11]
Pelaverga~40 ng/L[7]

Experimental Protocols

Protocol 1: Preparation of Synthetic Wine Matrix

This protocol outlines the preparation of a synthetic wine matrix that simulates the basic composition of wine for the purpose of creating calibration standards.

Materials:

Procedure:

  • To a 1 L volumetric flask, add approximately 800 mL of deionized water.

  • With continuous stirring, add 120 mL of absolute ethanol.

  • Add 5.0 g of tartaric acid and 5.0 g of glycerol to the solution. Stir until fully dissolved.

  • Adjust the pH of the solution to 3.5 using a sodium hydroxide solution.

  • Bring the final volume to 1 L with deionized water and mix thoroughly.

  • Store the synthetic wine in a sealed container at 4°C.

Protocol 2: Preparation of this compound Calibration Standards

This protocol describes the preparation of a series of this compound calibration standards using the synthetic wine matrix. A deuterated internal standard (d5-rotundone) is recommended for improved accuracy through stable isotope dilution analysis (SIDA).[1][11][12]

Materials:

  • This compound standard

  • d5-rotundone (internal standard)

  • Ethanol (absolute)

  • Synthetic wine matrix (from Protocol 1)

  • Micropipettes

  • Volumetric flasks

Procedure:

  • Prepare a this compound Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a known volume of absolute ethanol to create a stock solution of a high concentration (e.g., 1 mg/mL).

  • Prepare a d5-Rotundone Internal Standard Stock Solution: Prepare a stock solution of d5-rotundone in absolute ethanol at a suitable concentration (e.g., 700 µg/L).[13]

  • Prepare Working Standards: Perform serial dilutions of the this compound stock solution with the synthetic wine matrix to create a series of calibration standards at concentrations ranging from below the limit of detection to the expected upper limit of quantification in wine samples (e.g., 0, 5, 10, 25, 50, 100, 200 ng/L).[13]

  • Spike with Internal Standard: To each calibration standard and wine sample to be analyzed, add a constant and known amount of the d5-rotundone internal standard stock solution.[13]

Protocol 3: this compound Extraction and Quantification by SPE-GC-MS

This protocol details the extraction of this compound from wine samples and its quantification using the prepared calibration standards.

Materials:

  • Wine sample

  • Calibration standards (from Protocol 2)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Deionized water

  • n-pentane/ethyl acetate (B1210297) mixture (9:1, v/v)

  • Nitrogen gas for evaporation

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: To a 50 mL aliquot of the wine sample (or calibration standard), add the internal standard (d5-rotundone).[7]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Load the prepared wine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering hydrophilic compounds.

  • Elution: Elute the this compound from the cartridge using an n-pentane/ethyl acetate mixture.[13]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., ethanol).

  • GC-MS Analysis: Inject an aliquot of the reconstituted extract into the GC-MS system.

    • Gas Chromatography: Use a temperature program that effectively separates this compound from other matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for both this compound and d5-rotundone.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard (d5-rotundone) against the concentration of the calibration standards. Determine the concentration of this compound in the wine sample from this calibration curve.

Visualizations

Rotundone_Analysis_Workflow cluster_prep Preparation Phase cluster_extraction Extraction & Analysis Phase cluster_data Data Processing prep_sw Prepare Synthetic Wine (Ethanol, Tartaric Acid, Glycerol) prep_cal Prepare Calibration Standards (0-200 ng/L in Synthetic Wine) prep_sw->prep_cal Used as matrix prep_stock Prepare this compound & d5-Rotundone Stock Solutions prep_stock->prep_cal Diluted to create standards sample_prep Spike Wine Sample & Calibration Standards with d5-Rotundone prep_cal->sample_prep spe Solid-Phase Extraction (SPE) sample_prep->spe elution Elute with Organic Solvent spe->elution concentration Concentrate Under Nitrogen elution->concentration reconstitution Reconstitute in Ethanol concentration->reconstitution gcms GC-MS Analysis (SIM Mode) reconstitution->gcms calibration_curve Construct Calibration Curve gcms->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

Caption: Workflow for this compound Analysis using Synthetic Wine Calibration.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Extraction Yield of Rotundone from Grapes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low extraction yield of rotundone from grapes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from grapes often inefficient?

This compound is a sesquiterpene responsible for the characteristic peppery aroma in some grape varieties like Shiraz, as well as in various herbs and spices.[1][2][3] It is a hydrophobic compound, meaning it has low solubility in water.[4] this compound is located almost exclusively in the skin (exocarp) of the grape berry.[5][6][7] The combination of its hydrophobicity and location within the berry skin contributes to a low extraction yield during traditional fermentation processes, with typically only about 10% of the total this compound being extracted into the wine.[4][5][8][9][10]

Q2: My this compound yield is lower than expected. What are the key factors in the vineyard that influence this compound concentration in grapes?

Low this compound levels in the final extract often originate from the vineyard. Several viticultural factors significantly impact the initial concentration of this compound in the grapes at harvest:

  • Climate and Temperature: Cool and wet vintages are more favorable for higher this compound accumulation.[4] Temperatures above 25°C have been shown to negatively affect its accumulation.[4]

  • Grape Ripeness: this compound accumulates late in the ripening process, reaching a plateau.[4] Therefore, harvesting fully ripe grapes is crucial.[4]

  • Biotic Stress: Mild powdery mildew infection can stimulate this compound production as a defense mechanism in the vine.[4][11] Conversely, Botrytis cinerea infection has a negative impact.[4]

  • Water Status: Pre-veraison irrigation can be an effective strategy to enhance this compound levels.[4]

  • Light Exposure: While some light may be beneficial, excessive sun exposure and high bunch zone temperatures can reduce this compound concentrations.[6][11]

Q3: I've tried traditional methods like extended maceration and enzyme additions, but my this compound yield hasn't improved. Why is this, and what are some alternative approaches during fermentation?

Research has shown that several common winemaking techniques are not effective at increasing this compound extraction.[4] This is primarily due to the compound's strong binding to the grape skins.

  • Ineffective Techniques: Cold pre-fermentation maceration ("cold soak"), the addition of pectolytic enzymes, and extended post-fermentation maceration have not been shown to significantly increase this compound concentrations.[4][12]

  • Alternative Approaches:

    • Ethanol (B145695) Fortification: Increasing the ethanol concentration early in the fermentation process has been demonstrated to improve this compound extraction. Fortifying the must can increase the extraction rate from the typical 10% to as high as 19%.[5][13]

    • Inclusion of Non-Grape Material: Grape stems and leaves contain significantly higher concentrations of this compound than the berries.[5] Techniques like whole-bunch fermentation or the addition of stems and leaves to the fermenter can substantially increase the this compound level in the final product.[5]

Troubleshooting Guide

Issue: Consistently low this compound yield despite using grapes known for high this compound content.

This guide will walk you through potential issues in your extraction workflow, from sample preparation to the extraction method itself.

Step 1: Review Your Pre-Extraction & Fermentation Protocol

A significant portion of this compound is lost or remains unextracted during the initial stages.

Workflow for Optimizing this compound Extraction During Fermentation

cluster_pre_ferm Pre-Fermentation cluster_ferm Fermentation cluster_post_ferm Post-Fermentation grape_selection Grape Selection (Cool climate, ripe) destemming Destemming Decision grape_selection->destemming crushing Crushing destemming->crushing destemming->crushing Whole bunch inclusion (Increases this compound) must Must crushing->must fortification Ethanol/Sugar Fortification (Early Stage) must->fortification Optional, but recommended fermentation Alcoholic Fermentation must->fermentation fortification->fermentation pressing Pressing fermentation->pressing filtration Filtration Decision pressing->filtration pressing->filtration Minimize filtration to avoid losses final_product Final Extract filtration->final_product

Caption: Workflow for optimizing this compound extraction during fermentation.

Troubleshooting Questions:

  • Are you minimizing pre-fermentation skin contact without ethanol? this compound extraction is minimal before fermentation begins, as ethanol is the primary solvent.[5]

  • Have you considered whole-bunch fermentation? The inclusion of stems can significantly increase this compound concentration.[5]

  • Are you losing this compound during post-fermentation processing? Separation of the wine from the skins can result in a 10-30% decrease in this compound.[5] Filtration can lead to a further 50-60% loss.[5][6] Consider alternative clarification methods to retain this compound.

Step 2: Advanced Extraction Techniques

If optimizing fermentation is insufficient, consider more advanced, non-traditional extraction methods. These methods are typically applied post-fermentation to the grape pomace or directly to the grape skins.

Comparison of Advanced Extraction Techniques

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Principle Acoustic cavitation to disrupt cell walls and enhance mass transfer.[14][15]Microwave energy for rapid heating of the solvent and sample.Use of a supercritical fluid (e.g., CO2) as the solvent.[16][17]
Advantages Reduced extraction time, lower temperatures preserving thermolabile compounds.[14][18][19]Shorter extraction times, reduced solvent consumption.Environmentally friendly, high selectivity.[16][17]
Key Variables Temperature, amplitude, duty cycle, time, solvent.[14]Power, time, solvent, sample-to-solvent ratio.[20]Pressure, temperature, co-solvent (e.g., ethanol).[16]

Logical Flow for Selecting an Advanced Extraction Method

start Goal: Enhance this compound Extraction from Grape Material pomace_available Is grape pomace the starting material? start->pomace_available uae Ultrasound-Assisted Extraction (UAE) - Rapid, lower temperature pomace_available->uae Yes mae Microwave-Assisted Extraction (MAE) - Very rapid, efficient heating pomace_available->mae Yes sfe Supercritical Fluid Extraction (SFE) - High purity, 'green' solvent pomace_available->sfe Yes optimize Optimize Key Parameters: - Solvent - Temperature - Time - Pressure (SFE) - Power (MAE/UAE) uae->optimize mae->optimize sfe->optimize

Caption: Decision tree for selecting an advanced extraction method.

Experimental Protocols

Protocol 1: Ethanol Fortification during Fermentation

This protocol is adapted from studies showing increased this compound extraction with elevated ethanol levels.[13]

  • Grape Processing: Crush and destem (or use a proportion of whole bunches) grapes into a fermentation vessel.

  • Inoculation: Inoculate with a suitable yeast strain.

  • Fortification: On day 1 or 2 of fermentation, add a calculated amount of neutral grape spirit or food-grade ethanol to increase the potential alcohol by a target of 2-4% (v/v).

  • Fermentation Management: Proceed with a standard fermentation protocol, monitoring temperature and sugar levels.

  • Pressing: Press the wine off the skins at the completion of fermentation.

  • Analysis: Quantify this compound in the final product using a validated method such as GC-MS with stable isotope dilution analysis.[1][21]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Grape Pomace

This is a generalized protocol based on UAE principles for extracting bioactive compounds from grape by-products.[14][15][18]

  • Sample Preparation: Dry the grape pomace (skins and seeds) at a low temperature (e.g., 40-50°C) and grind to a fine powder.

  • Solvent Selection: Use an ethanol/water mixture (e.g., 60-80% ethanol) as the extraction solvent.

  • Extraction:

    • Combine the powdered pomace with the solvent in a vessel (e.g., a 1:20 solid-to-liquid ratio).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specified frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 10-30 minutes). Maintain a controlled temperature (e.g., 40-60°C).

  • Separation: Centrifuge or filter the mixture to separate the solid residue from the liquid extract.

  • Analysis: Analyze the this compound concentration in the liquid extract using GC-MS.

Quantitative Data Summary

Table 1: Impact of Winemaking Techniques on this compound Concentration

TechniqueEffect on this compound ConcentrationApproximate ChangeReference(s)
Standard Fermentation Baseline extraction~10% of total in grapes[5][8]
Cold Soak (Pre-fermentation) No significant enhancementNo change[4]
Pectolytic Enzyme Addition No significant enhancementNo change[4][12]
Extended Maceration No significant enhancementNo change[5]
Semi-carbonic Maceration Decrease~20% reduction[4]
Thermovinification Significant Decrease~80% reduction[4]
Rosé Production Significant Decrease~87% reduction[4]
Ethanol Fortification EnhancementUp to 19% extraction rate[5][13]
Whole Bunch/Stem Inclusion EnhancementUp to six-fold increase[5]
Filtration Decrease50-60% reduction post-extraction[5][6]

Note: The effectiveness of these techniques can vary based on grape variety, initial this compound concentration, and specific processing parameters.

References

Technical Support Center: Quantification of Rotundone by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of rotundone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1] In complex matrices like wine, spirits, or food products where this compound is often analyzed, matrix components like sugars, phenols, and other organic molecules can interfere with the ionization process in the mass spectrometer's source.[2][3]

Q2: What are the common signs of matrix effects in my this compound LC-MS/MS analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between replicate injections of the same sample.

  • Inaccurate quantification, with recovery of spiked standards being significantly lower or higher than 100%.

  • A significant difference in the slope of the calibration curve prepared in a pure solvent versus one prepared in a sample matrix extract.

  • Inconsistent internal standard response across different samples.

  • Drifting retention times for this compound or the internal standard.

Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?

A3: Effective sample preparation is crucial to remove interfering matrix components before LC-MS/MS analysis.[2][4] Common strategies include:

  • Solid-Phase Extraction (SPE): This is a widely used technique to clean up samples and concentrate this compound, effectively separating it from interfering substances.[3][5]

  • Liquid-Liquid Extraction (LLE): This can be used to isolate this compound from the sample matrix based on its solubility.

  • Dilution: Simply diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

Q4: Is the use of an internal standard necessary for accurate this compound quantification?

A4: Yes, using an appropriate internal standard is highly recommended to compensate for matrix effects and other variations during sample preparation and analysis.[6][7] The most effective approach is Stable Isotope Dilution Analysis (SIDA), which employs a stable isotope-labeled version of this compound, such as d5-rotundone.[5][8] Since the labeled internal standard has nearly identical chemical and physical properties to this compound, it experiences the same matrix effects, allowing for accurate correction and reliable quantification.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or inconsistent this compound recovery Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.[4][6][9]1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.[4] 2. Modify Chromatographic Conditions: Adjust the gradient, flow rate, or column chemistry to better separate this compound from interfering compounds.[9] 3. Use a Stable Isotope-Labeled Internal Standard: Employ d5-rotundone to compensate for suppression effects.[8]
High variability in results Inconsistent Matrix Effects: The composition of the matrix varies between samples, leading to different degrees of ion suppression or enhancement.1. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[2][4] 2. Standard Addition: Spike known amounts of this compound standard into the sample to create a calibration curve within the sample itself.[10] 3. Stable Isotope Dilution Analysis (SIDA): This is the most robust method to account for sample-to-sample variations in matrix effects.[3]
Poor peak shape for this compound Matrix Overload: High concentrations of matrix components are affecting the chromatography.1. Dilute the Sample: Reduce the concentration of matrix components by diluting the sample extract. 2. Optimize Sample Preparation: Enhance the cleanup procedure to remove more of the interfering compounds.
Signal intensity drifts over an analytical run Contamination of the MS Source: Buildup of non-volatile matrix components in the ion source over time.1. Divert Flow: Use a divert valve to direct the flow to waste during the elution of highly concentrated, unretained matrix components at the beginning of the chromatogram. 2. Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the mass spectrometer's ion source.

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a series of calibration standards of this compound and the internal standard (e.g., d5-rotundone) in a pure solvent (e.g., methanol/water).

    • Set B (Post-Extraction Spiked Samples): Obtain a blank matrix sample (known not to contain this compound). Process this sample through the entire extraction procedure. Spike the resulting extract with the same series of this compound and internal standard concentrations as in Set A.

    • Set C (Pre-Extraction Spiked Samples): Spike the blank matrix with the series of this compound and internal standard concentrations before the extraction procedure. Process these spiked samples.

  • LC-MS/MS Analysis: Analyze all three sets of samples under the same LC-MS/MS conditions.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in Set B to the peak area in Set A at the same concentration.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

    • Recovery: Calculate the ratio of the peak area of the analyte in Set C to the peak area in Set B at the same concentration to evaluate the efficiency of the extraction process.

Protocol 2: Quantification of this compound using Stable Isotope Dilution Analysis (SIDA)

This is the recommended method for accurate quantification in complex matrices.

  • Sample Preparation:

    • To a known volume or weight of your sample, add a known amount of the stable isotope-labeled internal standard (e.g., d5-rotundone).

    • Equilibrate the sample and internal standard.

    • Perform the sample extraction procedure (e.g., SPE or LLE).

  • Calibration Curve:

    • Prepare a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of the native this compound standard.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples and the calibration standards.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the concentrations of this compound found in various matrices as reported in the literature. These studies typically employed methods like SIDA to mitigate matrix effects.

MatrixThis compound ConcentrationReference
White Grapefruit Peels2180 ng/kg[11][12]
Pink Grapefruit Peels1920 ng/kg[11][12]
White Grapefruit Juice29.6 ng/L[11][12]
Pink Grapefruit Juice49.8 ng/L[11][12]
Red Wine (Schioppettino)up to 561 ng/L[3]
Red Wine (Vespolina)up to 6.13 µg/kg (in grapes)[3]
Oak-Aged SpiritsVaries with aging[13][14]

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation A Set A: Standards in Neat Solvent LCMS LC-MS/MS Analysis A->LCMS B Set B: Blank Matrix Extract + Spike (Post-Extraction) B->LCMS C Set C: Blank Matrix + Spike (Pre-Extraction) C->LCMS Calc Calculate: 1. Matrix Factor (MF) = B/A 2. Recovery = C/B LCMS->Calc

Caption: Workflow for the quantitative assessment of matrix effects.

TroubleshootingTree start Inconsistent or Inaccurate This compound Quantification? q1 Are you using a stable isotope-labeled internal standard? start->q1 sol1 Implement Stable Isotope Dilution Analysis (SIDA) with d5-rotundone. q1->sol1 No q2 Is sample cleanup optimized? q1->q2 Yes sol2 Develop or optimize SPE or LLE method. q2->sol2 No q3 Have you tried matrix-matched calibration? q2->q3 Yes sol3 Prepare calibration standards in a blank matrix extract. q3->sol3 No sol4 Modify LC conditions to separate this compound from interfering peaks. q3->sol4 Yes

Caption: Troubleshooting decision tree for this compound LC-MS/MS analysis.

References

Optimization of SPME-GC/MS parameters for rotundone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (SPME-GC/MS) for the analysis of rotundone.

Frequently Asked Questions (FAQs)

Q1: What is the best SPME fiber for this compound analysis?

A1: For semi-volatile compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.[1][2][3] This type of fiber is effective for a broad range of analytes, including both volatile and semi-volatile compounds. The choice of fiber coating is a critical parameter that depends on the polarity and molecular weight of the analyte.

Q2: What are the typical incubation and extraction times and temperatures for this compound analysis?

A2: Optimal incubation and extraction conditions are crucial for achieving good sensitivity. For semi-volatile compounds, incubation temperatures typically range from 40°C to 70°C, with extraction times between 20 to 60 minutes.[2][3] It is essential to empirically optimize these parameters for your specific sample matrix.

Q3: How can I improve the recovery of this compound from my samples?

A3: To enhance the recovery of this compound, consider the following:

  • Matrix Modification: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which can "salt out" the analyte and improve its partitioning into the headspace for extraction.

  • Agitation: Stirring or agitating the sample during extraction can facilitate the mass transfer of this compound from the sample matrix to the SPME fiber.

  • pH Adjustment: While not always necessary for this compound, adjusting the pH can be beneficial for other analytes that may be present and could interfere with the analysis.

Q4: What are the recommended desorption conditions for this compound?

A4: Thermal desorption in the GC inlet is used to transfer this compound from the SPME fiber to the GC column. A desorption temperature of around 250°C for 3 to 5 minutes is a common starting point.[1] It is important to ensure the desorption is complete to avoid carryover, but excessive temperatures could lead to the degradation of thermally labile compounds.[4]

Troubleshooting Guide

Issue 1: Low or No this compound Peak Detected

Possible Cause Troubleshooting Step
Improper SPME Fiber Choice Ensure you are using a fiber suitable for semi-volatile compounds, such as DVB/CAR/PDMS.[1][2][3]
Sub-optimal Extraction Parameters Optimize incubation/extraction time and temperature. For this compound, higher temperatures (e.g., 60°C) and longer extraction times (e.g., 30-60 min) may be necessary.[1][5]
Incomplete Desorption Increase the desorption temperature or time in the GC inlet. A typical starting point is 250°C for 3-5 minutes.[1]
Sample Matrix Effects Try adding salt (NaCl) to your sample to improve the partitioning of this compound into the headspace.
GC/MS System Issues Verify the GC/MS system is functioning correctly. Check for leaks, ensure proper gas flows, and confirm the detector is sensitive enough for trace analysis.[6][7]
Syringe/Injection Problem Check for a clogged or malfunctioning autosampler syringe. Manually inspect the injection process to ensure the sample is being introduced into the inlet.[8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step
Active Sites in the GC System Use a deactivated inlet liner and ensure the column is properly conditioned. Active sites can cause peak tailing for polar or active compounds.
Improper Desorption Temperature Too low a desorption temperature can cause slow analyte transfer and peak broadening. Too high a temperature can cause degradation and distorted peaks. Optimize the desorption temperature.
Column Overload If the peak is fronting, you may be overloading the column. Dilute your sample or use a split injection.
Contamination Contamination in the inlet or at the head of the column can lead to poor peak shape. Clean the inlet and trim the first few centimeters of the column.[7]

Issue 3: High Background Noise or Interfering Peaks

Possible Cause Troubleshooting Step
SPME Fiber Contamination Properly condition the SPME fiber before use according to the manufacturer's instructions. Run a blank analysis of the conditioned fiber to check for contaminants.
Septum Bleed Use a high-quality, low-bleed septum in the GC inlet. Particles from a coring septum can create background noise.
Contaminated Carrier Gas or Gas Lines Ensure high-purity carrier gas and use traps to remove oxygen and moisture.
Matrix Interferences Optimize the SPME conditions to be more selective for this compound. This may involve adjusting the extraction temperature or using a different fiber type.

Experimental Protocols

Optimized SPME-GC/MS Method for this compound in Wine

This protocol is a general guideline. Optimization may be required for different sample matrices and instrumentation.

  • Sample Preparation:

    • Pipette 5 mL of wine into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial.

    • Spike with an appropriate internal standard (e.g., d5-rotundone) if available.[9]

    • Seal the vial with a PTFE-lined septum.

  • SPME Parameters:

    • SPME Fiber: DVB/CAR/PDMS, 50/30 µm.

    • Incubation/Equilibration: 15 minutes at 60°C with agitation (e.g., 500 rpm).[1]

    • Extraction: 30 minutes at 60°C with agitation.[1]

  • GC/MS Parameters:

    • Inlet: 250°C, splitless mode for 3 minutes.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 10°C/min to 250°C, hold for 5 minutes.

    • MS Parameters:

      • Transfer Line: 250°C.

      • Ion Source: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity. Key ions for this compound (m/z): 220 (molecular ion), 205, 177, 163. For d5-rotundone (m/z): 225, 210.

Quantitative Data Summary

Table 1: Effect of SPME Parameters on Analyte Response (General Trends for Semi-Volatiles)

ParameterLow SettingHigh SettingExpected Effect on this compound ResponseReference
Extraction Temperature 40°C70°CIncreased response with higher temperature.[2][3]
Extraction Time 20 min60 minIncreased response with longer time, may plateau.[2][3]
Desorption Time 1 min5 minIncreased response with longer time, ensure complete transfer.[2][3]
Salt Addition (NaCl) 0 g1.5 gIncreased response with salt addition.

Visualizations

SPME_GCMS_Workflow cluster_prep Sample Preparation cluster_spme SPME cluster_gcms GC/MS Analysis cluster_data Data Analysis Sample Sample Aliquoting Salt Salt Addition (e.g., NaCl) Sample->Salt IS Internal Standard Spiking Salt->IS Vial Vial Sealing IS->Vial Incubate Incubation / Equilibration Vial->Incubate Extract Headspace Extraction Incubate->Extract Desorb Thermal Desorption in Inlet Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM/Scan) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify SPME_Optimization cluster_params Key Optimization Parameters center This compound Extraction Efficiency Fiber SPME Fiber Type (e.g., DVB/CAR/PDMS) Fiber->center Temp Extraction Temperature Temp->center Time Extraction Time Time->center Agitation Agitation/Stirring Agitation->center Matrix Sample Matrix (pH, Salt) Matrix->center Desorption Desorption Conditions Desorption->center Troubleshooting_Tree cluster_spme SPME Method cluster_gcms GC/MS System Start Problem: Low/No this compound Signal CheckFiber Is the SPME fiber appropriate? Start->CheckFiber CheckParams Are extraction parameters optimized? (Time, Temp) CheckFiber->CheckParams Yes Solution1 Solution: Use DVB/CAR/PDMS fiber. CheckFiber->Solution1 No CheckDesorp Is desorption complete? CheckParams->CheckDesorp Yes Solution2 Solution: Increase extraction time/temperature. CheckParams->Solution2 No CheckMatrix Is matrix modification needed? (e.g., salt) CheckDesorp->CheckMatrix Yes Solution3 Solution: Increase desorption time/temperature. CheckDesorp->Solution3 No CheckSystem System check performed? (Leaks, Gas Flow) CheckMatrix->CheckSystem Yes Solution4 Solution: Add salt to the sample. CheckMatrix->Solution4 No CheckInjection Is the injection successful? CheckSystem->CheckInjection Yes Solution5 Solution: Perform GC/MS maintenance. CheckSystem->Solution5 No CheckDetector Is the detector sensitive? CheckInjection->CheckDetector Yes Solution6 Solution: Check syringe and autosampler. CheckInjection->Solution6 No Solution7 Solution: Check detector settings (SIM mode). CheckDetector->Solution7 No

References

Technical Support Center: Sub-threshold Rotundone Detection in Wine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of sub-threshold levels of rotundone in wine.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical process for this compound detection.

Issue 1: No this compound peak is detected in a wine sample expected to contain it.

  • Possible Cause: The concentration of this compound in the sample is below the instrument's limit of detection (LOD).

  • Troubleshooting Steps:

    • Verify Instrument Sensitivity: Confirm that your Gas Chromatography-Mass Spectrometry (GC-MS) system is performing optimally. Run a standard of known this compound concentration to ensure the expected response.

    • Enhance Sample Preparation: Employ a sample preparation technique with a higher concentration factor. Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are effective methods for concentrating this compound from the wine matrix.[1][2] A combination of SPE followed by SPME can also be utilized for enhanced sensitivity.[1][2][3]

    • Optimize Injection Volume: If using a liquid injection, a larger injection volume might increase the signal, but be cautious of potential inlet overload.

    • Consider a More Sensitive Analytical Technique: If available, consider using tandem mass spectrometry (GC-MS/MS) which offers higher selectivity and sensitivity.[3][4]

Issue 2: Poor reproducibility of this compound measurements.

  • Possible Cause: Inconsistent sample preparation, injection, or matrix effects.

  • Troubleshooting Steps:

    • Internal Standard: Utilize a stable isotope-labeled internal standard, such as d5-rotundone, to compensate for variations in sample preparation and injection.[3][4][5] This is a crucial step for accurate quantification.

    • Automate Injection: Use an autosampler for injections to ensure consistent injection volume and speed, which can be a significant source of variability in manual injections.[6][7]

    • Matrix Matched Calibration: Prepare calibration standards in a synthetic wine or a wine known to be free of this compound to account for matrix effects that can suppress or enhance the signal.[8]

    • Check for Leaks: Ensure the GC system is free from leaks, as this can lead to inconsistent carrier gas flow and affect retention times and peak areas.[9]

Issue 3: High background noise in the chromatogram, obscuring the this compound peak.

  • Possible Cause: Contaminated sample, dirty GC inlet or detector, or impure carrier gas.

  • Troubleshooting Steps:

    • Sample Filtration: Filter wine samples prior to extraction to remove particulate matter.

    • Inlet Maintenance: Regularly replace the inlet liner and septum to prevent the accumulation of non-volatile residues from the wine matrix.[6][7]

    • Gas Purity: Use high-purity carrier gas and install purifiers to remove oxygen, moisture, and hydrocarbons, which can contribute to baseline noise.[7]

    • Detector Cleaning: If using a mass spectrometer, a dirty ion source can be a major source of background noise. Follow the manufacturer's instructions for cleaning the ion source.[9]

Frequently Asked Questions (FAQs)

Q1: What is a realistic limit of detection (LOD) to aim for when analyzing this compound in wine?

A1: The odor threshold for this compound in red wine is approximately 16 ng/L.[2][8][10] Therefore, a desirable analytical method should have an LOD well below this value. Several published methods have achieved LODs in the range of 0.6 ng/L to 2.0 ng/L.[3][4][8]

Analytical MethodLimit of Detection (LOD) in Red Wine (ng/L)Reference
SPE-GC-MS0.6[8]
SPME-GC-MS/MS2.0[3][4]

Q2: Which sample preparation technique is best for sub-threshold this compound analysis?

A2: Both Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are effective for concentrating this compound from wine. The choice depends on available equipment and desired sample throughput.

  • SPE: Allows for the processing of larger sample volumes, potentially leading to higher concentration factors.

  • SPME: Is a solvent-free technique that can be easily automated. A newer technique, SPME Arrow, offers a larger sorbent volume for potentially higher sensitivity.[11]

For maximum sensitivity, a combination of SPE followed by SPME has been successfully employed.[1][2][3]

Q3: Can sensory analysis be used to detect sub-threshold this compound?

A3: By definition, sub-threshold concentrations are not consciously perceivable. However, it is important to note that a significant portion of the population (approximately 20-40%) is anosmic to this compound, meaning they cannot detect it even at high concentrations.[10][12][13][14] Therefore, sensory panels should be screened for their ability to detect this compound. While direct detection of sub-threshold levels is not possible, understanding the distribution of detection thresholds within a consumer group can be valuable.[13]

Study PopulationPercentage Anosmic to this compoundReference
Australian~20-25%[10][13]
French~31%[13][14]
North American~40%[14]

Experimental Protocols

Protocol 1: this compound Quantification by Solid-Phase Extraction (SPE) and GC-MS

This protocol is a summary of the method described by Culleré et al. (2016).[8]

  • Sample Preparation:

    • Add an internal standard (e.g., d5-rotundone) to 50 mL of wine.

  • Solid-Phase Extraction (SPE):

    • Condition a Divinylbenzene/N-vinylpyrrolidone copolymer SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

    • Load the wine sample onto the cartridge.

    • Wash the cartridge with a water/methanol solution to remove interferences.

    • Elute this compound with a suitable organic solvent (e.g., dichloromethane).

  • Concentration:

    • Concentrate the eluate under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject the concentrated extract into the GC-MS system.

    • Use a non-polar capillary column for separation.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity, monitoring characteristic ions for this compound and the internal standard.

Protocol 2: this compound Quantification by Solid-Phase Microextraction (SPME) and GC-MS/MS

This protocol is based on the method by Mattivi et al. (2011).[3][4]

  • Sample Preparation:

    • Place 10 mL of wine into a 20 mL headspace vial.

    • Add an internal standard (d5-rotundone).

    • Add a salt (e.g., NaCl) to increase the volatility of this compound.[11]

  • Solid-Phase Microextraction (SPME):

    • Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample while agitating and heating.

  • GC-MS/MS Analysis:

    • Thermally desorb the analytes from the SPME fiber in the GC inlet.

    • Separate the compounds on a suitable capillary column.

    • Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis wine_sample Wine Sample add_is Add Internal Standard (d5-rotundone) wine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe Method 1 spme Solid-Phase Microextraction (SPME) add_is->spme Method 2 gcms GC-MS (SIM) spe->gcms gcmsms GC-MS/MS (MRM) spme->gcmsms

Caption: General experimental workflows for this compound analysis in wine.

troubleshooting_logic start No this compound Peak Detected c1 Is concentration below LOD? start->c1 s1 Increase concentration factor (SPE/SPME) c1->s1 Yes c2 Is there an instrument issue? c1->c2 No s2 Use more sensitive technique (GC-MS/MS) s1->s2 s3 Check for leaks, clean inlet/detector c2->s3 Yes s4 Run standard to verify performance c2->s4 No

References

Minimizing thermal degradation of rotundone during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of rotundone during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal degradation a concern during analysis?

A1: this compound is a sesquiterpene responsible for the characteristic peppery aroma in various plants and essential oils. As a semi-volatile compound, it can be susceptible to thermal degradation at elevated temperatures commonly used in analytical techniques like Gas Chromatography (GC). This degradation can lead to inaccurate quantification and misinterpretation of results.

Q2: At what temperatures does this compound start to degrade?

A2: While a definitive degradation onset temperature for pure this compound has not been extensively published, studies on related sesquiterpenes suggest that thermal degradation can occur at temperatures as low as 150°C. Therefore, it is crucial to carefully control the temperature during sample preparation and analysis to minimize this risk.

Q3: How can I minimize this compound degradation during GC analysis?

A3: The primary strategy to prevent thermal degradation during GC analysis is to minimize the exposure of this compound to high temperatures in the injection port. This can be achieved by:

  • Optimizing the Injector Temperature: Using the lowest possible injector temperature that still allows for efficient volatilization and transfer of this compound to the analytical column is critical.

  • Employing Cold Injection Techniques: Techniques like Cool On-Column (COC) injection or Programmed Temperature Vaporization (PTV) are highly recommended as they introduce the sample into a cool environment, preventing thermal stress on the analyte.

Q4: What are the recommended GC inlet temperatures for this compound analysis?

A4: Based on validated methods in the scientific literature, a splitless injection with an inlet temperature of 250°C has been successfully used for the quantification of this compound. For Headspace Solid-Phase Microextraction (HS-SPME) methods, a splitless injector temperature of 260°C has been reported. However, for thermally sensitive compounds like this compound, it is always advisable to start with a lower inlet temperature and optimize based on peak shape and response.

Q5: Are there alternatives to conventional GC for this compound analysis?

A5: While GC-MS is the most common technique for this compound analysis, other methods that do not involve high temperatures could potentially be explored. However, the volatility of this compound makes GC a well-suited separation technique. The focus should be on optimizing the GC method to be as "gentle" as possible.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no this compound peak detected Thermal degradation in the GC inlet.Lower the injector temperature. If using a hot split/splitless injector, try a starting temperature of 200°C and gradually increase. For optimal results, switch to a cold injection technique like Cool On-Column (COC) or Programmed Temperature Vaporization (PTV).
Inefficient extraction from the sample matrix.Review and optimize your sample preparation protocol (e.g., SPE, SPME, SBSE). Ensure proper solvent selection and extraction times.
Poor peak shape (tailing or fronting) Non-optimized GC parameters.Check the column condition and ensure it is properly installed. Optimize the oven temperature program and carrier gas flow rate.
Active sites in the GC inlet liner.Use a deactivated liner and consider silylation of the liner to minimize active sites where this compound could adsorb or degrade.
Inconsistent or non-reproducible results Variability in sample injection.Use an autosampler for precise and repeatable injections. Ensure the syringe is clean and functioning correctly.
Degradation during sample storage.Store this compound standards and samples in a cool, dark place, preferably under an inert atmosphere, to prevent degradation before analysis.

Experimental Protocols

Protocol 1: Quantification of this compound in Wine using SPE and GC-MS

This protocol is based on the validated method by Culleré et al. (2016).

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Loading: Load 50 mL of the wine sample onto the cartridge.

  • Washing: Wash the cartridge with 10 mL of a water/methanol solution (90:10, v/v).

  • Drying: Dry the cartridge under a stream of nitrogen for 30 minutes.

  • Elution: Elute the this compound from the cartridge with 5 mL of dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 200 µL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C VL MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 189, 204, and 218 for this compound.

Protocol 2: Analysis of Sesquiterpenes in Wine using HS-SPME-GC-MS

This protocol is based on the method described for the analysis of sesquiterpenes in wine.

1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample: Place 10 mL of wine and 3 g of NaCl into a 20 mL headspace vial.

  • SPME Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Equilibration: Equilibrate the sample at 40°C for 15 min with agitation.

  • Extraction: Expose the SPME fiber to the headspace for 60 min at 40°C with agitation.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890N GC system or equivalent.

  • Mass Spectrometer: Agilent 5975B MSD or equivalent.

  • Column: DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection: Splitless mode.

  • Injector Temperature: 260°C.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 min.

    • Ramp: 3°C/min to 240°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line: 250°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full Scan (m/z 35-350).

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterMethod 1 (SPE-GC-MS)Method 2 (HS-SPME-GC-MS)
Injection Technique SplitlessSplitless
Inlet Temperature 250°C260°C
Column Type HP-5MS (non-polar)DB-WAX (polar)
Oven Program 60°C (2 min) -> 180°C (5°C/min) -> 280°C (20°C/min, 5 min)40°C (5 min) -> 240°C (3°C/min, 10 min)
Carrier Gas Helium (1 mL/min)Helium (1 mL/min)
MSD Transfer Line 280°C250°C
Ion Source Temp. 230°C230°C
Quadrupole Temp. 150°C150°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample (e.g., Wine) spe Solid Phase Extraction (SPE) start->spe Method 1 spme Headspace SPME (HS-SPME) start->spme Method 2 concentrate Concentration spe->concentrate gc_injection GC Injection (Splitless) spme->gc_injection concentrate->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_detection Mass Spectrometry Detection (MS) gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

troubleshooting_flowchart start Low or No This compound Peak check_temp Is Injector Temperature > 250°C? start->check_temp lower_temp Lower Injector Temperature (e.g., to 200-250°C) check_temp->lower_temp Yes check_extraction Review Sample Preparation Protocol check_temp->check_extraction No use_cold_injection Consider Cold Injection (COC or PTV) lower_temp->use_cold_injection re_analyze Re-analyze Sample use_cold_injection->re_analyze check_extraction->re_analyze

Caption: Troubleshooting low this compound signal.

Troubleshooting co-elution issues in rotundone gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for rotundone analysis using gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly co-elution issues, encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a sesquiterpenoid responsible for the characteristic peppery aroma in various plants, including grapes (notably in Shiraz wines), black pepper, and some herbs.[1][2][3][4][5] Its analysis by gas chromatography is challenging for several reasons:

  • Low Concentrations: this compound is often present at very low levels (ng/L range), requiring sensitive analytical methods.[1][5]

  • Co-elution: It frequently co-elutes with other structurally similar sesquiterpenes, which can interfere with accurate quantification and identification.[1]

  • High Retention Time: this compound has a strong affinity for many standard GC stationary phases, leading to long retention times.[1]

Q2: I'm observing a peak that I suspect is co-eluting with this compound. What are the likely culprits?

A2: Co-elution is a common issue in this compound analysis due to the complex matrix of natural products. The most likely compounds to co-elute with this compound are other sesquiterpenes with similar chemical properties. Two notable compounds to consider are:

  • α-Guaiene: This is the direct precursor to this compound in its biosynthetic pathway.[6] Its presence in the sample is highly probable, and it can be challenging to separate from this compound on certain GC columns.

  • α-Ylangene: This sesquiterpene has been identified as a potential interferent in the analysis of this compound in grapes.[1]

Q3: How can I confirm if I have a co-elution problem?

A3: Confirming co-elution can be achieved through several methods:

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, can be an indication of underlying, unresolved peaks.

  • Mass Spectrometry: Carefully examine the mass spectrum across the peak. If the ion ratios change from the leading edge to the tailing edge of the peak, it is likely that more than one compound is present.

  • Methodical Parameter Adjustment: Systematically altering your GC method parameters, such as the temperature program or column, can often reveal the presence of co-eluting compounds by improving their separation.

Q4: What are the recommended sample preparation techniques for this compound analysis to minimize interferences?

A4: Effective sample preparation is crucial for minimizing matrix effects and potential co-elution issues. Commonly used techniques for this compound extraction and concentration from complex matrices like wine and plant material include:

  • Solid-Phase Extraction (SPE): This technique is widely used to clean up samples and concentrate this compound, separating it from interfering matrix components.[2][3][4]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is effective for extracting volatile and semi-volatile compounds like this compound from the headspace or directly from the liquid sample.[1][2]

  • Stir Bar Sorptive Extraction (SBSE): SBSE is another sensitive, solvent-free method that can be used for the extraction of trace amounts of this compound.[1][2]

Troubleshooting Guides for Co-elution Issues

Issue: Poor resolution between this compound and other sesquiterpenes.

This guide provides a systematic approach to resolving co-elution problems in your this compound gas chromatography analysis.

Step 1: Methodical Optimization of GC Oven Temperature Program

A non-optimized temperature program is a common cause of poor separation.

  • Initial Action: Start with a "scouting gradient," which typically involves a low initial temperature (e.g., 40-60°C), a moderate ramp rate (e.g., 10°C/min), and a high final temperature held for several minutes to ensure all compounds elute.

  • For Early Eluting Peaks: If the co-eluting peaks appear early in the chromatogram, lowering the initial oven temperature can improve their separation.

  • For Closely Eluting Pairs: If you have a critical pair of peaks that are co-eluting, try introducing a slower ramp rate (e.g., 2-5°C/min) in the temperature range where they elute. You can also add a short isothermal hold (1-2 minutes) just before the elution of the critical pair to enhance separation.

Step 2: Column Selection and Switching

The choice of GC column stationary phase is critical for achieving selectivity between this compound and interfering compounds.

  • Assess Your Current Column: Identify the polarity of your current stationary phase. Standard non-polar columns, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5, HP-5), are commonly used but may not provide sufficient selectivity for all sesquiterpenes.

  • Change Selectivity: If you are experiencing co-elution on a non-polar column, switching to a column with a different polarity is a highly effective strategy. A polar column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, will provide different interactions with the analytes and can resolve compounds that co-elute on a non-polar phase.

  • Consider Two-Dimensional GC (GCxGC): For highly complex samples where co-elution is persistent, two-dimensional gas chromatography is a powerful solution.[1] This technique uses two columns of different polarities (e.g., a non-polar first dimension and a polar second dimension) to achieve superior separation.

Step 3: Carrier Gas Flow Rate and Injection Parameters

  • Optimize Flow Rate: Adjusting the carrier gas flow rate can impact peak resolution. While there is an optimal flow rate for column efficiency, slight adjustments can sometimes improve the separation of a critical pair.

  • Injection Technique: Ensure your injection is sharp and reproducible. For thermally sensitive compounds, a lower inlet temperature might be necessary to prevent degradation. Using a deactivated inlet liner is also recommended to minimize active sites.

Data Presentation

The following table summarizes the Kovats retention indices (RI) for this compound and two common co-eluting sesquiterpenes on both non-polar (DB-5 type) and polar (WAX type) GC columns. Retention indices are a standardized measure of retention and are useful for comparing the elution order of compounds on different systems.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Retention Index (RI) on Non-Polar Column (DB-5 type)Retention Index (RI) on Polar Column (WAX type)
This compound 18374-77-1C₁₅H₂₂O218.34~1712Not readily available
α-Guaiene 3691-12-1C₁₅H₂₄204.35~1439~1651
α-Ylangene 14912-44-8C₁₅H₂₄204.35~1382~1471

Note: Retention indices are approximate and can vary depending on the specific GC conditions (temperature program, column dimensions, etc.).

Experimental Protocols

Protocol 1: General GC-MS Method for this compound Screening

This protocol provides a starting point for the analysis of this compound and can be optimized based on the troubleshooting guides above.

  • Sample Preparation: Extract and concentrate the sample using an appropriate technique such as SPE, SPME, or SBSE. The final extract should be in a volatile solvent compatible with GC analysis (e.g., hexane, dichloromethane).

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes.

  • Inlet: Splitless injection at 250°C.

  • Mass Spectrometer:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Scan range: m/z 40-350.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Co-elution start Co-elution Suspected (Peak Tailing/Shoulder) check_ms Examine Mass Spectrum Across the Peak start->check_ms ms_consistent Consistent Ion Ratios? check_ms->ms_consistent optimize_temp Optimize Temperature Program (Slower Ramp, Isothermal Hold) ms_consistent->optimize_temp No no_coelution Co-elution Unlikely (Investigate Other Issues) ms_consistent->no_coelution Yes temp_resolved Resolution Improved? optimize_temp->temp_resolved change_column Change GC Column (e.g., to a WAX phase) temp_resolved->change_column No end_resolved Co-elution Resolved temp_resolved->end_resolved Yes column_resolved Resolution Improved? change_column->column_resolved consider_gcxgc Consider Advanced Techniques (e.g., GCxGC) column_resolved->consider_gcxgc No column_resolved->end_resolved Yes end_unresolved Further Investigation Needed consider_gcxgc->end_unresolved

Caption: A logical workflow for troubleshooting co-elution issues in this compound GC analysis.

Rotundone_Biosynthesis Simplified Biosynthesis of this compound fpp Farnesyl Pyrophosphate (FPP) tps Terpene Synthase fpp->tps guaiene α-Guaiene tps->guaiene oxidation Oxidation guaiene->oxidation This compound This compound oxidation->this compound

References

Impact of different solvents on rotundone extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of rotundone from various plant matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing low yields of this compound in my extracts. What are the common causes and how can I troubleshoot this?

A1: Low this compound yields can stem from several factors related to its chemical nature and location within the plant matrix. This compound is a hydrophobic (water-repelling) compound primarily located in the skins of grapes and other plant materials.[1][2] Therefore, extraction efficiency is highly dependent on the solvent's ability to penetrate the plant tissue and solubilize this nonpolar molecule.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a solvent with appropriate polarity. Ethanol (B145695), particularly in the presence of water, has been shown to be effective, as it facilitates the extraction of hydrophobic compounds.[3] Acetone, n-pentane, and ethyl acetate (B1210297) are also viable options.[4] The choice of solvent can significantly impact the final yield.

  • Ethanol Concentration: During fermentation processes for wine, the production of ethanol is a key factor in this compound extraction.[1][3] If you are performing extraction on a solid sample, consider using an ethanol-water mixture. Fortification, or increasing the ethanol concentration, has been shown to significantly enhance the extraction rate.[1]

  • Maceration Time: While prolonged maceration might seem intuitive for higher yields, studies on wine show that most this compound is extracted during the initial stages of fermentation when ethanol concentration is increasing.[1] For solid-liquid extractions, an optimal extraction time should be determined empirically, as extended periods may not significantly increase the yield.

  • Temperature: While not extensively detailed in the provided results, general extraction principles suggest that moderate increases in temperature can enhance solvent penetration and solubility. However, excessive heat may degrade the target compound.

  • Post-Extraction Losses: Significant losses of this compound can occur during post-extraction processing. Filtration and separation from insoluble particles have been shown to decrease this compound concentration by 10-60%.[1][5] Consider minimizing these steps or using alternative clarification methods if possible.

dot graph TD{ rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Troubleshooting workflow for low this compound yield.

Q2: Which solvent is the most efficient for this compound extraction?

SolventPolarityTypical ApplicationConsiderations
Ethanol PolarExtraction from grapes during winemaking.[4]Efficiency is concentration-dependent; often used as an aqueous solution.[1]
Acetone Polar aproticGeneral laboratory extraction from plant material.[4]Effective at solubilizing a range of organic compounds.
n-Pentane NonpolarExtraction of nonpolar compounds.[4]Its low polarity makes it suitable for the hydrophobic this compound molecule.
Ethyl Acetate Moderately PolarUsed for extraction from grapes.[4]Offers a balance of polarity for extracting semi-polar compounds.

Q3: What is the typical extraction efficiency of this compound from grape skins during winemaking?

A3: It is important to note that the extraction of this compound from grape skins during fermentation is surprisingly low. Studies have shown that only about 10% of the total this compound present in the grape skins is typically extracted into the wine under normal winemaking conditions.[1][6] However, this extraction rate can be nearly doubled to 19% by fortifying the fermenting must, which increases the ethanol concentration.[1]

Experimental Protocols

Below are generalized methodologies for this compound extraction based on common laboratory practices. Researchers should optimize these protocols based on their specific sample matrix and available equipment.

Protocol 1: Solid-Phase Microextraction (SPME) for this compound Analysis in Wine

This method is commonly used for the quantitative analysis of this compound in liquid matrices like wine.[4][7]

  • Sample Preparation: Add a known amount of internal standard (e.g., d5-rotundone) to a specific volume of wine.[8]

  • Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample or directly immerse it in the liquid. The fiber adsorbs volatile and semi-volatile compounds, including this compound.

  • Desorption and Analysis: Transfer the SPME fiber to the injection port of a gas chromatograph (GC) coupled with a mass spectrometer (MS) for thermal desorption and analysis.[4][7]

dot graph G { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Workflow for SPME of this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) from Plant Material

Ultrasound can be employed to enhance the extraction efficiency by disrupting cell walls and improving solvent penetration.[9]

  • Sample Preparation: Dry and grind the plant material to a fine powder to increase the surface area for extraction.

  • Extraction: Suspend the powdered material in the chosen solvent (e.g., ethanol, acetone). Place the suspension in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves for a specified duration and at a controlled temperature.

  • Separation: After sonication, separate the solid material from the solvent by centrifugation or filtration.

  • Concentration: Evaporate the solvent from the supernatant/filtrate to obtain the crude extract containing this compound.

G

References

Enhancing rotundone concentration through viticultural practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for manipulating rotundone concentration in grapevines through viticultural practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a potent, aromatic sesquiterpene responsible for the distinct black pepper aroma in certain wines, herbs, and spices.[1][2] Its chemical name is (3S, 5R, 8S)-5-isopropenyl-3,8-dimethyl-3,4,5,6,7,8-hexahydro-1(2H)-azulenone.[3][4] It is considered an "impact compound," meaning a single molecule can define a characteristic aroma.[2] The sensory detection threshold for this compound is extremely low, at 8 nanograms per liter (ng/L) in water and 16 ng/L in red wine.[2][4] Interestingly, a specific anosmia (inability to smell) exists, where 20-25% of people cannot detect it even at very high concentrations.[2][4] For the non-anosmic population, its presence is often considered a positive attribute, making it a desirable target for enhancement in specific wine styles.[3][5]

Q2: Which grape varieties are known to accumulate this compound?

A2: this compound was first famously identified in Australian Shiraz.[1] Since then, it has been detected in numerous other varieties, including Syrah, Duras, Gamay, Mourvèdre, Mondeuse, and Prunelard.[3] It has also been found in Vespolina, Schioppettino, and the white variety Grüner Veltliner.[6][7] The hybrid grape Noiret, grown in the northeastern U.S., is also known to develop peppery notes due to this compound.[2][8]

Q3: What is the biosynthetic pathway of this compound in grapevines?

A3: The complete biosynthetic pathway is still under investigation, but it is known that this compound is an oxygenated sesquiterpene.[3] Like other sesquiterpenes, its biosynthesis involves the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways.[3] The direct precursor to this compound is α-guaiene, which is not aromatic on its own.[8][9] The final step involves the oxidation of α-guaiene, a reaction catalyzed by the cytochrome P450 enzyme CYP71BE5 (also known as VvSTO2), to form this compound.[10]

Q4: Where is this compound located in the grape berry?

A4: this compound is found almost exclusively in the exocarp, or the skin, of the grape berry.[6][11][12][13] This localization means that viticultural practices affecting the berry's skin and oenological techniques involving skin contact are critical for modulating its final concentration in wine.[6] Only about 10% of the this compound present in the grape skins is typically extracted into the wine during fermentation.[4][11]

Q5: How do climatic conditions influence this compound concentration?

A5: Climatic conditions are a dominant factor. Cool and wet vintages are particularly favorable for high this compound accumulation.[4][7][14] Conversely, high temperatures, especially during the ripening period (veraison to harvest), have a negative effect on this compound levels.[3][4] This is why this compound-rich wines are often associated with cool-climate regions.[2] Climate change, with its trend towards higher temperatures, is expected to have a depreciative impact on this compound accumulation.[3][4][5]

Troubleshooting Guides

Q: My fruit-zone leaf removal experiment yielded inconsistent or lower this compound concentrations. What went wrong?

A: This is a common issue as the effect of leaf removal is highly dependent on timing and environmental context.

  • Problem: Incorrect Timing. Leaf removal performed at veraison has been shown to decrease this compound concentration in Duras wines.[5][15] High temperatures and direct sun exposure on the bunches, which are increased by leaf removal, negatively affect this compound accumulation.[12]

  • Solution: The timing of defoliation is critical. Some studies found that early leaf removal (at or prior to bloom) did not impact this compound, while post-veraison removal temporarily increased it, though the effect disappeared by harvest.[15] In cool climates, where excessive sun and heat are less of a concern, leaf removal on the less sun-exposed side of the canopy (e.g., east or north side) is recommended to find a balance between light exposure and temperature moderation.[4][14]

  • Problem: Excessive Sun Exposure. Direct and intense sunlight on grape clusters can degrade this compound or its precursors.[8][12]

  • Solution: Ensure that leaf removal provides dappled light rather than full, direct sun exposure, especially in warmer climates. Maintained sunlight exposure throughout the season may be more beneficial than a single, aggressive removal event.[15]

  • Problem: Vintage Variation. The effect of leaf removal can differ significantly between years. In one study, the same leaf removal treatment significantly increased this compound in one year but had no effect in the previous, different vintage.[15]

  • Solution: Conduct multi-year trials to account for vintage-to-vintage climate variability. Correlate this compound levels with detailed microclimate data (e.g., bunch-zone temperature) to understand the underlying drivers.

Q: I am observing significant intra-vineyard variability in this compound levels. Why is this happening and how can I manage it?

A: High spatial variability is a known characteristic of this compound accumulation.

  • Problem: Variable Vine Water Status. Vine water status during the veraison-to-harvest period is a key variable.[5][16] Drier sections of a vineyard may produce grapes with lower this compound.

  • Solution: Use differential irrigation to manage water status across the block. Studies have shown that irrigation can be an effective strategy to enhance this compound.[5][9][16] Mapping tools like GIS can help identify zones with different water retention capacities.

  • Problem: Differences in Soil and Topography. Variations in soil composition and topography drive differences in this compound accumulation.[8]

  • Solution: Implement differential harvesting. By mapping the vineyard based on factors like trunk circumference or historical data, you can create zones of high and low this compound potential.[14] Harvesting and vinifying these zones separately allows for blending to achieve a target this compound concentration in the final wine.[12]

  • Problem: Microclimate Variations. Shaded bunches and berries on less exposed parts of the vine accumulate higher levels of this compound.[12]

  • Solution: Analyze canopy density and row orientation. Practices that promote moderate shading of the fruit zone without excessive vegetative growth can be beneficial.

Q: My crop thinning trial did not show a significant impact on this compound. Is this expected?

A: Yes, this result is consistent with published research.

  • Explanation: Several studies have concluded that crop thinning or reducing crop load does not significantly affect the final concentration of this compound in grapes or wine.[4][5][9][14][17]

  • Scientific Rationale: This is attributed to the fact that this compound is synthesized in situ within the grape berries and does not appear to be translocated from other parts of the plant.[9][16] Therefore, altering the fruit-to-leaf ratio does not directly impact the biosynthetic capacity for this compound within each berry.

  • Recommendation: Focus experimental efforts on practices that directly influence the berry's microclimate and physiology, such as irrigation and canopy management, rather than crop load manipulation.

Quantitative Data Summary

The following tables summarize the effects of various viticultural practices on this compound concentration as reported in scientific literature.

Table 1: Effect of Fruit-Zone Leaf Removal on this compound Concentration

Grape VarietyTreatmentThis compound Concentration (Fruit)This compound Concentration (Wine)Study FindingSource
NoiretControl (CON)1.28 µg/kg (2015)-Maintained Sunlight Exposure (MSE) significantly increased this compound compared to the control in one of two years.[15]
NoiretMaintained Sunlight Exposure (MSE)1.98 µg/kg (2015)43% higher than CON (2015)[15]
NoiretPre-Veraison Removal (LR)No difference at harvestNo differencePost-veraison removal (PVLR) caused a temporary increase, but the effect was not present at harvest.[15]
NoiretPost-Veraison Removal (PVLR)No difference at harvestNo difference[15]
DurasLeaf Removal-Strongly ReducedLeaf removal significantly lowered this compound levels.[5][9]

Table 2: Effect of Irrigation and Other Practices on this compound Concentration

Grape VarietyTreatmentEffect on this compoundStudy FindingSource
DurasIrrigationIncreasedWine from the irrigated treatment had a higher concentration of this compound.[5][9]
DurasGrape ThinningNo Significant EffectCrop load reduction did not impact this compound.[5][9][17]
DurasDelayed HarvestIncreasedHigher concentrations were reached 44 days after mid-veraison.[5][9]
MultiplePowdery MildewStimulated AccumulationA positive correlation was found between powdery mildew severity and this compound concentration.[4][14]

Experimental Protocols

Protocol 1: Trial for Evaluating the Effect of Leaf Removal Timing

  • Vineyard Selection: Choose a uniform block of a this compound-producing variety (e.g., Syrah, Noiret).

  • Experimental Design: Use a randomized complete block design with at least four replicates per treatment.

  • Treatments:

    • T1: Control (no leaf removal).

    • T2: Early Leaf Removal (at bloom, remove 3-4 basal leaves in the fruit zone).

    • T3: Late Leaf Removal (at veraison, remove 3-4 basal leaves in the fruit zone).

  • Microclimate Monitoring: Place temperature and light sensors within the fruit zone of each replicate to quantify treatment effects.

  • Sampling: Collect berry samples periodically from veraison to harvest. A typical schedule is weekly. Ensure samples are representative of the entire plot. Store samples at -80°C until analysis.

  • Harvest and Microvinification: Harvest each replicate separately. Perform standardized small-lot fermentations (microvinification) to minimize winemaking variability.

  • Analysis: Quantify this compound in both grape and wine samples using a validated analytical method (see Protocol 3).

  • Data Analysis: Use ANOVA to determine if significant differences exist between treatments. Correlate this compound levels with microclimate data.

Protocol 2: Trial for Evaluating the Effect of Regulated Deficit Irrigation (RDI)

  • Vineyard Setup: Select a vineyard block equipped with a drip irrigation system that allows for differential watering of plots.

  • Experimental Design: Use a randomized complete block design.

  • Treatments:

    • T1: Control (standard grower practice or non-irrigated).

    • T2: Pre-Veraison Irrigation (apply water to maintain a higher vine water status before veraison).

    • T3: Post-Veraison Irrigation (apply water from veraison to harvest to avoid late-season water stress).

  • Vine Water Status Monitoring: Regularly measure vine water status using a pressure chamber (for stem water potential) or other reliable sensors.

  • Sampling and Analysis: Follow steps 5-8 from Protocol 1.

Protocol 3: Quantification of this compound in Grapes and Wine

This protocol is based on Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a common and robust method.[1][3]

  • Sample Preparation (Grapes):

    • Homogenize a known mass of frozen grapes.

    • Spike the homogenate with a known amount of deuterated this compound (d5-rotundone) as an internal standard.

    • Extract this compound using a suitable solvent (e.g., ethanol, acetone).[3]

    • Perform a clean-up and concentration step using Solid Phase Extraction (SPE).[1][3]

  • Sample Preparation (Wine):

    • Spike a known volume of wine with the d5-rotundone internal standard.

    • Pass the sample through an SPE cartridge to isolate and concentrate the analytes.[1][3]

  • Instrumental Analysis:

    • Analyze the concentrated extract using a GC-MS system.

    • Use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for high sensitivity and selectivity, monitoring characteristic ions for both native this compound and the d5-rotundone standard.[18]

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the native compound to the internal standard against a calibration curve.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to this compound enhancement experiments.

Rotundone_Biosynthesis_Pathway This compound Biosynthesis Pathway cluster_source pathway_node pathway_node precursor_node precursor_node enzyme_node enzyme_node final_product final_product MVA MVA Pathway (Cytosol) FPP Farnesyl Diphosphate (FPP) MVA->FPP MEP MEP Pathway (Plastid) MEP->FPP Guaiene α-guaiene FPP->Guaiene VviTPS24 This compound (-)-Rotundone Guaiene->this compound Oxidation Enzyme CYP71BE5 (VvSTO2) Enzyme->Guaiene

Caption: Simplified biosynthesis pathway of this compound in grapevines.

Viticultural_Experiment_Workflow Experimental Workflow for Viticultural Trials process_node process_node decision_node decision_node io_node io_node end_node end_node A 1. Define Hypothesis (e.g., Irrigation enhances this compound) B 2. Experimental Design (Randomized Blocks) A->B C 3. Apply Viticultural Treatment (e.g., Leaf Removal, Irrigation) B->C D 4. Monitor Microclimate & Vine Physiology C->D E 5. Berry Sampling (Veraison to Harvest) C->E F 6. Harvest & Microvinification C->F at harvest D->E G 7. Chemical Analysis (GC-MS for this compound) E->G F->G H 8. Statistical Analysis (ANOVA) G->H I 9. Conclusion & Reporting H->I Rotundone_Influencing_Factors Key Factors Influencing this compound Concentration cluster_primary Primary Factors cluster_practice Viticultural Practices cluster_secondary Mediating Factors primary primary secondary secondary practice practice outcome outcome Climate Climate (Vintage) Temp Berry Temperature Climate->Temp major effect Status Vine Water Status Climate->Status Genetics Genetics (Variety/Clone) This compound Final this compound Concentration Genetics->this compound Canopy Canopy Management (Leaf Removal) Canopy->Temp Light Sunlight Exposure Canopy->Light Water Water Management (Irrigation) Water->Status Harvest Harvest Timing Harvest->this compound (+) late Temp->this compound (-) high temp Light->this compound (-) direct sun Status->this compound (+) wet

References

Technical Support Center: Optimizing Rotundone in Wine Through Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the influence of fermentation conditions on rotundone levels in wine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in wine?

This compound is a potent sesquiterpene aroma compound responsible for the characteristic black pepper aroma in certain wines, most notably in grape varieties such as Syrah (Shiraz), Grüner Veltliner, and Duras.[1][2] Its presence is often considered a positive attribute, contributing to the complexity and sensory profile of the wine. The sensory threshold of this compound is very low, at 16 nanograms per liter (ng/L) in red wine, meaning even minute concentrations can have a significant aromatic impact.[1][2] Interestingly, a significant portion of the population (around 20-25%) is anosmic to this compound, meaning they cannot detect its aroma.[1][2]

Q2: Which fermentation parameters have the most significant impact on this compound concentration?

The key fermentation conditions influencing final this compound levels in wine are:

  • Fermentation Temperature: Cooler fermentation temperatures are generally favored to preserve or enhance this compound concentrations.[2]

  • Yeast Strain: The choice of yeast, including different strains of Saccharomyces cerevisiae and the use of non-Saccharomyces yeasts, can influence the final this compound profile, although the exact mechanisms are still under investigation.[1][3]

  • Ethanol (B145695) Concentration: Higher ethanol concentrations during fermentation can enhance the extraction of this compound from the grape skins.[4]

  • Maceration Techniques: While not strictly a fermentation parameter, the duration and type of skin contact (maceration) during fermentation are critical, as this compound is primarily located in the grape skins.[1][3]

  • Oxygen Management: The introduction of oxygen (micro-oxygenation) during fermentation can have a complex effect, with some studies suggesting it may lead to an increase in this compound concentration.[5]

Q3: Can the choice of yeast strain increase this compound levels?

The impact of yeast on this compound is multifaceted. While there is no definitive evidence that yeast directly produces this compound, the choice of strain can indirectly influence its concentration.[3] Some strains of Saccharomyces uvarum have been associated with a decrease in this compound levels compared to a control fermentation.[1] The primary role of yeast in relation to this compound is facilitating its extraction from grape skins through the production of ethanol.[3] Further research is needed to fully understand the specific interactions between different yeast strains and this compound extraction and stability.

Q4: What is the effect of fermentation temperature on this compound?

Higher fermentation temperatures, particularly above 25°C, have been shown to negatively impact this compound accumulation.[2] Cooler fermentation temperatures are believed to help preserve the peppery aroma.[2] One study noted that a control wine fermented at 25°C for 8 days was used as a benchmark against which other techniques that might enhance this compound were compared.[1]

Q5: How does oxygen exposure during fermentation affect this compound?

The deliberate and controlled addition of small amounts of oxygen during fermentation, a technique known as micro-oxygenation, has been shown in some studies to potentially increase the concentration of this compound in the finished wine.[5] However, the impact of oxygen is complex and can also influence other aspects of wine chemistry, such as color stability and tannin structure.[6] Uncontrolled exposure to oxygen can lead to oxidation and the development of undesirable characteristics.[6]

Data Presentation: this compound Levels Under Various Oenological Practices

The following table summarizes findings from various studies on the impact of different winemaking techniques on this compound concentrations. It is important to note that direct comparisons can be challenging due to variations in grape varieties, initial this compound levels in the grapes, and specific experimental conditions.

Oenological PracticeEffect on this compound ConcentrationQuantitative ChangeGrape VarietyReference
Maceration & Fermentation
Semi-carbonic MacerationDecrease~20% reduction compared to controlDuras[1]
Fermentation with S. uvarumDecrease~20% reduction compared to controlDuras[1]
Extended Maceration (6 days post-fermentation)Decrease~20% reduction compared to controlDuras[1]
ThermovinificationSignificant Decrease~80% reduction compared to controlDuras[1]
Rosé Vinification (pre-ferment skin removal)Significant Decrease~87% reduction compared to controlDuras[1]
Fortification
Addition of ethanol or sugar (to increase alcohol by 4%)Increase in extraction rateFrom ~10-12% to 19%Shiraz[4]
Post-Fermentation
Separation from skinsDecrease10-30%Vespolina[3]
FiltrationSignificant Decrease50-60% of the amount extracted during fermentationVespolina[3]

Experimental Protocols

Protocol 1: Quantification of this compound in Wine using SPME-GC-MS

This protocol outlines a common method for the analysis of this compound in wine, utilizing Solid-Phase Microextraction (SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents:

  • Wine sample

  • d5-rotundone (internal standard)

  • Sodium chloride (NaCl)

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS))

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • 20 mL screw-cap vials with PTFE/silicone septa

2. Sample Preparation:

  • Pipette 10 mL of the wine sample into a 20 mL screw-cap vial.

  • Add a known concentration of the internal standard (d5-rotundone) to the sample.

  • Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the extraction of volatile compounds.

  • Immediately seal the vial with the screw cap.

3. SPME Extraction:

  • Place the vial in a water bath or heating block at a controlled temperature (e.g., 50°C).

  • Insert the SPME fiber through the septum and expose it to the headspace above the wine sample for a defined period (e.g., 30 minutes) with constant agitation.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector.

4. GC-MS Analysis:

  • Injector: Operate in splitless mode at a temperature of 250°C. Desorb the analytes from the fiber for a set time (e.g., 5 minutes).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

    • Monitor characteristic ions for this compound (e.g., m/z 218, 175, 161) and d5-rotundone (e.g., m/z 223, 180, 166).

    • Acquire data in electron ionization (EI) mode at 70 eV.

5. Quantification:

  • Construct a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

  • Calculate the concentration of this compound in the wine sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Troubleshooting Guides

Troubleshooting this compound Analysis by GC-MS
IssuePossible CausesRecommended Solutions
No or Low this compound Peak 1. Inefficient extraction.- Ensure proper sealing of the vial to prevent loss of volatiles.- Optimize SPME parameters (extraction time, temperature, agitation).- Check the integrity and age of the SPME fiber.
2. Degradation of this compound.- Avoid prolonged exposure of samples to high temperatures or light.
3. Instrument issues.- Verify GC-MS system performance with a known standard.- Check for leaks in the GC system.[7]- Ensure the injector is clean and at the correct temperature.[7]
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC system.- Deactivate the injector liner and column.- Use a fresh, high-quality capillary column.
2. Column overload.- Dilute the sample or reduce the injection volume.[7]
3. Inappropriate oven temperature program.- Optimize the initial oven temperature and ramp rate.[7]
High Background Noise or Contamination 1. Contaminated SPME fiber.- Bake out the fiber in a clean injector port before use.
2. Contaminated sample vials or septa.- Use high-quality, clean vials and septa.- Run a blank analysis with an empty vial.
3. Carryover from previous injections.- Clean the injector and run solvent blanks between samples.[8]
Inconsistent Results 1. Variability in sample preparation.- Ensure precise and consistent addition of internal standard and NaCl.
2. Inconsistent SPME extraction.- Maintain constant extraction time, temperature, and agitation for all samples and standards.
3. Matrix effects from the wine.- Perform a standard addition calibration to assess and correct for matrix effects.

Visualizations

Experimental Workflow for Investigating Fermentation Conditions

experimental_workflow cluster_prep Grape Must Preparation cluster_fermentation Fermentation Trials cluster_analysis Post-Fermentation & Analysis GrapeHarvest Grape Harvest (e.g., Syrah) Crushing Crushing & Destemming GrapeHarvest->Crushing MustAnalysis Initial Must Analysis (Sugar, pH, YAN, this compound) Crushing->MustAnalysis Fermentation Fermentation with Controlled Variables MustAnalysis->Fermentation TempControl Temperature Control (e.g., 18°C, 25°C, 30°C) Fermentation->TempControl YeastControl Yeast Strain (e.g., Strain A, Strain B, Non-Sacc.) Fermentation->YeastControl OxygenControl Oxygen Management (e.g., Anoxic, Micro-ox) Fermentation->OxygenControl Pressing Pressing Fermentation->Pressing WineAnalysis Final Wine Analysis (Ethanol, pH, this compound) Pressing->WineAnalysis Quantification This compound Quantification (SPME-GC-MS) WineAnalysis->Quantification

Caption: Experimental workflow for studying the impact of fermentation conditions on this compound levels.

Influence of Fermentation Parameters on this compound Levels

rotundone_influence This compound This compound Concentration in Wine Temp Fermentation Temperature Temp->this compound Cool Temp (+) Warm Temp (-) Yeast Yeast Strain Yeast->this compound Strain Dependent (?) S. uvarum (-) Oxygen Oxygen (Micro-oxygenation) Oxygen->this compound Controlled Addition (+) Ethanol Ethanol Concentration Ethanol->this compound Higher Concentration (+)

Caption: Key fermentation parameters influencing final this compound concentrations in wine.

References

Technical Support Center: Rotundone Stability in Wine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of rotundone during wine aging and storage.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in bottled wine during aging?

This compound is a remarkably stable compound in bottled wine over extended periods.[1][2] Studies have shown that its concentration remains relatively constant even after several years of storage. For instance, one study observed only a 6% reduction in this compound concentration after 39 months of storage.[1] In another case, a wine with an initial this compound concentration of 161 ng/L still contained 152 ng/L after ten years of bottle aging.[1] This high stability indicates that the peppery characteristics of a wine at bottling are likely to be well-preserved over time under proper storage conditions.[1]

Q2: Do different types of wine closures affect this compound stability?

Current research suggests that various types of wine closures do not significantly impact this compound concentration during aging. A study that involved spiking a Shiraz wine with this compound and bottling it with different closures found that the this compound concentration remained stable over the initial 12 months, irrespective of the closure type.[1] This indicates that "scalping," or the absorption of aroma compounds by the closure, is not a significant concern for this compound.[3]

Q3: What is the impact of winemaking techniques on the initial this compound concentration and its subsequent stability?

Winemaking techniques play a crucial role in determining the initial concentration of this compound in wine, which then remains stable during aging.[2] this compound is primarily located in the grape skins, and its extraction into the wine occurs mainly during the early stages of fermentation when alcohol is produced.[1][4]

  • Skin Contact: Techniques that limit skin contact, such as in the production of rosé wines, result in dramatically lower this compound concentrations compared to red wines fermented on skins.[2]

  • Maceration: Neither extending maceration after fermentation nor implementing a cold pre-fermentation maceration (cold soak) has been shown to enhance this compound extraction.[3][5] In fact, extended maceration may lead to a slight decrease in this compound levels.[3]

  • Fermentation: The choice of yeast strain (e.g., Saccharomyces uvarum) and techniques like semi-carbonic maceration have been associated with a decrease in this compound concentration.[3][5]

  • Thermovinification: This process, which involves heating the grape must and pre-ferment removal of skins, leads to significantly lower this compound levels.[3][5]

Q4: What are the known precursors and degradation pathways for this compound?

The primary precursor to this compound is the sesquiterpene α-guaiene.[4][6] The conversion of α-guaiene to this compound is an oxidative process that can be influenced by factors such as light and temperature.[4][6] While this compound itself is very stable in wine, its formation in the vineyard is a critical step.

Currently, there is limited evidence for significant degradation pathways of this compound in bottled wine under normal storage conditions. However, some research suggests that the presence of Botrytis cinerea (grey mold) in grapes may have a depreciative effect on this compound levels.[5][7]

Troubleshooting Guides

Issue 1: Lower than expected this compound concentration in aged wine samples.

  • Possible Cause 1: Initial this compound Concentration. The most likely reason for low this compound in aged samples is a low initial concentration post-fermentation.

    • Troubleshooting: Review the viticultural practices and winemaking protocols for the wine . Factors such as warm climate, high sun exposure on grape bunches, and specific winemaking techniques (e.g., short maceration, rosé production) can lead to lower initial this compound levels.[2][8]

  • Possible Cause 2: Analytical Method Accuracy. Inaccurate quantification can lead to misleading results.

    • Troubleshooting: Verify the analytical methodology. The recommended method for this compound quantification is Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Dilution Analysis (SIDA) using a deuterated internal standard (d5-rotundone).[9][10] Ensure proper sample preparation, including solid-phase extraction (SPE) or solid-phase microextraction (SPME).[3][9]

Issue 2: Inconsistent this compound levels across different bottles of the same wine.

  • Possible Cause 1: Bottle Variation. While unlikely to cause significant differences, minor variations can occur.

    • Troubleshooting: Analyze multiple bottles from the same case to determine the extent of variation. Ensure consistent storage conditions for all bottles.

  • Possible Cause 2: Sampling or Analytical Error. Inconsistencies in sample preparation or analysis can introduce variability.

    • Troubleshooting: Re-evaluate the sampling and analytical workflow for consistency. Ensure the use of a validated and robust analytical method.[9]

Quantitative Data Summary

Table 1: Stability of this compound Over Time in Bottled Wine

Wine TypeInitial this compound (ng/L)Storage Duration (months)Final this compound (ng/L)Percentage ChangeReference
Spiked Shiraz10012~1000%[1]
Spiked Shiraz10039~94-6%[1]
Natural Wine161120152-5.6%[1]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Wine using GC-MS (SIDA)

This protocol is based on the methods described by Siebert et al. (2008).[9]

  • Sample Preparation:

    • Spike a known volume of wine (e.g., 100 mL) with a known amount of d5-rotundone internal standard.

    • Equilibrate the sample for 30 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the spiked wine sample onto the cartridge.

    • Wash the cartridge with water to remove interfering compounds.

    • Elute the this compound and internal standard with an appropriate organic solvent (e.g., dichloromethane).

  • Solid-Phase Microextraction (SPME) (Alternative to SPE):

    • Place a known volume of the wine sample in a vial with a magnetic stirrer.

    • Add the d5-rotundone internal standard and salt (to increase volatility).

    • Expose a PDMS/DVB SPME fiber to the headspace of the sample while heating and stirring.

  • GC-MS Analysis:

    • Inject the concentrated extract or desorb the SPME fiber into the GC inlet.

    • Use a non-polar capillary column for separation.

    • Set the mass spectrometer to selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the characteristic ions for this compound and d5-rotundone.

  • Quantification:

    • Calculate the concentration of this compound based on the ratio of the peak areas of the analyte and the internal standard.

Visualizations

Rotundone_Stability_Workflow cluster_wine_production Wine Production cluster_aging Aging & Storage cluster_analysis Analysis Grapes Grapes (α-guaiene) Fermentation Fermentation (Skin Contact) Grapes->Fermentation Pressing Pressing Fermentation->Pressing InitialWine Initial Wine (this compound) Pressing->InitialWine Bottling Bottling InitialWine->Bottling Stable Concentration Storage Bottle Aging (Years) Bottling->Storage AgedWine Aged Wine Storage->AgedWine Sampling Sampling AgedWine->Sampling Quantification GC-MS (SIDA) Sampling->Quantification Result This compound Concentration Quantification->Result

Caption: Experimental workflow for assessing this compound stability from production to analysis.

Rotundone_Formation_Pathway FPP Farnesyl Diphosphate (FPP) VviTPS24 VviTPS24 (Sesquiterpene Synthase) FPP->VviTPS24 alpha_guaiene α-guaiene (Precursor) VviTPS24->alpha_guaiene Oxidation Oxidation (Air/Enzymatic) alpha_guaiene->Oxidation This compound This compound (Peppery Aroma) Oxidation->this compound

Caption: Biosynthesis pathway of this compound from its precursor, α-guaiene.

References

Navigating Rotundone Analysis Without a Commercial Standard: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the analysis of the potent aroma compound rotundone presents a significant hurdle due to the lack of a commercially available analytical standard. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the challenges of this compound analysis, focusing on methodologies for identification and semi-quantification in the absence of a certified reference material.

Frequently Asked Questions (FAQs)

Q1: Why is analyzing this compound so challenging?

A1: The primary challenge in this compound analysis is the absence of a commercially available certified standard.[1][2][3] This necessitates in-house synthesis, which can be a complex and resource-intensive process.[1][2] Additionally, this compound is typically present at very low concentrations (ng/L range) in complex matrices such as wine and grapes, requiring highly sensitive analytical methods for detection.[1][4][5] Its high retention time in gas chromatography and potential for co-elution with other compounds further complicate its analysis.[1]

Q2: Is it possible to accurately quantify this compound without a standard?

A2: Accurate quantification of this compound is not feasible without a synthesized, purified standard. The most reliable method for quantification is Stable Isotope Dilution Analysis (SIDA), which requires a deuterated internal standard (e.g., d5-rotundone).[2][3][6][7] Without a standard, any quantification will be semi-quantitative or relative at best.

Q3: What are the typical methods for extracting this compound from samples?

A3: Several extraction techniques are employed to isolate and concentrate this compound from various matrices. These include:

  • Solid-Phase Extraction (SPE) [2][5][6]

  • Solid-Phase Microextraction (SPME) [2][3][6]

  • Stir Bar Sorptive Extraction (SBSE) [2][5][6]

Q4: What analytical instrument is used for this compound detection?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard instrument for this compound analysis.[3][6][7] To improve separation and sensitivity, especially in complex samples, multidimensional gas chromatography (MDGC or GCxGC) and tandem mass spectrometry (GC-MS/MS) are often utilized.[1][2][6]

Q5: What is the significance of specific anosmia to this compound?

A5: A significant portion of the population, estimated to be between 20% and 40%, is anosmic to this compound, meaning they cannot detect its characteristic peppery aroma.[4][6][8][9] This phenomenon historically complicated its identification through sensory analysis and has implications for consumer perception of products containing this compound.[4][8][9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Cannot detect a peak for this compound. Concentration is below the instrument's limit of detection (LOD).Optimize your extraction method (SPE, SPME, or SBSE) to increase the concentration of this compound in your final extract. Consider using a more sensitive instrument, such as a GC-MS/MS.
Co-elution with other matrix components is masking the this compound peak.Modify your GC temperature program to improve separation. If available, use a two-dimensional GC (GCxGC) system for enhanced resolution.[1][6]
This compound is not present in the sample.Analyze a sample known to contain this compound (e.g., certain Shiraz/Syrah wines) as a positive control.
Uncertain about the identity of the this compound peak. Mass spectrum does not match library data.Compare the retention index and mass spectrum of your tentative peak with published data. The molecular formula for this compound is C₁₅H₂₂O.[1] Key mass fragments can help in identification.
Lack of a reference standard for confirmation.While not a definitive confirmation, sensory analysis by a trained panel (sensitive to this compound) can provide supporting evidence for the presence of its characteristic peppery aroma.
Unable to quantify this compound. No commercial or in-house standard is available.Accurate quantification is not possible. You can perform semi-quantitative analysis by comparing the peak area of this compound to that of a surrogate standard (a compound with similar chemical properties). However, the choice of a suitable surrogate is critical and the results will be an estimation. Alternatively, report relative concentrations between different samples.
Poor reproducibility of results. Inconsistent extraction efficiency.Ensure that all extraction parameters (e.g., sample volume, solvent volumes, extraction time, fiber/stir bar type) are kept consistent between samples.
Instrument variability.Run a system suitability check before each analytical batch to ensure the GC-MS is performing consistently.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound analysis, compiled from various research articles.

Table 1: Sensory Detection Thresholds of this compound

Matrix Detection Threshold (ng/L) Reference
Water8[2][9][10]
Red Wine16[2][6][9][10][11]

Table 2: Reported Concentration Ranges of this compound in Grapes and Wine

Grape Variety/Wine Type Concentration Range Reference
Vespolina GrapesUp to 6.13 µg/kg[1]
Schioppettino WinesUp to 561 ng/L[1]
Duras Wines25 - 239 ng/L[5]
Pennsylvania Noiret WinesApprox. 100 - 200 ng/L[8]

Table 3: GC-MS Method Performance

Parameter Value Matrix Reference
Limit of Detection (LOD)1.5 ng/LWhite Wine[2][12][13]
Limit of Detection (LOD)2.0 ng/LRed Wine[2][12][13]
Limit of Detection (LOD)0.6 ng/LWine[5][11]
Intraday Repeatability (CV%)6% (at 50 ng/L)Wine[2][12][13]
Interday Repeatability (CV%)13% (at 50 ng/L)Wine[2][12][13]

Experimental Protocols

Protocol 1: this compound Extraction from Wine using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on methods described in the literature.[2][5][6]

  • Internal Standard Addition (for SIDA): If a synthesized deuterated standard (d5-rotundone) is available, add a known concentration to the wine sample.

  • Sample Preparation: Take a 100 mL aliquot of wine.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol (B129727) followed by deionized water through it.

  • Sample Loading: Pass the wine sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a water/methanol solution to remove interfering polar compounds.

  • Elution: Elute the retained this compound from the cartridge using a non-polar solvent such as dichloromethane (B109758) or ethyl acetate.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.

Protocol 2: this compound Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a typical GC-MS setup for this compound analysis.

  • Gas Chromatograph: Agilent 7890 or similar.

  • Mass Spectrometer: Time of Flight (TOF) analyzer or Quadrupole MS.

  • Column: HP-5MS or equivalent non-polar capillary column.

  • Injection Mode: Splitless.

  • Oven Program:

    • Initial temperature: 40-60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180-200°C at 5-10°C/min.

    • Ramp 2: Increase to 250-280°C at 10-20°C/min, hold for 5-10 minutes.

  • Mass Spectrometer Mode:

    • For identification (without standard): Scan mode to acquire a full mass spectrum.

    • For quantification (with standard): Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_quant Quantification Strategy sample Wine/Grape Sample add_is Add Internal Standard (d5-rotundone, if available) sample->add_is extraction Extraction (SPE, SPME, or SBSE) add_is->extraction concentrate Concentrate Extract extraction->concentrate gcms GC-MS Analysis concentrate->gcms Inject data_proc Data Processing gcms->data_proc sida Accurate Quantification (SIDA with d5-rotundone) data_proc->sida If standard is available semi_quant Semi-Quantification (Surrogate Standard or Relative) data_proc->semi_quant If no standard is available

Figure 1: General workflow for this compound analysis.

signaling_pathway Figure 2: Simplified Biosynthetic Pathway of this compound cluster_pathways Terpenoid Biosynthesis mep MEP Pathway precursor Sesquiterpene Precursor mep->precursor mva MVA Pathway mva->precursor alpha_guaiene α-guaiene precursor->alpha_guaiene oxidation Enzymatic Oxidation alpha_guaiene->oxidation This compound This compound oxidation->this compound

Figure 2: Simplified biosynthetic pathway of this compound.

References

Technical Support Center: Investigating the Impact of Sun Exposure on Rotundone in Grape Bunches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the impact of sun exposure on rotundone levels in grape bunches.

Frequently Asked Questions (FAQs)

Q1: My this compound levels are consistently low or undetectable. What are the potential causes?

A1: Several factors can contribute to low or undetectable this compound levels. Firstly, this compound is a potent aroma compound, often present at very low concentrations (ng/kg) in grapes.[1] Its biosynthesis is favored in cooler climates, and higher temperatures can negatively impact its accumulation.[2] Viticultural practices that increase sun exposure and grape temperature, such as leaf removal, have been shown to reduce this compound concentrations.[3] Additionally, there is significant vintage variation, with cooler, wetter seasons generally yielding higher this compound levels.[2] Analytically, the low concentration of this compound can make it appear as a small peak in chromatograms, which can be difficult to distinguish from baseline noise.[1]

Q2: I am observing significant variability in this compound concentrations between samples from the same vineyard. Why is this happening?

A2: High intra-vineyard variability is a known characteristic of this compound accumulation. This can be attributed to differences in microclimate within the vineyard, such as variations in sun exposure, temperature, and water status from one part of the vineyard to another.[4] Even within a single vine, grape bunches with different levels of sun exposure will have different this compound concentrations.[4] Furthermore, there can be clonal variations in this compound production within the same grape variety. To mitigate this, it is crucial to have a well-defined sampling strategy that accounts for this potential variability.

Q3: Can ultraviolet (UV) radiation influence this compound levels?

A3: The role of UV radiation in this compound biosynthesis is an area of ongoing research. Some studies suggest that UV radiation may stimulate this compound production.[5][6] Experiments have been designed to investigate this by using UV-shielding screens to reduce UV exposure on grape bunches or by applying UV treatments.[5][6] However, the effects of different UV wavelengths (UV-A vs. UV-B) on this compound are not yet fully understood and may vary depending on the grape variety and environmental conditions.[7]

Q4: What is the best timing for leaf removal to study its impact on this compound?

A4: The timing of leaf removal is a critical factor. Early defoliation (e.g., at the pea-sized berry stage) will expose the grape bunches to sunlight for a longer period, potentially leading to a more significant reduction in this compound levels compared to late defoliation (e.g., post-veraison).[5][6] When designing experiments, it is important to clearly define and consistently apply the timing of leaf removal to obtain reproducible results.

Q5: Are there any specific challenges associated with the sensory analysis of this compound?

A5: A significant challenge in the sensory analysis of this compound is that a substantial portion of the population (estimated to be around 20-25%) is anosmic to this compound, meaning they cannot detect its characteristic peppery aroma, even at high concentrations. This needs to be taken into account during the selection of sensory panelists to ensure that they are able to perceive this compound.

Data Presentation

Table 1: Impact of Sun Exposure (Leaf Removal) on this compound Concentration in Grapes

Grape VarietyTreatmentThis compound Concentration (ng/kg)Reference
DurasControl (No Leaf Removal)Higher Concentration[3]
DurasLeaf RemovalStrongly Reduced Concentration[3]
NoiretControl (Shaded)830.2 - 1176.1[8]
NoiretLeaf Removal (Exposed)108.9 - 246.6[8]

Table 2: Vintage Variation of this compound Concentration in Shiraz Grapes from the Same Vineyard

YearClimatic ConditionsThis compound Concentration (ng/kg)Reference
2013Cooler Vintageup to 1000[1]
2015Warmer Vintage37[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Grape Berries using Stable Isotope Dilution Analysis (SIDA) and GC-MS

This protocol is based on methods described in the literature for the analysis of this compound in grapes.[9][10]

1. Sample Preparation:

  • Collect a representative sample of grape berries (e.g., 50-100 berries) from each experimental group.
  • Freeze the berries immediately in liquid nitrogen and store at -80°C until analysis.
  • Grind the frozen berries to a fine powder using a cryogenic mill or a blender with dry ice.
  • Weigh a precise amount of the frozen grape powder (e.g., 10 g) into a centrifuge tube.

2. Internal Standard Spiking:

  • Add a known amount of the internal standard, d5-rotundone, to each sample. The amount should be chosen to be in a similar range to the expected this compound concentration in the samples.

3. Extraction:

  • Add an appropriate extraction solvent (e.g., a mixture of methanol (B129727) and water) to the sample.
  • Homogenize the sample using a high-speed homogenizer.
  • Centrifuge the sample to separate the solid and liquid phases.
  • Collect the supernatant.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an SPE cartridge (e.g., C18) with methanol followed by water.
  • Load the supernatant onto the SPE cartridge.
  • Wash the cartridge with a low-polarity solvent to remove interferences.
  • Elute the this compound and d5-rotundone with a suitable solvent (e.g., ethyl acetate).
  • Concentrate the eluate under a gentle stream of nitrogen.

5. GC-MS Analysis:

  • Reconstitute the concentrated extract in a small volume of a suitable solvent (e.g., hexane).
  • Inject an aliquot of the extract into a gas chromatograph-mass spectrometer (GC-MS).
  • Use a non-polar or mid-polar capillary column for separation.
  • Set the GC oven temperature program to achieve good separation of this compound from other matrix components.
  • Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for this compound and d5-rotundone.

6. Quantification:

  • Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared with known concentrations of this compound and d5-rotundone.

Mandatory Visualization

Rotundone_Biosynthesis_Pathway This compound Biosynthesis Pathway FPP Farnesyl Diphosphate (B83284) (FPP) alpha_guaiene α-Guaiene FPP->alpha_guaiene Terpene Synthase This compound This compound alpha_guaiene->this compound Cytochrome P450 (Oxidation)

Caption: Proposed biosynthetic pathway of this compound from farnesyl diphosphate (FPP).

Experimental_Workflow Experimental Workflow for this compound Analysis start Grape Sample Collection (Exposed vs. Shaded) prep Sample Preparation (Freezing, Grinding) start->prep spike Internal Standard Spiking (d5-rotundone) prep->spike extract Solvent Extraction spike->extract cleanup Solid-Phase Extraction (SPE) Cleanup extract->cleanup analyze GC-MS Analysis cleanup->analyze quantify Quantification analyze->quantify

Caption: General experimental workflow for the quantification of this compound in grape samples.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Chromatographic Resolution / Co-elution - Suboptimal GC oven temperature program.- Inappropriate GC column.- Optimize the temperature program by using a slower ramp rate or adding isothermal holds.- Use a GC column with a different stationary phase to alter selectivity.[11]
Peak Tailing - Active sites in the GC inlet liner or column.- Dead volume in the injector.- Use a deactivated inlet liner.- Reinstall the column to ensure a proper fit and minimize dead volume.[12]
Low Signal / Poor Sensitivity - Analyte degradation in the hot GC inlet.- Leaks in the GC system.- Suboptimal injection parameters.- Use a deactivated inlet liner and optimize the injector temperature.- Perform a leak check of the GC system.- Optimize injection volume and split ratio.[13]
Ghost Peaks / Contamination - Contaminated syringe, solvent, or glassware.- Carryover from previous injections.- Septum bleed.- Run solvent blanks to identify the source of contamination.- Thoroughly clean the syringe and use high-purity solvents.- Use a high-temperature, low-bleed septum.[14]
Inaccurate Quantification - Improper preparation of calibration standards.- Instability of the internal standard.- Matrix effects.- Prepare fresh calibration standards and verify their accuracy.- Ensure the purity and stability of the d5-rotundone internal standard.- Evaluate matrix effects by analyzing spiked samples and consider using matrix-matched calibration.

References

Validation & Comparative

A Comparative Guide to Rotundone Quantification: Cross-Validation of GC-O and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of potent aroma compounds like rotundone is critical. This guide provides an objective comparison of two primary analytical techniques: Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the experimental protocols and present supporting data to delineate the strengths and applications of each method in the analysis of this compound, a sesquiterpene known for its distinct black pepper aroma.

This compound is a key flavor and aroma compound found in various plants, spices, and beverages, including wine and spirits.[1] Its extremely low odor threshold, reported to be as low as 8 ng/L in water and 16 ng/L in red wine, necessitates highly sensitive and selective analytical methods for its detection and quantification.[1] While both GC-O and GC-MS are powerful tools for analyzing volatile compounds, they provide different yet complementary information. GC-MS offers precise and accurate quantification, whereas GC-O provides sensory information, linking chemical compounds to their perceived aroma.

Comparative Analysis of Quantitative Performance

The following table summarizes the quantitative performance of GC-MS for the analysis of this compound, based on data from various studies. It is important to note that GC-O is primarily a semi-quantitative or qualitative technique for aroma compounds, providing data in the form of Flavor Dilution (FD) factors or odor activity values, rather than absolute concentrations.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Olfactometry (GC-O)
Principle Separation, identification, and quantification based on mass-to-charge ratio.Separation with human assessors as detectors to identify odor-active compounds.
Quantification Absolute quantification using calibration curves and internal standards.Semi-quantitative, based on dilution-to-threshold methods like Aroma Extract Dilution Analysis (AEDA).
Limit of Detection (LOD) As low as 0.6 ng/L in wine.[2] Other studies report LODs of 1.5 ng/L in white wine and 2.0 ng/L in red wine.[3]Dependent on the individual assessor's odor threshold for the specific compound.
Precision High precision, with a reported Relative Standard Deviation (RSD) of 4%.[2]Lower precision due to the subjective nature of human sensory perception.
Selectivity High selectivity, especially with tandem MS (MS/MS) which minimizes matrix interference.[3]Highly selective for odor-active compounds, ignoring non-volatile or odorless molecules.
Automation Fully automatable.Requires trained human panelists, making it labor-intensive and not fully automatable.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the quantification of this compound using GC-MS and a general workflow for GC-O.

This compound Quantification by GC-MS

This protocol is a synthesis of methodologies described in the literature, primarily utilizing Solid Phase Extraction (SPE) and Stable Isotope Dilution Analysis (SIDA).[2][4][5][6]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • A wine sample (e.g., 50 mL) is passed through an SPE cartridge (e.g., polymeric resin).

  • The cartridge is washed with a low-polarity solvent to remove interfering compounds.

  • This compound is eluted from the cartridge with a suitable solvent like dichloromethane.

  • The eluate is concentrated to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

2. Internal Standard

  • A known amount of deuterated this compound (d5-rotundone) is added to the sample before extraction to serve as an internal standard for accurate quantification.[3]

3. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for sesquiterpene analysis (e.g., DB-5ms).

  • Injection: 1-2 µL of the concentrated extract is injected in splitless mode.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), ramps up to a high temperature (e.g., 250°C) to ensure the elution of this compound, which is a late-eluting compound.[1]

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.[3] Key ions for this compound and its internal standard are monitored.

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

This compound Analysis by GC-O

The GC-O protocol focuses on identifying and assessing the sensory significance of odor-active compounds.

1. Sample Preparation

  • Similar extraction and concentration methods as for GC-MS can be used to prepare a sample extract.

2. GC-O System

  • The effluent from the GC column is split, with one part directed to a chemical detector (e.g., FID or MS) and the other to a sniffing port.[7]

3. Olfactory Analysis

  • Trained sensory panelists sniff the effluent at the sniffing port and record the time, duration, and description of any perceived odors.

4. Semi-Quantification (Aroma Extract Dilution Analysis - AEDA)

  • The sample extract is serially diluted, and each dilution is analyzed by GC-O.

  • The highest dilution at which an odor can still be detected is recorded as the Flavor Dilution (FD) factor.[8] This factor provides a measure of the odor potency of the compound.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for GC-MS and GC-O analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Wine Sample IS Add d5-Rotundone (Internal Standard) Sample->IS SPE Solid Phase Extraction (SPE) IS->SPE Concentration Concentration SPE->Concentration GCMS GC-MS Analysis (SIM/MRM) Concentration->GCMS Data Data Acquisition GCMS->Data Quantification Quantification vs. Calibration Curve Data->Quantification Result This compound Concentration Quantification->Result

GC-MS workflow for this compound quantification.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_result Results Sample Wine Sample Extract Dilution Serial Dilution (AEDA) Sample->Dilution GCO GC-O Analysis Dilution->GCO Sniffing Olfactory Detection (Panelist) GCO->Sniffing Detector Chemical Detector (FID/MS) GCO->Detector FD Flavor Dilution (FD) Factor Sniffing->FD Odor Odor Description Sniffing->Odor

GC-O workflow for this compound sensory analysis.

Conclusion

The cross-validation of this compound quantification methods reveals that GC-MS and GC-O are complementary rather than competing techniques. GC-MS, particularly when coupled with stable isotope dilution analysis, provides robust, accurate, and precise absolute quantification of this compound, making it the gold standard for determining the exact concentration of this potent aroma compound in various matrices.

On the other hand, GC-O is indispensable for understanding the sensory impact of this compound. By directly linking the chemical compound to its perceived aroma, GC-O helps researchers and product developers to understand which compounds are truly contributing to the overall flavor profile. While semi-quantitative methods like AEDA can rank the relative importance of odorants, they do not provide the absolute concentration values achievable with GC-MS.

For comprehensive research and development, a combined approach is recommended. GC-O can be used to screen for and identify key odor-active compounds like this compound, and GC-MS can then be employed for accurate and precise quantification to establish structure-activity relationships and to monitor the impact of process changes on the final product's sensory characteristics.

References

The Pepper Sensation: A Comparative Analysis of Rotundone Levels in Grape Varieties

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the quantitative presence of the pepper aroma compound, rotundone, across various grape cultivars reveals significant variations, with varieties like Syrah, Grüner Veltliner, and Duras showcasing notable concentrations. This guide provides a comparative analysis of this compound levels, supported by experimental data, to inform researchers, scientists, and professionals in drug development about the distribution of this potent sesquiterpene.

This compound, the chemical compound responsible for the distinct black pepper aroma in certain wines, is a subject of growing interest in viticulture and enology.[1][2] Its presence and concentration are highly dependent on the grape variety, environmental conditions, and viticultural practices.[3][4] This guide synthesizes findings from various studies to offer a quantitative comparison of this compound levels in different grape varieties, detailing the methodologies used for its detection and measurement.

Quantitative Comparison of this compound Levels

The concentration of this compound in grapes is measured in nanograms per kilogram (ng/kg). The following table summarizes the reported this compound levels in several grape varieties known for their peppery characteristics.

Grape VarietyThis compound Concentration in Grapes (ng/kg)Key Findings
Syrah (Shiraz) 10 - 2,342Concentrations vary significantly based on region and climate.[2][5] Japanese Syrah has shown markedly high levels, with one study reporting up to 2,342 ng/kg.[5] Australian Shiraz is also well-known for its peppery notes, with concentrations influenced by vintage conditions.[1][2]
Grüner Veltliner Up to 1,910This Austrian white grape variety can exhibit surprisingly high this compound levels, sometimes exceeding those found in Syrah.[6][7] The peppery spice is a hallmark of this varietal.[8][9][10]
Duras Varies; can produce wines with >100 ng/LA French variety where this compound contributes significantly to the aroma profile.[11][12] Studies have shown that viticultural techniques can strongly impact its concentration.[3][12]
Vespolina Up to 6,130This Italian grape variety has demonstrated some of the highest recorded this compound levels.[13] The compound accumulates from veraison to harvest.[6][7]
Schioppettino Can produce wines with >100 ng/LAnother Italian variety recognized for its peppery notes, with this compound being a key contributor.[13][14]
Mourvèdre Can produce wines with elevated levels (e.g., 134 ng/L)Often blended with Syrah, it can also contain significant amounts of this compound.[2]
Durif (Petite Sirah) Can produce wines with elevated levels (e.g., 128 ng/L)A cross of Syrah and Peloursin, it inherits the capacity to produce this compound.[13]

Experimental Protocols for this compound Quantification

The analysis of this compound in grapes and wine requires highly sensitive analytical techniques due to its low concentrations. The most common methodology involves gas chromatography-mass spectrometry (GC-MS) coupled with a prior extraction and concentration step.

A widely adopted method is Stable Isotope Dilution Analysis (SIDA) , which utilizes a deuterated form of this compound (d5-rotundone) as an internal standard to ensure accurate quantification.[15][16] The general workflow is as follows:

  • Sample Preparation: Grape berries are typically frozen, homogenized, and then subjected to extraction.

  • Extraction: Several extraction techniques are employed to isolate this compound from the grape matrix. These include:

    • Solid-Phase Extraction (SPE): This method uses a solid sorbent to trap this compound, which is then eluted with a solvent.[13][15]

    • Solid-Phase Microextraction (SPME): A coated fiber is exposed to the sample's headspace or directly immersed in the liquid sample to adsorb volatile and semi-volatile compounds like this compound.[13][17]

    • Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent is used to extract and concentrate this compound from the sample.[5][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted and concentrated sample is injected into a gas chromatograph, which separates the different volatile compounds. The mass spectrometer then identifies and quantifies this compound based on its unique mass-to-charge ratio.[15][16] To enhance separation and minimize interference from other compounds, two-dimensional gas chromatography (GC-GC) may be used.[13]

Visualizing the Experimental Workflow

The following diagram illustrates the typical experimental workflow for the quantification of this compound in grape samples.

Rotundone_Analysis_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis GrapeSample Grape Sample Homogenization Homogenization GrapeSample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE d5-Rotundone Internal Standard SPME Solid-Phase Microextraction (SPME) Homogenization->SPME d5-Rotundone Internal Standard SBSE Stir Bar Sorptive Extraction (SBSE) Homogenization->SBSE d5-Rotundone Internal Standard GCMS GC-MS Analysis SPE->GCMS SPME->GCMS SBSE->GCMS Quantification Quantification GCMS->Quantification

Caption: Experimental workflow for this compound quantification in grapes.

Biosynthesis and Influencing Factors

This compound is a sesquiterpene, and its biosynthesis in grapes is linked to both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[13] Its production can be influenced by various factors, including:

  • Climate: Cooler climates are generally associated with higher this compound concentrations.[4][11]

  • Vintage Variation: this compound levels can vary significantly from one vintage to another.[1]

  • Viticultural Practices: Techniques such as irrigation and leaf removal can impact this compound accumulation.[3][12]

  • Biotic Stress: There is evidence to suggest that this compound production may be a plant response to biotic stress, such as fungal infections.[11]

References

Sensory Panel Validation of Rotundone's Contribution to Peppery Aroma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sensory panel validation studies on rotundone, the primary compound responsible for the characteristic peppery aroma in various plants and wines. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows to aid in understanding the sensory impact of this potent odorant.

Quantitative Sensory Data

Sensory panel studies have been instrumental in quantifying the contribution of this compound to peppery aroma. The following tables summarize key quantitative data from various studies, providing a comparative overview of its sensory properties.

Parameter Matrix Value Reference
Odor Detection Threshold Water8 ng/L[1][2][3]
Red Wine16 ng/L[1][2][3]
Specific Anosmia Water20-25% of panelists unable to detect at high concentrations (>4000 ng/L)[2][4]
Peppery Aroma Intensity Shiraz WineModerate intensity at ~20 ng/L, high intensity at ~75 ng/L[4]
Correlation Grapes and WinePositive correlation between this compound concentration and peppery aroma intensity[4][5][6]

Comparative Sensory Data: this compound vs. Other Compounds

While this compound is the principal contributor to peppery aroma, other related compounds have been studied to understand their sensory characteristics.

Compound Odor Detection Threshold (in water) Sensory Descriptors Reference
This compound8 ng/LStrong, spicy, peppercorn[1][4]
3-epi-rotundone19,100 ng/kgWoody, spicy, peppery, citrus, grapefruit-like, powdery, celery-like[1]

Experimental Protocols

Sensory Evaluation Methodology

1. Panelist Screening and Training:

  • Screening: Potential panelists are screened for their sensory acuity, including their ability to detect and describe basic tastes and aromas. This often involves tests to identify specific anosmia to this compound by presenting samples with varying, including high, concentrations of the compound.

  • Training: Selected panelists undergo training to familiarize them with the specific aroma attributes associated with this compound. This involves exposure to reference standards of this compound in a neutral medium (e.g., water or deodorized wine) to establish a common language for describing the "peppery" aroma. Panelists are also trained on the use of intensity rating scales.

2. Odor Detection Threshold Determination (Triangle Test):

The triangle test is a common method to determine the concentration at which a sensory difference is detectable.

  • Sample Preparation: A series of samples with increasing concentrations of this compound in a specific matrix (e.g., water or red wine) are prepared. A control sample with no added this compound is also used.

  • Presentation: Panelists are presented with three samples, two of which are identical (either both control or both with this compound at a specific concentration) and one is different. The order of presentation is randomized.

  • Evaluation: Panelists are asked to identify the "odd" or different sample.

  • Analysis: The number of correct identifications at each concentration level is recorded. The detection threshold is typically defined as the concentration at which a statistically significant proportion of the panel can correctly identify the different sample.

3. Descriptive Sensory Analysis:

This method is used to quantify the intensity of specific sensory attributes.

  • Sample Preparation: Samples with varying concentrations of this compound are prepared.

  • Evaluation: A trained sensory panel evaluates the samples and rates the intensity of pre-defined sensory attributes (e.g., "peppery," "spicy," "woody") on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings are collected and statistically analyzed to determine the relationship between this compound concentration and the perceived intensity of the peppery aroma.

Chemical Analysis: Quantification of this compound

The accurate quantification of this compound in various matrices is crucial for correlating its concentration with sensory perception. A common and highly sensitive method is Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation:

    • An internal standard, deuterated this compound (d5-rotundone), is added to the sample (e.g., wine, grape homogenate).

    • The sample is subjected to an extraction technique to isolate the volatile compounds, including this compound. Common methods include Solid Phase Extraction (SPE) or Solid Phase Microextraction (SPME).

  • GC-MS Analysis:

    • The extracted compounds are injected into a gas chromatograph, which separates the individual volatile compounds based on their boiling points and chemical properties.

    • The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the native this compound to the peak area of the known concentration of the deuterated internal standard.

Visualizations

Sensory_Panel_Validation_Workflow cluster_screening Panelist Screening & Training cluster_sensory_eval Sensory Evaluation cluster_chem_analysis Chemical Analysis cluster_data_analysis Data Analysis & Correlation screening Screening for Sensory Acuity (Basic Tastes & Aromas) anosmia_test Anosmia Test for this compound screening->anosmia_test training Training on Peppery Aroma & Intensity Scales anosmia_test->training triangle_test Triangle Test (Detection Threshold) training->triangle_test descriptive_analysis Descriptive Analysis (Intensity Rating) training->descriptive_analysis sensory_data Sensory Data triangle_test->sensory_data descriptive_analysis->sensory_data sample_prep Sample Preparation (SIDA & Extraction) gcms GC-MS Analysis sample_prep->gcms quantification Quantification of this compound gcms->quantification chem_data Chemical Data quantification->chem_data correlation Correlation Analysis sensory_data->correlation chem_data->correlation

Caption: Workflow for Sensory Panel Validation of this compound.

Triangle_Test_Methodology start Start prep Prepare Sample Sets: - 2 identical samples (A) - 1 different sample (B) start->prep present Present 3 Coded Samples to Panelist (Randomized Order) prep->present evaluate Panelist Identifies the 'Odd' Sample present->evaluate record Record Panelist's Choice evaluate->record end End record->end

Caption: Triangle Test Methodology for Odor Detection.

Chemical_Analysis_Workflow start Start add_is Add Deuterated this compound (Internal Standard) to Sample start->add_is extract Solid Phase (Micro)Extraction (SPE/SPME) add_is->extract gc_sep Gas Chromatography (Separation of Volatiles) extract->gc_sep ms_detect Mass Spectrometry (Detection & Ionization) gc_sep->ms_detect quantify Quantify this compound using Stable Isotope Dilution Analysis ms_detect->quantify end End quantify->end

Caption: Chemical Analysis Workflow for this compound Quantification.

References

A Comparative Guide to Rotundone Extraction from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rotundone, a sesquiterpenoid of significant interest for its distinct spicy, peppery aroma, is a key compound in various plants, including black pepper (Piper nigrum), grapes (Vitis vinifera), and herbs like rosemary and thyme.[1][2] Its potent aromatic properties and potential biological activities make the efficient extraction of this compound from these plant matrices a critical area of research. This guide provides an objective comparison of various extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research and development applications.

Comparison of Extraction Method Performance

The selection of an extraction method for this compound is a trade-off between yield, purity, extraction time, cost, and environmental impact. The following table summarizes quantitative data from various studies on the extraction of this compound and related volatile compounds. It is important to note that direct comparison is challenging due to variations in plant material, experimental scale, and analytical methods used in different studies.

Extraction MethodPlant MaterialKey ParametersThis compound/Essential Oil YieldPurity/Key Compounds IdentifiedExtraction TimeReference/Notes
Steam Distillation Black Pepper (Piper nigrum)Material/Water Ratio: 1:15 (g/mL)1.16% (Essential Oil)β-caryophyllene, 3-carene, D-limonene, β-pinene45 min[3]
Hydrodistillation Black Pepper (Piper nigrum)Material/Water Ratio: 1:15 (g/mL)2.19% (Essential Oil)High in monoterpenes60 min[3]
Solvent Extraction Grape Skins (Vitis vinifera)Solvent: Acetone/Water (70:30, v/v) followed by Methanol/Water (60:40, v/v)Data not specified for this compound yield, focuses on total polyphenolsThis compound, other polyphenols~6.5 hours[4]
Supercritical Fluid Extraction (SFE) Black Pepper (Piper nigrum)CO2, 100-300 bar, 40-60 °CHigh terpene recovery in a short timeTerpenes (including this compound precursors), PiperamidesVaries (minutes to hours)[5]
Microwave-Assisted Extraction (MAE) Black Pepper (Piper nigrum)Microwave Power: Not specifiedLower than hydrodistillationβ-caryophyllene (major compound)Not specified[3]
Ultrasound-Assisted Extraction (UAE) Grape PomaceEthanol (80%), 35°CNot specified for this compound, focuses on total phenolicsPhenolic compounds30 min[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of extraction experiments. Below are representative protocols for the key extraction methods discussed.

Steam Distillation

This method is suitable for the extraction of volatile compounds like this compound.

Protocol:

  • Preparation of Plant Material: Grind the dried plant material (e.g., black pepper) to a coarse powder.

  • Apparatus Setup: Assemble a steam distillation apparatus with a round-bottom flask for steam generation, a biomass flask, a condenser, and a collection flask.

  • Extraction:

    • Place the ground plant material into the biomass flask.

    • Heat the water in the steam generation flask to produce steam.

    • Pass the steam through the plant material. The steam will volatilize the this compound.

    • The steam and this compound vapor mixture is then cooled in the condenser, and the resulting liquid (distillate) is collected.

  • Separation: As this compound is not miscible with water, it will form a separate layer in the distillate, which can be separated using a separatory funnel.

  • Analysis: The extracted this compound can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]

Solvent Extraction

This is a common method for extracting a wide range of compounds, including this compound.

Protocol:

  • Preparation of Plant Material: Lyophilize and grind the plant material (e.g., grape skins) to a fine powder.

  • Extraction:

    • Macerate the powdered material in a suitable solvent (e.g., an ethanol/water or acetone/water mixture) at a specific solid-to-solvent ratio.[1]

    • Agitate the mixture for a defined period (e.g., 4 hours) at room temperature.

    • Separate the liquid extract from the solid residue by centrifugation or filtration.

    • A second extraction of the residue with a different solvent system (e.g., methanol/water) can be performed to maximize yield.[4]

  • Solvent Removal: The solvent is removed from the combined extracts under reduced pressure using a rotary evaporator.

  • Analysis: The resulting crude extract can be further purified and analyzed by GC-MS.

Supercritical Fluid Extraction (SFE)

SFE, particularly with supercritical CO2, is a green extraction technique that offers high selectivity.

Protocol:

  • Preparation of Plant Material: Dry and grind the plant material.

  • Apparatus Setup: Use a high-pressure SFE system consisting of a CO2 tank, a pump, a temperature-controlled extraction vessel, and a separation vessel.

  • Extraction:

    • Load the ground material into the extraction vessel.

    • Pressurize and heat the CO2 to its supercritical state (e.g., >73.8 bar and >31.1 °C).

    • Pass the supercritical CO2 through the plant material. This compound and other compounds will dissolve in the supercritical fluid.

    • The pressure and temperature can be optimized to selectively extract specific compounds.[5][10]

  • Separation: The pressure is reduced in the separation vessel, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Analysis: The collected extract is then ready for analysis.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

Protocol:

  • Preparation of Plant Material: Dry and grind the plant material.

  • Extraction:

    • Place the plant material and a suitable solvent in a microwave-safe extraction vessel.

    • Irradiate the mixture with microwaves at a controlled power and for a specific duration (e.g., 600 W for 70 seconds for some compounds from grape pomace).[11][12]

    • The microwave energy rapidly heats the solvent, increasing the pressure inside the plant cells and causing them to rupture, releasing the target compounds.

  • Separation and Analysis: After extraction, the mixture is filtered, and the extract is analyzed.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to disrupt the plant cell walls and enhance mass transfer.

Protocol:

  • Preparation of Plant Material: Prepare the plant material as in other methods.

  • Extraction:

    • Suspend the plant material in a solvent in an extraction vessel.

    • Insert an ultrasonic probe or place the vessel in an ultrasonic bath.

    • Apply ultrasound at a specific frequency and power for a defined period (e.g., 30 minutes). The acoustic cavitation created by the ultrasound facilitates the release of this compound.

  • Separation and Analysis: The extract is separated from the solid residue and analyzed.

Visualizing the Process: From Biosynthesis to Extraction

To better understand the context of this compound extraction, it is helpful to visualize its biosynthesis pathway and the general workflow of extraction and analysis.

Caption: this compound biosynthesis via MEP and MVA pathways.

The above diagram illustrates the biosynthetic origin of this compound, starting from primary metabolites in both the plastid (MEP pathway) and cytosol (MVA pathway) to form the precursor farnesyl diphosphate (B83284) (FPP).[13][14][15] FPP is then converted to α-guaiene, which is subsequently oxidized to this compound, either enzymatically or through aerial oxidation.

Extraction_Workflow Plant_Material Plant Material (e.g., Black Pepper, Grape Skins) Extraction Extraction Method (SD, SE, SFE, MAE, UAE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (Optional) Crude_Extract->Purification Analysis Analysis (GC-MS) Crude_Extract->Analysis Purification->Analysis Data Quantitative Data (Yield, Purity) Analysis->Data

Caption: General workflow for this compound extraction and analysis.

This workflow demonstrates the logical progression from the raw plant material through the chosen extraction method to yield a crude extract. This extract may then be purified before quantitative analysis, typically by GC-MS, to determine the yield and purity of this compound.

References

Orthonasal vs. Retronasal Detection of Rotundone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of how aroma compounds are perceived is critical. This guide provides a detailed comparison of orthonasal and retronasal detection thresholds for rotundone, a key sesquiterpene responsible for the characteristic peppery aroma in various plants and essential oils.

This document summarizes key quantitative data, outlines experimental protocols for determining detection thresholds, and visualizes the distinct signaling pathways involved in these two modes of olfaction. The information presented is based on published experimental data to ensure objectivity and accuracy.

Quantitative Data Summary: Orthonasal vs. Retronasal Detection Thresholds for this compound

The perception of this compound can vary significantly among individuals, with a notable percentage of the population exhibiting specific anosmia (the inability to perceive the odor). For those who can detect it, the route of administration—either through the nose (orthonasal) or via the mouth (retronasal)—can influence the detection threshold. The following table summarizes the detection thresholds for this compound in red wine as determined by a study involving a panel of consumers.[1][2][3]

Detection PathwayNumber of Participants (n)Detection Threshold (ng/L) - Graphical Method[1][2][4]Detection Threshold (ng/L) - ASTM E679 Method[4][5]
Orthonasal5614037
Retronasal5314673

These findings indicate that the orthonasal and retronasal detection thresholds for this compound are remarkably similar when measured by the graphical method.[1][2] However, the ASTM E679 method suggests a lower threshold for orthonasal detection. It is also important to note that a significant portion of the population, estimated to be between 20% and 40%, may be anosmic to this compound and unable to detect it even at high concentrations.[1][5][6][7][8][9][10]

Experimental Protocols

The determination of odor detection thresholds is a critical aspect of sensory science. The data presented in this guide were primarily obtained using the ASTM E679 standard, a forced-choice ascending concentration series method.[3][11][12]

Detailed Methodology: ASTM E679 - Forced-Choice Ascending Concentration Series

This method is designed to determine the concentration at which a substance can be reliably detected by a sensory panel.

1. Panelist Selection and Screening:

  • Recruit a panel of consumers (for this study, 56 for orthonasal and 53 for retronasal assessments).[1][2][3]

  • Screen panelists for their ability to perceive the target odorant (this compound) to exclude individuals with specific anosmia if the study focuses on perceivers.

2. Sample Preparation:

  • Prepare a series of solutions of this compound in a neutral medium (e.g., red wine with low intrinsic this compound content).

  • The concentrations should be in an ascending geometric series, with a constant step factor (e.g., a factor of 2 or 3) between each dilution. The range should span from sub-threshold to supra-threshold levels.

3. Sensory Evaluation Procedure:

  • The evaluation is conducted in a controlled environment with neutral air to avoid confounding odors.

  • Forced-Choice Presentation: At each concentration level, present each panelist with three samples in a triangular test format: one sample containing the this compound solution and two blank samples (the neutral medium).

  • Ascending Concentration Series: Begin with the lowest concentration and proceed to higher concentrations in subsequent trials.

  • Panelist Task: Instruct panelists to identify which of the three samples is different from the other two. Even if they are not certain, they must make a choice.

  • Recording Responses: Record whether the panelist correctly identified the odd sample at each concentration level.

4. Orthonasal vs. Retronasal Administration:

  • Orthonasal Protocol: Panelists sniff the samples directly through the nose from an appropriate vessel (e.g., a wine glass).

  • Retronasal Protocol: Panelists take a small amount of the liquid sample into their mouths, swish it around to allow volatiles to travel to the olfactory epithelium via the nasopharynx, and then expectorate.

5. Determination of Individual and Group Thresholds:

  • Individual Best-Estimate Threshold (BET): For each panelist, the individual detection threshold is calculated as the geometric mean of the last concentration at which they could not correctly identify the sample and the first concentration at which they could correctly identify it.

  • Group Threshold: The group detection threshold is then calculated as the geometric mean of the individual BETs of all panelists.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

To further elucidate the processes involved in this compound detection, the following diagrams, created using the DOT language, illustrate the experimental workflow and the distinct neurological pathways of orthonasal and retronasal olfaction.

experimental_workflow Experimental Workflow for Odor Threshold Determination cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis panelist_screening Panelist Screening sample_prep Sample Preparation (Ascending Concentrations) panelist_screening->sample_prep forced_choice Triangular Forced-Choice Test (1 Odorant, 2 Blanks) sample_prep->forced_choice ortho_admin Orthonasal Administration (Sniffing) ortho_admin->forced_choice retro_admin Retronasal Administration (In-mouth) retro_admin->forced_choice individual_threshold Calculate Individual Best-Estimate Threshold (BET) forced_choice->individual_threshold group_threshold Calculate Group Detection Threshold individual_threshold->group_threshold olfactory_pathways Orthonasal vs. Retronasal Olfactory Pathways cluster_ortho Orthonasal Pathway cluster_retro Retronasal Pathway cluster_shared Orthonasal vs. Retronasal Olfactory Pathways ortho_start Odorants inhaled through nostrils ortho_receptors Olfactory Epithelium ortho_start->ortho_receptors ortho_bulb Olfactory Bulb ortho_receptors->ortho_bulb olfactory_receptors Olfactory Receptors (Shared Mechanism) ortho_receptors->olfactory_receptors ortho_cortex Primary Olfactory Cortex ortho_bulb->ortho_cortex ortho_perception Odor Perception (External Environment) ortho_cortex->ortho_perception retro_start Odorants released from mouth retro_receptors Olfactory Epithelium retro_start->retro_receptors retro_bulb Olfactory Bulb retro_receptors->retro_bulb retro_receptors->olfactory_receptors retro_cortex Primary Olfactory Cortex retro_bulb->retro_cortex gustatory_cortex Gustatory Cortex (Taste Integration) retro_cortex->gustatory_cortex retro_perception Flavor Perception (Internal Sensation) gustatory_cortex->retro_perception signal_cascade cAMP signaling cascade olfactory_receptors->signal_cascade

References

A Comparative Analysis of Rotundone Concentrations Across Vintages

Author: BenchChem Technical Support Team. Date: December 2025

Rotundone, a potent sesquiterpene, is the primary compound responsible for the distinct black pepper aroma in certain wines. Its concentration is highly variable and is influenced by a combination of viticultural practices, environmental conditions, and notably, the climate of a specific vintage. This guide provides a comparative overview of this compound levels in different vintages, details the analytical methods used for its quantification, and illustrates the biosynthetic pathway and experimental workflows.

Quantitative Comparison of this compound Across Vintages

Vintage-to-vintage climatic variation is a primary driver of this compound concentration in grapes and the resulting wine. Cooler growing seasons, particularly from the period of veraison (the onset of ripening) to harvest, are strongly correlated with higher levels of this compound.[1] Conversely, warmer vintages tend to yield wines with significantly lower concentrations of this peppery compound.

Studies have demonstrated substantial differences in this compound levels for the same vineyard across consecutive years. For instance, research on Australian Shiraz showed dramatic fluctuations, with one vintage reaching up to 1,000 nanograms per kilogram (ng/kg) in grapes, while another yielded only 37 ng/kg. This highlights the profound impact of seasonal conditions.

The following table summarizes this compound concentrations measured in wines from two different grape varieties and regions over several vintages, illustrating the significant annual variability.

Grape VarietyRegionVintageThis compound Concentration (ng/L)
Duras Gaillac, France2011~110
2012~40
2013~225
2014~90
Syrah Grampians, Australia2008~25
2009~15
2010~30
2011~45
2012~110

Data adapted from studies by Geffroy et al. and Zhang et al. Concentrations are approximate values derived from published graphical data.

Experimental Protocols

The quantification of this compound in wine and grapes is challenging due to its presence at trace levels (nanograms per liter). The most reliable methods employ gas chromatography coupled with mass spectrometry (GC-MS), often using a stable isotope dilution analysis (SIDA) for accuracy.[2][3]

Key Experiment: Quantification of this compound by SPE-GC-MS

This protocol provides a generalized methodology for determining this compound concentration in red wine.

1. Sample Preparation and Isotope Dilution:

  • A known quantity of deuterated this compound (d5-rotundone) is added as an internal standard to a measured volume of wine (e.g., 100 mL).[4][5] This standard corrects for any loss of the target analyte during the extraction and analysis process.

2. Solid-Phase Extraction (SPE):

  • The wine sample, with the added internal standard, is passed through an SPE cartridge (e.g., a divinylbenzene (B73037) polymer-based sorbent).

  • The cartridge selectively retains this compound and other organic compounds while allowing water, ethanol, and sugars to pass through.

  • The cartridge is then washed with purified water to remove any remaining interferences.

3. Elution and Concentration:

  • The retained compounds, including this compound and the internal standard, are eluted from the cartridge using a small volume of an organic solvent (e.g., dichloromethane (B109758) or acetone).

  • The resulting eluate is carefully concentrated under a gentle stream of nitrogen to a final volume of approximately 100-200 µL.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • A small volume (1-2 µL) of the concentrated extract is injected into the GC-MS system.

  • The compounds are separated based on their boiling points and interaction with the GC column.

  • The mass spectrometer is set to monitor specific ion fragments unique to this compound and the d5-rotundone internal standard (Selected Ion Monitoring or Multiple Reaction Monitoring modes), ensuring high selectivity and sensitivity.[4][6]

5. Quantification:

  • The concentration of this compound in the original wine sample is calculated by comparing the peak area of the native this compound to the peak area of the known amount of the d5-rotundone internal standard.

Visualizing Key Pathways and Workflows

This compound Biosynthesis Pathway

This compound is not synthesized directly. It is formed from the oxidation of its precursor, α-guaiene.[7][8] This pathway begins with primary metabolites from both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce farnesyl pyrophosphate (FPP).[3] Specific enzymes then catalyze the conversion of FPP into the final peppery compound.

This compound Biosynthesis Pathway This compound Biosynthesis in Grapes cluster_0 Primary Metabolism cluster_1 Sesquiterpene Synthesis MVA Mevalonate Pathway FPP Farnesyl Pyrophosphate (FPP) MVA->FPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->FPP Guaiene α-guaiene FPP->Guaiene VviTPS24 (Terpene Synthase) This compound (-)-rotundone (Pepper Aroma) Guaiene->this compound CYP71BE5 (VvSTO2) / Oxidation

Caption: Proposed biosynthetic pathway of (-)-rotundone in Vitis vinifera.

Experimental Workflow for this compound Quantification

The analytical process for measuring this compound involves several critical steps, from initial sample preparation to final data analysis. This workflow ensures the accurate and precise measurement of this potent aroma compound.

This compound Analysis Workflow Workflow for this compound Quantification start Wine or Grape Homogenate Sample step1 Add d5-Rotundone (Internal Standard) start->step1 step2 Solid-Phase Extraction (SPE) step1->step2 step3 Wash Cartridge (Remove Interferences) step2->step3 step4 Elute with Organic Solvent step3->step4 step5 Concentrate Eluate (Nitrogen Evaporation) step4->step5 step6 GC-MS Analysis (MRM Mode) step5->step6 end Quantify this compound Concentration step6->end

Caption: Generalized experimental workflow for this compound analysis in wine.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical step in the pharmaceutical industry to ensure the safety, efficacy, and quality of drug products.[1][2] A stability-indicating method is a validated analytical procedure that accurately and precisely measures the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[1][3] This guide provides a comparative overview of key validation parameters and experimental protocols, supported by illustrative data, to aid in the development of robust stability-indicating methods.

The Cornerstone of Stability Testing: Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of developing and validating a stability-indicating HPLC method.[4][5] These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition, thereby generating potential degradation products.[1][3][6] The primary goal is to demonstrate the method's specificity in separating the API from all potential degradants.[5][6] Common stress conditions include:

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl).[7]

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH).[7]

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).[7]

  • Thermal Degradation: Heating the sample (e.g., 50-60 °C).[7]

  • Photolytic Degradation: Exposing the sample to light (e.g., UV light).[7]

A successful forced degradation study should aim for approximately 5-20% degradation of the API to ensure that the degradation products are generated at a sufficient level for detection and resolution.[1]

Comparative Analysis of HPLC Method Performance

The choice of HPLC column and mobile phase is critical for achieving adequate separation of the API from its related compounds. Reversed-phase HPLC with C18 columns is the most common approach due to its versatility in separating a wide range of compounds.[8] However, other column chemistries may offer better selectivity for specific analytes.

Below is a hypothetical comparison of two different HPLC methods for the analysis of a drug substance ("Drug X") and its related compounds.

Table 1: Comparison of HPLC Method Validation Parameters

Validation ParameterMethod A (C18 Column)Method B (Phenyl Column)ICH Guideline/Typical Acceptance Criteria
Specificity Baseline resolution (>2.0) between Drug X and all degradation products.Improved resolution (>3.0) for aromatic degradation products.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.99950.9998≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 100.9%98.0% - 102.0%[9]
Precision (%RSD)
- Repeatability≤ 0.8%≤ 0.7%≤ 2.0%[9]
- Intermediate Precision≤ 1.2%≤ 1.0%≤ 3.0%[9]
Limit of Detection (LOD) 0.01 µg/mL0.008 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.03 µg/mL0.025 µg/mLSignal-to-noise ratio of 10:1[10]
Robustness PassedPassedNo significant change in results with small, deliberate variations in method parameters.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for key validation experiments.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare separate solutions of the drug substance in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Heat at 60°C for 2 hours.

    • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Leave at room temperature for 4 hours.

    • Oxidation: Add 30% H₂O₂ to a final concentration of 3%. Leave at room temperature for 6 hours.

    • Thermal: Store the solid drug substance at 80°C for 24 hours.

    • Photolytic: Expose the drug substance solution to UV light (254 nm) for 24 hours.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before injection.

  • Analysis: Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample.

Method Validation Protocols

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11]

  • Specificity: Analyze blank, placebo, API, and stressed samples to demonstrate that the analyte peak is free from interference.[12] Peak purity analysis using a photodiode array (PDA) detector can further confirm specificity.[11]

  • Linearity: Prepare a series of at least five concentrations of the API and each known impurity.[11] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).[12]

  • Accuracy: Perform recovery studies by spiking the placebo with known amounts of the API and impurities at different concentration levels (e.g., 80%, 100%, 120%).[10] Calculate the percentage recovery.[10]

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument.[10]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.[13]

    • Calculate the relative standard deviation (%RSD) for the results.[10]

  • Robustness: Intentionally make small variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.[14][15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio.[12]

Visualizing the Workflow

Diagrams can help clarify complex processes and relationships. The following diagrams, generated using Graphviz (DOT language), illustrate the workflow for validating a stability-indicating HPLC method and the logical flow of forced degradation studies.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2) MD1 Literature Search & API Characterization MD2 Column & Mobile Phase Selection MD1->MD2 MD3 Method Optimization MD2->MD3 FD1 Acid Hydrolysis MD3->FD1 Demonstrate Specificity FD2 Base Hydrolysis MD3->FD2 Demonstrate Specificity FD3 Oxidation MD3->FD3 Demonstrate Specificity FD4 Thermal MD3->FD4 Demonstrate Specificity FD5 Photolytic MD3->FD5 Demonstrate Specificity V1 Specificity FD1->V1 FD2->V1 FD3->V1 FD4->V1 FD5->V1 V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 Final Final V6->Final Validated Method

Caption: Workflow for Stability-Indicating HPLC Method Validation.

G cluster_0 Drug Substance cluster_1 Stress Conditions cluster_2 Degradation Products cluster_3 HPLC Analysis API Active Pharmaceutical Ingredient Acid Acid API->Acid Base Base API->Base Oxidant Oxidant API->Oxidant Heat Heat API->Heat Light Light API->Light Chromatogram Chromatogram showing baseline separation of API and all Degradants API->Chromatogram Specificity Demonstrated DP1 Degradant 1 Acid->DP1 DP2 Degradant 2 Acid->DP2 DPn ... Acid->DPn Base->DP1 Base->DP2 Base->DPn Oxidant->DP1 Oxidant->DP2 Oxidant->DPn Heat->DP1 Heat->DP2 Heat->DPn Light->DP1 Light->DP2 Light->DPn DP1->Chromatogram Specificity Demonstrated DP2->Chromatogram Specificity Demonstrated DPn->Chromatogram Specificity Demonstrated

Caption: Logical Flow of Forced Degradation for Specificity.

By following a systematic approach to method development and validation, and by thoroughly documenting all experimental procedures and results, researchers can establish a robust and reliable stability-indicating HPLC method that meets regulatory requirements and ensures the quality of pharmaceutical products.

References

The Pepper Paradox: A Comparative Guide to Rotundone Levels in Grapes Across Global Terroirs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the variability of secondary metabolites in botanicals is paramount. Rotundone, the sesquiterpene responsible for the characteristic peppery aroma in certain grape varieties, presents a compelling case study in the influence of geography on phytochemical expression. This guide provides a comparative analysis of this compound concentrations in grapes from diverse viticultural regions, supported by experimental data and detailed methodologies.

This compound's presence is a desirable trait in many wines, notably Syrah (Shiraz), but its concentration can fluctuate dramatically, influenced by a confluence of climatic and viticultural factors.[1][2] Cooler climates and specific vineyard conditions, including soil composition and topography, have been identified as significant drivers of this compound accumulation.[1][3] This guide synthesizes findings from various studies to offer a quantitative comparison and a deeper look into the science behind this potent aroma compound.

Regional this compound: A Quantitative Comparison

The concentration of this compound in grapes is a key determinant of the peppery notes in the resulting wine.[4] Below is a summary of reported this compound levels in various grape varieties from different geographical locations, highlighting the significant impact of terroir.

Grape VarietyGeographical RegionThis compound Concentration (in grapes)Reference
VespolinaItalyup to 6.13 µg/kg
ShirazAustralia (cool climate)10 - 620 ng/kg[4]
Shiraz (Low Zone)Australia (within-vineyard)47 ng/kg (pre-harvest) - 173 ng/kg (maturity)[5]
Shiraz (High Zone)Australia (within-vineyard)90 ng/kg (pre-harvest) - 321 ng/kg (maturity)[5]
DurasSouth West France (Gaillac)Presence confirmed[1]
GracianoSpain (Rioja)Presence confirmed[1]
SchioppettinoNorthern ItalyPresence confirmed[1]
Grüner VeltlinerAustria / Northeast ItalyPresence confirmed
GamayFrance (cool climate)Presence confirmed

The Science of Measurement: Experimental Protocols

The accurate quantification of this compound, a compound often present in trace amounts (nanograms per liter), is crucial for comparative studies.[1][6] The standard methodology involves Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a pre-concentration step.

Protocol: Quantification of this compound in Grapes via GC-MS

This protocol is a composite of methodologies described in the literature.[6][7]

1. Sample Preparation and Extraction:

  • Grape berries are cryogenically ground to a fine powder.

  • A known mass of the powdered grape material is extracted with an organic solvent. Solvents such as ethanol, acetone, n-pentane, or ethyl acetate (B1210297) have been used.

  • To ensure accurate quantification, a deuterated internal standard (d5-rotundone) is added to the sample prior to extraction. This is a key feature of the Stable Isotope Dilution Analysis (SIDA) method.[7]

2. Analyte Pre-concentration:

  • Due to the low concentrations of this compound, a pre-concentration step is essential. Common techniques include:

    • Solid Phase Extraction (SPE): The sample extract is passed through a solid-phase cartridge that retains this compound. The compound is then eluted with a small volume of a strong solvent like dichloromethane.

    • Solid Phase Microextraction (SPME): A coated fiber is exposed to the headspace of the sample or directly immersed in the liquid sample, where it adsorbs volatile and semi-volatile compounds like this compound. The fiber is then directly injected into the GC-MS.

    • Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent material is used to extract this compound from the sample. The stir bar is then thermally desorbed in the GC inlet.

3. GC-MS Analysis:

  • The concentrated extract is injected into a gas chromatograph, which separates the different volatile compounds based on their boiling points and interactions with the chromatographic column.

  • The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.

  • This compound is identified by its characteristic mass spectrum and retention time. Quantification is achieved by comparing the peak area of this compound to that of the internal standard (d5-rotundone).[6]

Visualizing the Process and Pathway

To better illustrate the experimental workflow and the biological origin of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_preconcentration Pre-concentration cluster_analysis Analysis grape_sample Grape Sample grinding Cryogenic Grinding grape_sample->grinding extraction Solvent Extraction (+ d5-rotundone) grinding->extraction spe SPE extraction->spe Extract spme SPME extraction->spme Extract sbse SBSE extraction->sbse Extract gcms GC-MS Analysis spe->gcms Concentrated Analyte spme->gcms Concentrated Analyte sbse->gcms Concentrated Analyte quantification Quantification gcms->quantification

Figure 1: Experimental workflow for this compound quantification.

The biosynthesis of this compound in grapes is a multi-step process that begins with primary metabolites. The key precursor is α-guaiene, a sesquiterpene, which is then oxidized to form this compound.[8][9]

rotundone_biosynthesis cluster_pathways Primary Metabolism mep MEP Pathway fpp Farnesyl Diphosphate (FPP) mep->fpp mva MVA Pathway mva->fpp alpha_guaiene α-Guaiene fpp->alpha_guaiene cyp71be5 CYP71BE5 (Cytochrome P450) alpha_guaiene->cyp71be5 This compound (-)-Rotundone cyp71be5->this compound Oxidation

Figure 2: Simplified biosynthetic pathway of this compound.

References

A Comparative Analysis of Rotundone Stereoisomers and Their Sensory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensory properties of rotundone stereoisomers, focusing on the well-characterized (-)-rotundone and its diastereomer, 3-epi-rotundone. The information presented is supported by quantitative data from sensory evaluation studies and detailed experimental protocols. This guide aims to be a valuable resource for researchers in the fields of flavor chemistry, sensory science, and natural product chemistry.

Introduction to this compound

This compound is a sesquiterpenoid ketone first identified in the tubers of Cyperus rotundus. It is a potent aroma compound responsible for the characteristic peppery aroma of various plants, spices, and beverages, including black pepper, rosemary, and certain wines like Syrah.[1][2][3] The sensory perception of this compound is highly specific, with a significant portion of the population exhibiting specific anosmia, or the inability to smell it.[4][5] The stereochemistry of this compound plays a crucial role in its sensory properties, with different stereoisomers exhibiting distinct odor characteristics and potencies.

Sensory Properties of this compound Stereoisomers

The sensory profiles of (-)-rotundone and its stereoisomer, 3-epi-rotundone, have been investigated, revealing significant differences in their odor descriptors and detection thresholds. While (-)-rotundone is primarily associated with a "peppery" aroma, 3-epi-rotundone exhibits a more complex and diverse scent profile.

Table 1: Comparison of Sensory Properties of this compound Stereoisomers

StereoisomerOdor DescriptorsOdor Threshold (in water)
(-)-RotundonePeppery, spicy, woody[4][6]3.6 - 8 ng/L[4][7]
3-epi-rotundoneWoody, spicy, peppery, citrus, grapefruit-like, powdery, celery-like[8]22,300 ng/L[7]
(+)-RotundoneData not availableData not available

The immense difference in odor thresholds between (-)-rotundone and 3-epi-rotundone, with the former being several thousand times more potent, underscores the critical influence of stereochemistry on odor perception.

Experimental Protocols

The sensory data presented in this guide are primarily derived from studies employing standardized sensory evaluation techniques. The following are detailed methodologies for two key experiments used in the characterization of this compound stereoisomers.

Determination of Odor Threshold by Triangle Test (Based on ASTM E679-19 and ISO 4120:2021)

The odor detection threshold is the lowest concentration of a substance that can be detected by a certain percentage of a sensory panel. The triangle test is a forced-choice method used to determine if a perceptible difference exists between two samples.[7][9][10][11][12][13]

Objective: To determine the odor detection threshold of a this compound stereoisomer in a specific medium (e.g., water).

Materials:

  • A series of aqueous solutions of the this compound stereoisomer in ascending concentrations.

  • Odor-free water as a control.

  • Identical, coded, and covered glass sniffing vessels.

  • A panel of trained sensory assessors.

Procedure:

  • Panelist Selection and Training: Select panelists based on their sensory acuity and train them to recognize the specific odor of the this compound stereoisomer.

  • Sample Preparation: Prepare a geometric series of dilutions of the this compound stereoisomer in odor-free water. The concentration steps should be chosen to bracket the expected threshold.

  • Test Presentation: For each concentration level, present three samples to each panelist: two are identical (either both water or both the this compound solution), and one is different. The order of presentation is randomized for each panelist.

  • Evaluation: Panelists are instructed to sniff each sample from left to right and identify the "odd" or "different" sample. A forced-choice procedure is used, meaning panelists must make a selection even if they are uncertain.

  • Data Analysis: The number of correct identifications at each concentration level is recorded. The group's detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample. Statistical analysis (e.g., using binomial distribution tables) is used to determine the significance of the results.

Gas Chromatography-Olfactometry (GC-O) for Odorant Characterization

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a complex mixture.[14][15][16][17][18]

Objective: To identify and characterize the odor of individual this compound stereoisomers after separation from a mixture.

Materials:

  • Gas chromatograph (GC) equipped with a sniffing port (olfactometry detector).

  • Appropriate GC column for separating sesquiterpenes.

  • A sample containing the this compound stereoisomers.

  • Trained sensory panelists.

Procedure:

  • Sample Injection: A vaporized sample containing the this compound stereoisomers is injected into the GC.

  • Chromatographic Separation: The different compounds in the sample are separated based on their volatility and interaction with the GC column's stationary phase.

  • Effluent Splitting: The column effluent is split, with one portion directed to a conventional detector (like a mass spectrometer for chemical identification) and the other to a heated sniffing port.

  • Olfactory Evaluation: A panelist sniffs the effluent from the sniffing port and records the time, intensity, and description of any detected odors.

  • Data Correlation: The timing of the odor perception is correlated with the retention time of the compounds detected by the conventional detector, allowing for the identification of the specific compound responsible for the odor.

Signaling Pathway and Experimental Workflow

Biosynthesis of (-)-Rotundone

The characteristic peppery aroma of (-)-rotundone originates from its precursor, α-guaiene, through an oxidation process. The proposed biosynthetic pathway involves the conversion of farnesyl diphosphate (B83284) (FPP) to α-guaiene, which is then oxidized to form (-)-rotundone. This transformation is a key step in the development of the peppery notes in various plants.[19]

G FPP Farnesyl Diphosphate (FPP) alpha_guaiene α-Guaiene FPP->alpha_guaiene Guaiene Synthase This compound (-)-Rotundone alpha_guaiene->this compound Oxidation G cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis synthesis Synthesis of Stereoisomers purification Purification and Characterization synthesis->purification dilution Preparation of Dilution Series purification->dilution gc_o GC-Olfactometry (Odor Description) purification->gc_o triangle_test Triangle Test (Odor Threshold) dilution->triangle_test statistical Statistical Analysis triangle_test->statistical interpretation Interpretation of Sensory Profile gc_o->interpretation statistical->interpretation

References

The Pepper Paradox: Rotundone's Impact on Wine Preference Varies Across Consumer Segments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of key studies reveals that while the peppery aroma compound rotundone is a celebrated characteristic in certain wines like Shiraz, its acceptance is far from universal. Consumer preference is distinctly segmented, with cultural background, age, and individual sensitivity playing crucial roles in whether this potent molecule is perceived as a desirable flavor note or an unwelcome taint. This guide synthesizes findings from pivotal research to provide a comparative overview of this compound concentration and its correlation with consumer liking.

This compound, a sesquiterpene, is the primary compound responsible for the distinct black pepper aroma in wine.[1][2] Its perception is highly variable, with a significant portion of the population, estimated between 20% and 42%, being anosmic, or unable to smell it, even at high concentrations.[3][4] For those who can perceive it, the response to this compound is not uniform, leading to distinct consumer clusters with differing preferences.

Comparative Analysis of Consumer Preference Studies

Recent studies in France, the United States, China, and Australia have highlighted the polarizing nature of this compound. While some consumers, particularly connoisseurs, appreciate its contribution to wine complexity, others, notably younger and less experienced drinkers, tend to reject it. The following table summarizes the quantitative data from these key consumer preference studies.

Study & Target PopulationThis compound Concentration (ng/L)Consumer Preference ClusterPercentage of ConsumersKey Findings
Geffroy et al. (2018) French Consumers (Duras Wine)Not specified (Control)Anosmic31%Anosmic individuals could not detect this compound.
ModerateCluster 1Not SpecifiedPreferred a moderate concentration of this compound and rejected a high concentration.
Low/NoneCluster 2Not SpecifiedComprised mainly of young consumers who preferred the control wine with no added this compound.
HighCluster 3Not SpecifiedAppreciated peppery wines, especially at high concentrations.
Gaby et al. (2020) U.S. ConsumersNot applicableAnosmic~40%A significant portion of the consumer panel was unable to detect this compound.
> ~56 ng/LDislikingNot SpecifiedA consumer rejection threshold was estimated at ~56 ng/L for those who consistently disliked this compound. Overall, added this compound was generally disliked.
Williamson et al. (2012) Chinese & Australian ConsumersNot specifiedLiking "Black Pepper"20% (Chinese)One of three identified consumer clusters in both populations showed a preference for wines with "black pepper" characteristics.

Experimental Protocols

The methodologies employed in these studies are crucial for understanding the basis of their findings. The quantification of this compound and the assessment of consumer preference involve distinct and highly specialized procedures.

This compound Quantification

The analysis of this compound in wine is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the very low concentrations of this compound, a pre-concentration step is necessary. Common methods include:

  • Solid Phase Extraction (SPE): Wine is passed through a solid sorbent which retains this compound, which is then eluted with a solvent.

  • Solid Phase Microextraction (SPME): A coated fiber is exposed to the wine's headspace or directly to the liquid to adsorb volatile compounds, including this compound.

  • Stir Bar Sorptive Extraction (SBSE): A magnetic stir bar coated with a sorbent is used to extract this compound from the wine sample.

To ensure accuracy, a technique called Stable Isotope Dilution Analysis (SIDA) is often employed. This involves adding a known amount of a labeled version of this compound (d5-rotundone) to the wine sample as an internal standard before extraction. The ratio of the natural and labeled this compound is then measured by GC-MS to precisely quantify the concentration.

Sensory Analysis and Consumer Preference

Consumer preference studies utilize various sensory evaluation techniques to gauge consumer liking and rejection of this compound in wine.

  • Paired Preference Tests: Participants are presented with two wine samples, one with a known concentration of this compound and a control sample without it, and are asked to indicate which they prefer. This method was used in the Geffroy et al. (2018) study to determine consumer rejection thresholds.

  • Hedonic Liking Scales: Consumers rate their liking of a wine on a scale, typically a 9-point hedonic scale ranging from "dislike extremely" to "like extremely." This approach was part of the methodology in the Williamson et al. (2012) study to assess preferences among Chinese and Australian consumers.

  • Focus Groups: Small groups of consumers discuss their perceptions and attitudes towards a wine's characteristics in a guided session. Gaby et al. (2020) utilized focus groups to gain qualitative insights into why some consumers disliked the peppery notes of this compound.

  • Detection Threshold Determination: To identify anosmic individuals, a series of wine samples with increasing concentrations of this compound are presented to panelists to determine the lowest concentration at which they can reliably detect the compound.

Experimental Workflow for Assessing this compound Preference

The following diagram illustrates a typical experimental workflow for investigating the correlation between this compound concentration and consumer preference in wine.

G wine_base Base Wine (Low this compound) spike Spiking with this compound (Multiple Concentrations) wine_base->spike gcms Quantification of this compound (GC-MS with SIDA) spike->gcms sensory_eval Consumer Preference Testing (Paired Tests, Hedonic Scales) gcms->sensory_eval screening Participant Screening (Anosmia Testing) screening->sensory_eval focus_group Qualitative Feedback (Focus Groups) sensory_eval->focus_group data_analysis Statistical Analysis of Preference Data focus_group->data_analysis clustering Consumer Segmentation (Identification of Preference Clusters) data_analysis->clustering correlation Correlation Analysis (this compound Conc. vs. Liking Scores) clustering->correlation

References

Comparing rotundone biosynthesis in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rotundone, a potent sesquiterpenoid, is the primary compound responsible for the characteristic peppery aroma in various plants, most notably in black pepper and certain grape varieties. Its unique sensory properties and potential biological activities have made its biosynthetic pathway a subject of significant interest. This guide provides a comparative overview of this compound biosynthesis across different plant species, supported by available experimental data and methodologies.

The Core Biosynthetic Pathway

The biosynthesis of this compound is generally understood to be a two-step process, primarily elucidated in grapevine (Vitis vinifera). This pathway serves as the foundational model for comparison with other plant species. The core steps are:

  • Formation of α-guaiene: The sesquiterpene precursor, α-guaiene, is synthesized from farnesyl pyrophosphate (FPP), a central intermediate in the terpenoid biosynthesis pathway. This reaction is catalyzed by a specific terpene synthase (TPS).

  • Oxidation of α-guaiene to this compound: Subsequently, α-guaiene undergoes oxidation to form this compound. This conversion can occur through enzymatic catalysis by a cytochrome P450 (CYP) monooxygenase or potentially through non-enzymatic aerial oxidation.[1][2]

Comparative Analysis of Biosynthetic Enzymes

While the pathway in grapevine is well-documented, research into the specific enzymes in other this compound-producing plants is less complete. The following table summarizes the current knowledge.

Plant Speciesα-Guaiene SynthaseCytochrome P450 OxidoreductaseReferences
Grapevine (Vitis vinifera)VvGuaS (an allele of VvTPS24)VvSTO2 (CYP71BE5)[3][4]
Black Pepper (Piper nigrum)α-guaiene synthase (identified via transcriptome profiling)α-guaiene oxidase (identified via transcriptome profiling)[5]
Agarwood (Aquilaria spp.)δ-guaiene synthases (produce α-guaiene as a minor product)Not yet identified[6][7]
Nutgrass (Cyperus rotundus)Not yet identifiedNot yet identified[3][8]
Rosemary (Rosmarinus officinalis)Not yet identifiedNot yet identified[3][8]
Thyme (Thymus vulgaris)Not yet identifiedNot yet identified[3][8]

Key Observations:

  • The enzymatic machinery for this compound biosynthesis has been most thoroughly characterized in Vitis vinifera.

  • Transcriptomic evidence from Piper nigrum suggests a homologous pathway to that in grapevine, although the specific enzymes have not yet been isolated and functionally characterized.[5]

  • In Aquilaria species, while guaiene (B7798472) synthases exist, they primarily produce δ-guaiene, with α-guaiene being a minor product, and the subsequent oxidation to this compound has not been demonstrated.[6]

  • For many other herbs known to contain this compound, the genetic and enzymatic basis of its production remains to be elucidated.

Quantitative Data on this compound and α-Guaiene Concentrations

The concentration of this compound and its precursor can vary significantly between species and even between cultivars of the same species.

Plant Species / CultivarPlant MaterialThis compound Concentrationα-Guaiene ConcentrationReference
Grapevine (Vitis vinifera cv. Syrah)Grape SkinUp to 49.5 ng/kgSignificantly higher than this compound[5][9]
Grapevine (Vitis vinifera cv. Vespolina)GrapesUp to 6.13 µg/kgNot reported[5]
Black & White Pepper (Piper nigrum)Peppercorns~10,000 times higher than in peppery winePresent[10][11]
Rosemary (Rosmarinus officinalis)Essential OilDetectedDetected[8]
Thyme (Thymus vulgaris)Essential OilDetectedDetected[8]

Experimental Protocols

Terpene Synthase (TPS) Assay (General Protocol)

This protocol is a generalized procedure for the in vitro characterization of terpene synthases like VvGuaS.

Objective: To determine the enzymatic products of a candidate terpene synthase from the substrate farnesyl pyrophosphate (FPP).

Materials:

  • Purified recombinant terpene synthase

  • FPP substrate

  • Assay buffer (e.g., 50 mM Bis-Tris propane, 15 mM MgCl₂, pH 7.5)

  • Hexane (B92381) (for extraction)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the purified terpene synthase (e.g., 2.5 µM final concentration) with the assay buffer.

    • Initiate the reaction by adding FPP (e.g., 250 µM final concentration).

    • Incubate the reaction mixture at a suitable temperature (e.g., 25°C) for a defined period (e.g., 12 hours).

  • Product Extraction:

    • Stop the reaction and extract the terpene products by adding an equal volume of hexane.

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

    • Centrifuge to separate the phases.

  • Analysis:

    • Carefully transfer the upper hexane layer to a new vial for analysis.

    • Analyze the extracted products by GC-MS.

    • Identify the products by comparing their mass spectra and retention times with authentic standards.

Cytochrome P450 (CYP) Enzyme Assay (General Protocol)

This protocol outlines a general method for assessing the activity of CYP enzymes like VvSTO2.

Objective: To determine the ability of a candidate CYP enzyme to oxidize a specific substrate (e.g., α-guaiene).

Materials:

  • Microsomes containing the recombinant CYP enzyme and its redox partner (NADPH-cytochrome P450 reductase).

  • Substrate (e.g., α-guaiene).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).

  • Solvent for extraction (e.g., ethyl acetate).

  • GC-MS for analysis.

Procedure:

  • Reaction Setup:

    • In a glass tube, combine the microsomes, the substrate (dissolved in a suitable solvent), and the assay buffer.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C).

  • Initiation of Reaction:

    • Start the reaction by adding the NADPH regenerating system.

    • Incubate for a specific duration (e.g., 1-2 hours) with gentle shaking.

  • Extraction:

    • Terminate the reaction by adding a suitable organic solvent (e.g., ethyl acetate).

    • Vortex and centrifuge to separate the layers.

  • Analysis:

    • Transfer the organic layer to a new tube and evaporate to concentrate the products.

    • Re-dissolve the residue in a small volume of solvent for GC-MS analysis.

    • Identify the oxidized products by comparing their mass spectra with known standards.

Visualizing the Biosynthetic Pathways and Workflows

This compound Biosynthetic Pathway

Rotundone_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) aGuaiene α-Guaiene FPP->aGuaiene α-Guaiene Synthase (e.g., VvGuaS) This compound This compound aGuaiene->this compound Cytochrome P450 (e.g., VvSTO2 / CYP71BE5) or Aerial Oxidation

Caption: Generalized biosynthetic pathway of this compound from farnesyl pyrophosphate.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_TPS Terpene Synthase Assay cluster_CYP Cytochrome P450 Assay TPS_enzyme Purified TPS TPS_reaction Enzymatic Reaction TPS_enzyme->TPS_reaction FPP_sub FPP Substrate FPP_sub->TPS_reaction TPS_extraction Hexane Extraction TPS_reaction->TPS_extraction TPS_analysis GC-MS Analysis TPS_extraction->TPS_analysis CYP_microsomes Recombinant Microsomes CYP_reaction Enzymatic Reaction + NADPH CYP_microsomes->CYP_reaction aGuaiene_sub α-Guaiene Substrate aGuaiene_sub->CYP_reaction CYP_extraction Solvent Extraction CYP_reaction->CYP_extraction CYP_analysis GC-MS Analysis CYP_extraction->CYP_analysis

Caption: General experimental workflows for terpene synthase and cytochrome P450 assays.

Conclusion and Future Perspectives

The biosynthesis of this compound, a key aroma compound, has been significantly elucidated in grapevine, revealing a two-step pathway involving a terpene synthase and a cytochrome P450 enzyme. While evidence suggests a similar pathway exists in other plants like black pepper, the specific enzymes in most species remain uncharacterized. This knowledge gap presents an exciting opportunity for future research. The identification and characterization of these enzymes from a wider range of plants will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this high-value flavor and fragrance compound. Further comparative studies on enzyme kinetics, gene expression regulation, and the influence of environmental factors on this compound accumulation across different species are crucial next steps.

References

Safety Operating Guide

Proper Disposal of Rotundone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

Rotundone, a sesquiterpene known for its characteristic peppery aroma in wines and spices, is a compound frequently handled in flavor and fragrance research, as well as in the development of new therapeutic agents. While it is a naturally occurring compound and generally recognized as safe (GRAS) for its use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), proper disposal in a laboratory setting is crucial to ensure safety and environmental responsibility. This guide provides essential information for the proper disposal of this compound.

Safety and Hazard Assessment

Based on available data, pure this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Information from suppliers and chemical databases indicates that this compound does not meet the criteria for classification as a hazardous waste according to the Environmental Protection Agency (EPA) regulations. Specifically, it is not a listed hazardous waste and does not exhibit the characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the Resource Conservation and Recovery Act (RCRA).

However, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer of the this compound being used in your laboratory. Although the pure compound is not considered hazardous, formulations or solutions containing this compound may have different properties and require specific disposal procedures.

Quantitative Data Summary

For pure this compound, the following data is relevant for a safety assessment:

PropertyValueSource
GHS Hazard Classification Not classified as hazardousThe Good Scents Company
FEMA GRAS Number 4867Flavor and Extract Manufacturers Association
Oral LD50 (Rat) Data not availableN/A
Dermal LD50 (Rabbit) Data not availableN/A
Inhalation LC50 (Rat) Data not availableN/A

Note: The absence of toxicity data underscores the importance of handling all chemicals with appropriate laboratory precautions.

Disposal Procedures for Non-Hazardous Chemicals

Even when a chemical is not classified as hazardous, responsible disposal is a key component of laboratory safety and environmental stewardship. The following step-by-step guide outlines the recommended procedure for the disposal of this compound.

Experimental Protocol: Disposal of Pure this compound and Dilute Aqueous Solutions

Objective: To safely and compliantly dispose of small quantities of this compound typically used in a research laboratory setting.

Materials:

  • Waste this compound (solid or in a non-hazardous solvent)

  • Appropriate waste container (e.g., a clearly labeled, sealable container for non-hazardous chemical waste)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Procedure:

  • Waste Collection:

    • Collect waste this compound, including any contaminated solids (e.g., weighing paper, contaminated gloves), in a designated and clearly labeled waste container.

    • The container should be labeled "Non-Hazardous Chemical Waste" and should also list the primary constituent, "this compound."

  • Disposal of Small Quantities:

    • For trace amounts of pure this compound or dilute aqueous solutions, consult your institution's Environmental Health and Safety (EHS) guidelines. In many cases, these may be disposed of down the drain with copious amounts of water. However, this is highly dependent on local regulations and institutional policies. Always verify with your EHS officer before drain disposal.

  • Disposal of Larger Quantities or Solutions with Other Solvents:

    • If this compound is dissolved in a solvent other than water, the disposal method is dictated by the hazards of the solvent. The entire solution must be treated as hazardous waste if the solvent is hazardous.

    • Transfer the waste solution to a properly labeled hazardous waste container. The label must include the full chemical name of all components and their approximate percentages.

    • Arrange for pickup and disposal by your institution's hazardous waste management service.

  • Decontamination of Glassware:

    • Wash any glassware that has come into contact with this compound with an appropriate solvent (e.g., ethanol (B145695) or acetone) followed by soap and water.

    • The initial solvent rinse should be collected as chemical waste, following the procedures outlined above.

Logical Workflow for this compound Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory.

RotundoneDisposalWorkflow start Start: this compound Waste Generated is_pure Is the waste pure this compound or a dilute aqueous solution? start->is_pure check_ehs Consult Institutional EHS Guidelines for Non-Hazardous Waste is_pure->check_ehs Yes is_solvent_haz Is the solvent hazardous? is_pure->is_solvent_haz No (in solvent) drain_disposal Permitted for Drain Disposal? check_ehs->drain_disposal collect_non_haz Collect in Labeled Non-Hazardous Waste Container drain_disposal->collect_non_haz No ehs_pickup_non_haz Dispose via EHS Non-Hazardous Waste Stream drain_disposal->ehs_pickup_non_haz Yes (with copious water) collect_non_haz->ehs_pickup_non_haz is_solvent_haz->collect_non_haz No collect_haz Collect in Labeled Hazardous Waste Container is_solvent_haz->collect_haz Yes ehs_pickup_haz Dispose via EHS Hazardous Waste Stream collect_haz->ehs_pickup_haz

Caption: this compound Disposal Decision Workflow

Disclaimer: This information is intended as a general guide. Always prioritize the specific guidelines and procedures established by your institution's Environmental Health and Safety department. It is your responsibility to ensure full compliance with all applicable local, state, and federal regulations.

Essential Safety and Handling Protocols for Rotundone

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Rotundone, particularly in its pure, concentrated form, a comprehensive suite of personal protective equipment is necessary to minimize exposure. The following table summarizes the recommended PPE.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving is recommended).To prevent skin contact. Sesquiterpenes can be skin irritants or sensitizers.
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles of the compound.
Body Protection A fully buttoned lab coat, preferably a disposable or dedicated one.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a fume hood.To prevent inhalation of airborne particles, especially when handling the solid compound.
Foot Protection Closed-toe shoes.To protect feet from potential spills.

Operational Plan for Handling this compound

A step-by-step procedural guide ensures that this compound is handled safely from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

2. Preparation and Handling:

  • All handling of solid this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to control for potential inhalation hazards.

  • Use dedicated spatulas and weighing papers.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Wear the appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), weighing papers, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Do not pour this compound solutions down the drain.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal a Don PPE b Work in Fume Hood a->b c Weigh this compound b->c d Prepare Solution c->d e Conduct Experiment d->e Transfer to Reaction f Dispose of Liquid Waste e->f End of Experiment g Dispose of Solid Waste f->g h Decontaminate Work Area g->h i Doff PPE h->i

Safe handling workflow for this compound.

By adhering to these essential safety and logistical protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. The lack of a specific SDS for this compound necessitates a cautious and thorough approach to its handling and disposal.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.